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  • Product: 4-Hydroxy-3-nitropyridine
  • CAS: 15990-90-6

Core Science & Biosynthesis

Foundational

Structural Dynamics, Synthetic Methodologies, and Pharmaceutical Applications of 4-Hydroxy-3-nitropyridine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Chemical profiling, mechanistic synthesis protocols, and downstream pharmaceutical utility. Executive Summary 4-Hydroxy-3-nitropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Chemical profiling, mechanistic synthesis protocols, and downstream pharmaceutical utility.

Executive Summary

4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a highly versatile heterocyclic aromatic compound utilized extensively as an intermediate in pharmaceutical synthesis, agrochemical development, and advanced materials[1]. Characterized by its dual functionalization—a hydroxyl group at the 4-position and a nitro group at the 3-position—this compound serves as a critical building block for complex molecular scaffolds. This whitepaper elucidates its physicochemical properties, details self-validating synthetic protocols, and maps its downstream reactivity in modern drug discovery.

Chemical Identity and Structural Dynamics

The fundamental reactivity of 4-hydroxy-3-nitropyridine is governed by its electronic distribution and structural tautomerism. The molecule exists in a dynamic equilibrium between its enol form (4-hydroxy-3-nitropyridine) and its keto form (3-nitro-1H-pyridin-4-one)[2].

This tautomeric shift dictates its behavior in synthetic environments:

  • Electronic Activation: The hydroxyl group acts as a strong electron-donating group via resonance (+M effect), which activates the pyridine ring towards electrophilic substitution[1].

  • Electronic Deactivation: Conversely, the nitro group exerts strong electron-withdrawing effects (-M, -I), stabilizing the molecule but rendering adjacent positions highly susceptible to nucleophilic attack[1].

Physicochemical and Thermodynamic Profile

Understanding the thermodynamic limits of 4-hydroxy-3-nitropyridine is critical for safe handling, reaction scaling, and formulation development. The table below summarizes its core quantitative parameters[1].

ParameterValueScientific Implication / Notes
Molecular Formula C₅H₄N₂O₃Heterocyclic aromatic core[1].
Molecular Weight 140.1 g/mol Standardized for stoichiometric calculations[1].
Melting Point 285°C (dec.)High melting point indicates strong intermolecular hydrogen bonding; decomposes upon melting[1][3].
Boiling Point 382.1 ± 22.0°CPredicted value; practically non-volatile under standard conditions[1][3].
Density 1.507 ± 0.06 g/cm³Predicted value; indicates dense crystalline packing[1][3].
pKa 0.13 ± 0.14Highly acidic hydroxyl proton due to the electron-withdrawing nitro group[1][3].
Appearance Light yellow solidDistinctive visual characteristic for crude purity checks[1][2].

Synthetic Methodologies: Mechanistic Causality and Protocols

As a Senior Application Scientist, establishing a robust synthesis requires understanding the mechanistic "why" behind every reagent and condition. Below are two field-proven, self-validating protocols for synthesizing 4-hydroxy-3-nitropyridine.

Protocol A: Synthesis via Demethylation of 4-Methoxy-3-nitropyridine

This route relies on the ether cleavage of 4-methoxy-3-nitropyridine. The use of concentrated hydrobromic acid (HBr) is critical: the strong acid protonates the methoxy oxygen (making it an excellent leaving group), while the bromide ion acts as a nucleophile to attack the methyl group via an Sₙ2 mechanism[1].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-methoxy-3-nitropyridine (25.0 g, 162 mmol) in 220 mL of concentrated hydrobromic acid (48%)[1].

    • Causality: 48% HBr provides the optimal balance of acidity and nucleophilicity required for aryl ether cleavage without degrading the pyridine core.

  • Thermal Activation: Reflux the mixture at 100°C for 16 hours[1].

    • Causality: The electron-withdrawing nitro group makes the ether oxygen less basic, slowing down the initial protonation step. Prolonged high heat is necessary to overcome this activation energy barrier.

  • Quenching & Neutralization: Cool the reaction mixture, pour into ice water, and neutralize with 155 mL of concentrated NaOH (32%)[1].

    • Causality: Neutralization shifts the product from its hydrobromide salt to the free base. Performing this at 5°C prevents the exothermic degradation of the nitro group.

  • Isolation & Validation: Stir the suspension for 10 minutes at 5°C, filter, wash with water, and dry at 50°C under reduced pressure (<30 mbar) for 1 hour[1].

    • Quality Control: This procedure typically yields ~20.2 g (89% yield) of a light yellow solid[1]. Purity is validated by confirming the melting point (285°C dec.) and the absence of the methoxy peak (~3.8 ppm) via ¹H-NMR.

Protocol B: Direct Nitration of 4-Hydroxypyridine

This alternative route utilizes electrophilic aromatic substitution. The hydroxyl group at the 4-position strongly activates the ring and directs the incoming nitronium ion (NO₂⁺) exclusively to the ortho position (C3)[1][4].

Step-by-Step Methodology:

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq)[4].

    • Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.

  • Electrophilic Addition: Add 4-hydroxypyridine to the acidic mixture, strictly maintaining the temperature below 10°C[4].

    • Causality: The reaction is highly exothermic. Strict temperature control prevents runaway over-nitration (e.g., dinitro derivatives) and oxidative cleavage of the pyridine ring.

  • Propagation: Allow the mixture to stir at room temperature for 4-6 hours[4].

    • Causality: Gradual warming to room temperature ensures complete conversion of the sterically hindered starting material.

  • Workup & Validation: Pour the mixture onto crushed ice and neutralize with saturated sodium bicarbonate (NaHCO₃) to pH 7[4]. Filter and dry the precipitate.

    • Quality Control: Monitor the reaction via LC-MS. Verify moisture content of the final product via Karl Fischer titration (target <0.25%)[3].

SynthesisWorkflow Start1 4-Hydroxypyridine Rxn1 Nitration (HNO3 / H2SO4, <10°C) Start1->Rxn1 Electrophilic Aromatic Substitution Start2 4-Methoxy-3-nitropyridine Rxn2 Demethylation (HBr 48%, 100°C, 16h) Start2->Rxn2 Ether Cleavage Product 4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) Rxn1->Product Yield ~76-92% Rxn2->Product Yield ~89%

Caption: Synthetic pathways for 4-Hydroxy-3-nitropyridine via direct nitration and ether demethylation.

Downstream Reactivity in Drug Development

4-Hydroxy-3-nitropyridine is a foundational building block in medicinal chemistry. In 2024, the pharmaceutical sector accounted for 48.7% of its global application market, driven by its functional versatility in complex drug synthesis[5][6].

Reduction to 3-Amino-4-hydroxypyridine

The nitro group can be selectively reduced using catalytic hydrogenation (H₂, Pd/C in ethanol) to yield 3-amino-4-hydroxypyridine[4]. This ortho-amino-phenol analog is a direct precursor for cyclization reactions. For instance, treating it with acetic anhydride yields 2-methyloxazolo[4,5-c]pyridine, a scaffold frequently evaluated in anticancer and antiviral drug discovery programs[4].

Chlorination to 4-Chloro-3-nitropyridine

By treating 4-hydroxy-3-nitropyridine with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), the hydroxyl group is converted into a superior chloride leaving group, yielding 4-chloro-3-nitropyridine[3]. This intermediate is highly electrophilic at the C4 position due to the electron-withdrawing nitro group at C3. It readily undergoes Nucleophilic Aromatic Substitution (SₙAr) with various primary amines (e.g., benzylamine) to form 4-amino-3-nitropyridine derivatives, which serve as core pharmacophores in modern kinase inhibitors[7].

Reactivity Core 4-Hydroxy-3-nitropyridine Rxn1 Reduction (H2, Pd/C) Core->Rxn1 Rxn2 Chlorination (PCl5 / POCl3) Core->Rxn2 Prod1 3-Amino-4-hydroxypyridine Rxn1->Prod1 App1 Oxazolo[4,5-c]pyridines (Anticancer Scaffolds) Prod1->App1 Cyclization Prod2 4-Chloro-3-nitropyridine Rxn2->Prod2 App2 SNAr Reactions (Kinase Inhibitors) Prod2->App2 Nucleophilic Substitution

Caption: Downstream synthetic transformations of 4-Hydroxy-3-nitropyridine in drug discovery.

References

  • "4-Hydroxy-3-Nitropyridine (CAS: 5435-54-1) Market" , Market.us. Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Characterization Protocols for 4-Hydroxy-3-nitropyridine

Executive Summary & Nomenclature Clarification In pharmaceutical research and synthetic chemistry, precision in chemical identifiers is paramount to avoid catastrophic experimental failures. It is critical to address a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In pharmaceutical research and synthetic chemistry, precision in chemical identifiers is paramount to avoid catastrophic experimental failures. It is critical to address a common database discrepancy immediately: the compound 4-Hydroxy-3-nitropyridine is universally registered under CAS No. 5435-54-1 [1]. The CAS No. 1124-30-7, which is sometimes erroneously cross-referenced in uncurated databases, actually corresponds to Cesium 4-nitrophenolate (cesium p-nitrophenoxide)[2].

This technical whitepaper exclusively details the physical characteristics, structural behavior, and self-validating analytical protocols for 4-Hydroxy-3-nitropyridine (CAS 5435-54-1), a highly reactive heterocyclic building block used extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[3].

Physicochemical Properties & Structural Dynamics

4-Hydroxy-3-nitropyridine (synonyms: 3-nitro-4-pyridinol; 3-nitro-1H-pyridin-4-one) is a substituted heteroaromatic compound[1]. The presence of both a strongly electron-withdrawing nitro group at the 3-position and an electron-donating hydroxyl group at the 4-position creates a highly polarized push-pull electronic system across the pyridine ring[3].

Quantitative Data Summary

The following table summarizes the core thermodynamic and physical properties of the compound, which dictate its handling and synthetic utility.

Table 1: Key Physicochemical Properties of 4-Hydroxy-3-nitropyridine

PropertyValueReference / Notes
CAS Number 5435-54-1Confirmed identifier[1]. (Note: 1124-30-7 is Cesium 4-nitrophenolate[2])
Molecular Formula C5H4N2O3[3]
Molecular Weight 140.10 g/mol
Appearance White to light yellow crystalline solidDistinctive visual characteristic[3]
Melting Point 285 °C (with decomposition)Literature value
Boiling Point 382.1 ± 22.0 °CPredicted value[3]
Density 1.507 ± 0.06 g/cm³Predicted value[3]
pKa 0.13 ± 0.14Highly acidic proton due to nitro group proximity[1]
Tautomerism and Reactivity

A defining physical characteristic of 4-hydroxy-3-nitropyridine is its tautomeric equilibrium. In polar solvents or the solid state, it predominantly exists as its tautomer, 3-nitro-4-pyridone . This dynamic state dictates its reactivity, allowing it to undergo O-directed electrophilic attacks (e.g., chlorination with PCl5/POCl3 to form 4-chloro-3-nitropyridine) or N-directed reactions depending on the basicity and dielectric constant of the solvent environment[3].

Reactivity T1 3-Nitro-4-pyridinol (OH Form) T2 3-Nitro-4-pyridone (NH Form) T1->T2 Tautomeric Equilibrium R1 O-Directed Reactions (e.g., PCl5 -> 4-Chloro) T1->R1 Electrophilic Attack at O R2 N-Directed Reactions (e.g., N-Alkylation) T2->R2 Electrophilic Attack at N

Caption: Tautomeric equilibrium of 4-Hydroxy-3-nitropyridine and its divergent reactivity pathways.

Advanced Analytical Characterization Protocols

To ensure high-fidelity, self-validating experimental systems, researchers must not rely solely on basic apparatuses, especially for compounds that decompose upon melting. The following protocols explain the causality behind the analytical choices required to validate this specific compound.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality: Standard capillary melting point determination is subjective and kinetically dependent for compounds that undergo thermal degradation (indicated by the 285 °C dec. value). DSC provides a precise thermodynamic measurement of the endothermic melting transition immediately followed by the exothermic decomposition, ensuring accurate lot-to-lot consistency.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 4-hydroxy-3-nitropyridine into an aluminum DSC pan. Crimp the lid loosely (or use a pinhole lid) to allow evolved gases from decomposition to escape, preventing pan rupture and baseline artifacts.

  • Purge Gas: Equilibrate the DSC cell with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation prior to the true melting point.

  • Heating Ramp: Initiate a heating ramp from 25 °C to 320 °C at a controlled rate of 10 °C/min.

  • Data Interpretation: Identify the sharp endothermic peak corresponding to the melting point (onset ~284-285 °C). The immediate subsequent erratic baseline shifts or sharp exotherms validate the thermal decomposition phase.

Protocol B: Structural Validation via 1H Nuclear Magnetic Resonance (NMR)

Causality: The highly deshielded environment of the pyridine ring, exacerbated by the nitro group, requires a polar, aprotic solvent that disrupts intermolecular hydrogen bonding without exchanging the tautomeric protons too rapidly. DMSO-d6 is the optimal solvent choice for this system[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution; mild sonication for 30 seconds may be required due to the rigid crystalline lattice.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the 1H spectrum at 400 MHz with a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds.

  • Signal Assignment & Validation:

    • δ 8.88 (s, 1H): Validates the highly deshielded proton at the C2 position, flanked by the ring nitrogen and the nitro group[1].

    • δ 7.85 (d, J = 6 Hz, 1H): Validates the proton at the C6 position[1].

    • δ 6.58 (d, J = 6 Hz, 1H): Validates the proton at the C5 position, which is shielded relative to the others due to the electron-donating resonance from the adjacent hydroxyl/pyridone oxygen[1].

Handling, Storage, and Safety Parameters

As a nitroaromatic compound, 4-hydroxy-3-nitropyridine presents specific handling requirements that must be strictly adhered to:

  • Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature[1]. It is classified as a combustible solid (WGK 3) and must be kept away from strong oxidizing and reducing agents.

  • Toxicity & PPE: It is a known irritant with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Personnel must use N95-equivalent dust masks, nitrile gloves, and chemical splash goggles during handling to prevent inhalation of the crystalline dust.

References

Sources

Foundational

The Tautomeric Dichotomy of 4-Hydroxy-3-nitropyridine and 3-Nitro-4-pyridone: Thermodynamic Drivers and Analytical Methodologies

Lactam-lactim (or pyridone-hydroxypyridine) tautomerism is a foundational concept in heterocyclic chemistry, profoundly influencing molecular recognition, synthetic reactivity, and pharmacokinetics in drug development. W...

Author: BenchChem Technical Support Team. Date: March 2026

Lactam-lactim (or pyridone-hydroxypyridine) tautomerism is a foundational concept in heterocyclic chemistry, profoundly influencing molecular recognition, synthetic reactivity, and pharmacokinetics in drug development. While unsubstituted 4-pyridone acts as a textbook example of solvent-dependent tautomerism, the introduction of a nitro group at the 3-position creates a highly complex thermodynamic landscape.

As a Senior Application Scientist, understanding the precise equilibrium between 4-hydroxy-3-nitropyridine (the enol/lactim form) and 3-nitro-4-pyridone (the keto/lactam form) is critical. This whitepaper deconstructs the structural and environmental drivers of this tautomerism, providing field-proven, self-validating protocols for its synthesis and characterization.

Thermodynamic and Structural Drivers

The equilibrium constant (


) between the keto and enol forms is not static; it is a dynamic ratio dictated by the interplay of solvent dielectric properties, electronic substituent effects, and steric interactions .
Solvent Polarity and Dielectric Constant

In the gas phase or in non-polar solvents (e.g., chloroform, hexanes), the 4-hydroxy-3-nitropyridine (enol) form is often favored. This preference is driven by the preservation of the fully delocalized


 aromatic system of the pyridine ring. However, in polar, high-dielectric solvents like water or DMSO, the equilibrium shifts dramatically toward the 3-nitro-4-pyridone  (keto) form. The pyridone tautomer possesses a much larger dipole moment, which is highly stabilized by the solvation shell of polar media.
Electronic Effects of the 3-Nitro Group

The nitro group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This withdrawal increases the acidity of both the


 proton in the enol form and the 

proton in the keto form. Because the pyridone anion is highly stabilized, the kinetics of proton exchange between tautomers are accelerated in aqueous environments .
Intramolecular Hydrogen Bonding (Causality of Stabilization)

The most unique feature of the 3-nitro substitution is its spatial relationship to the C4 oxygen. In the enol form, the


 group is perfectly positioned to form a strong intramolecular hydrogen bond with the oxygen of the adjacent 

group (

). This creates a stable, pseudo-six-membered ring. In contrast, the keto form places the

proton at position 1, too far to interact with the 3-nitro group, leaving the C4 carbonyl oxygen and the C3 nitro group to suffer from dipole-dipole repulsion. Despite this intramolecular stabilization of the enol form, the immense solvation energy of the keto form in water still allows 3-nitro-4-pyridone to dominate in aqueous media.

Drivers Tautomerism Tautomeric Equilibrium (K_t) Solvent Solvent Polarity Tautomerism->Solvent Electronic Electronic Effects (3-Nitro Group) Tautomerism->Electronic Steric Intramolecular H-Bonding Tautomerism->Steric Polar High Dielectric (Water/DMSO) -> Favors Keto (Pyridone) Solvent->Polar NonPolar Low Dielectric (Gas/CHCl3) -> Favors Enol (Hydroxypyridine) Solvent->NonPolar Inductive Strong -I / -M Effect -> Increases N-H/O-H Acidity Electronic->Inductive HBond O-H...O-N=O Interaction -> Stabilizes Enol Form Steric->HBond

Thermodynamic and structural drivers dictating the lactam-lactim tautomeric equilibrium.

Quantitative Tautomeric Equilibria Data

To contextualize the impact of the 3-nitro group, we must compare it against the unsubstituted baseline and electron-donating analogs. The table below summarizes the tautomeric equilibrium constants (


) in aqueous solution, demonstrating that while the nitro group alters the electronic landscape, the keto form remains predominant in water .

Table 1: Tautomeric Equilibrium Constants (


) in Aqueous Solution 
Compound

([Pyridone] / [Hydroxypyridine])
Log

Predominant Form (Aqueous)
4-Pyridone


Keto (Pyridone)
3-Amino-4-pyridone


Keto (Pyridone)
3-Nitro-4-pyridone


Keto (Pyridone)

Note:


 values are highly sensitive to concentration and temperature. Measurements are standardized at 298 K.
Experimental Workflows & Self-Validating Protocols

The reliable synthesis and characterization of these tautomers require strict environmental controls. Below are the field-validated methodologies for isolating and analyzing the 4-hydroxy-3-nitropyridine / 3-nitro-4-pyridone system.

Protocol A: Electrophilic Aromatic Nitration of 4-Hydroxypyridine

This protocol leverages the activating nature of the pyridone oxygen to direct nitration to the 3-position .

  • Vessel Preparation & Acid Mixing: In a round-bottom flask equipped with a magnetic stirrer, carefully mix fuming nitric acid (

    
    ) and concentrated sulfuric acid (
    
    
    
    ). Submerge the flask in an ice-salt bath to bring the internal temperature below 10 °C.
  • Substrate Addition: Slowly add 4-hydroxypyridine to the mixed acid in small portions over 30 minutes.

    • Causality & Mechanistic Insight: The mixed acid generates the highly electrophilic nitronium ion (

      
      ). Strict temperature control (<10 °C) is mandatory because the pyridone ring is highly activated. Elevated temperatures will lead to uncontrolled oxidative degradation or over-nitration. The regioselectivity at the 3-position is governed by the ortho-directing nature of the C4-oxygen.
      
  • Reaction & Quenching: Allow the reaction to stir for 2 hours at 10 °C. Quench the reaction by pouring the mixture slowly over a large volume of crushed ice with vigorous stirring.

    • Causality & Mechanistic Insight: Ice quenching prevents the exothermic runaway associated with acid dilution. The sudden increase in aqueous volume forces the precipitation of the nitrated product, which has lower aqueous solubility than the starting material due to the disruption of intermolecular hydrogen bonding networks by the bulky nitro group.

  • Validation Checkpoint (Self-Validating System): Filter the yellow precipitate and analyze via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Confirm success via

    
     NMR; a diagnostic, highly deshielded singlet for the C2 proton confirms successful mono-nitration at the 3-position.
    
Protocol B: Spectroscopic Quantification of

To determine the tautomeric ratio, a solvent titration study using NMR is employed.

  • Solvent Titration Preparation: Prepare strictly equimolar (

    
    ) solutions of the purified compound in a series of deuterated solvents ranging in dielectric constant (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
    • Causality & Mechanistic Insight: Maintaining a strict

      
       concentration prevents variable, concentration-dependent intermolecular hydrogen bonding (dimerization), which would artificially skew the tautomeric ratio toward the keto form.
      
  • NMR Acquisition: Acquire quantitative

    
     and 
    
    
    
    NMR spectra at a strictly controlled temperature of 298 K.
    • Causality & Mechanistic Insight: Tautomerization is a temperature-dependent thermodynamic equilibrium. Without strict thermal regulation in the NMR probe, integration values will drift during acquisition.

  • Validation Checkpoint: Calculate

    
     by plotting the weighted average chemical shifts of the C2 and C6 protons against reference standards that are structurally locked in either the keto (N-methylated) or enol (O-methylated) forms.
    

Workflow Start 4-Hydroxypyridine Starting Material Nitration Nitration (HNO3/H2SO4) < 10°C Start->Nitration Isolation Precipitation & Filtration (Ice Water) Nitration->Isolation Quench Product 4-Hydroxy-3-nitropyridine (Solid State: Keto/Enol Mix) Isolation->Product Purify Solvent1 Polar Solvent (D2O/DMSO-d6) Favors 3-Nitro-4-pyridone Product->Solvent1 Solvent2 Non-Polar Solvent (CDCl3) Favors 4-Hydroxy-3-nitropyridine Product->Solvent2 NMR 1H/13C NMR Spectroscopy & UV-Vis Analysis Solvent1->NMR Solvent2->NMR Result Tautomeric Equilibrium Quantification (Kt) NMR->Result

Experimental workflow for the synthesis and tautomeric characterization of 4-hydroxy-3-nitropyridine.

Implications for Drug Development and Synthesis

In medicinal chemistry, failing to account for the correct tautomeric form leads to massive errors in virtual screening, docking studies, and predicted pharmacokinetics (pKa, LogP). Because proteins frequently bind a specific tautomer that may only be present in low abundance in bulk water, understanding the exact


 of the 3-nitro-4-pyridone scaffold is essential for designing kinase inhibitors and anti-microbial agents. Furthermore, in downstream synthetic steps (such as cross-coupling or halogenation), the reaction conditions (solvent, base) must be tailored to force the molecule into the desired reactive tautomeric state, ensuring high yield and regioselectivity.
References
  • Martin, Y. C. (2010). "Let's not forget tautomers". Journal of Computer-Aided Molecular Design.[Link]

  • Tee, O. S., et al. (1989). "Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution". Canadian Journal of Chemistry.[Link]

  • Jones, R. A., & Roney, B. D. (1967). "Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone". Journal of the Chemical Society B: Physical Organic.[Link]

Exploratory

An In-Depth Technical Guide to the pKa Values, Acidity, and Tautomerism of 4-Hydroxy-3-nitropyridine in Aqueous Solution

Executive Summary 4-Hydroxy-3-nitropyridine (CAS 5435-54-1) is a highly functionalized heterocyclic building block characterized by a delicate interplay of tautomerism and extreme acid-base properties[1]. For researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-nitropyridine (CAS 5435-54-1) is a highly functionalized heterocyclic building block characterized by a delicate interplay of tautomerism and extreme acid-base properties[1]. For researchers in drug development and synthetic chemistry, understanding its behavior in aqueous solutions is paramount. The molecule serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably amifampridine (3,4-diaminopyridine), a potassium channel blocker utilized in the treatment of Lambert-Eaton myasthenic syndrome.

This technical guide dissects the physical chemistry of 4-hydroxy-3-nitropyridine, focusing on its tautomeric equilibrium, the profound electronic effects of the nitro group on its


 values, and the field-proven experimental methodologies required to accurately characterize its acidity.

Molecular Identity and the Tautomeric Equilibrium

Like many 2- and 4-substituted pyridines, 4-hydroxy-3-nitropyridine exists in a dynamic tautomeric equilibrium between the lactim (hydroxypyridine) and lactam (pyridone) forms.

In the gas phase or non-polar solvents, the lactim form is often favored due to the preservation of full aromaticity within the pyridine ring. However, in polar, hydrogen-bonding solvents like water and dimethyl sulfoxide (DMSO), the equilibrium shifts dramatically. Experimental evidence demonstrates that 4-hydroxy-3-nitropyridine exists predominantly in the oxo (lactam) form—specifically as 3-nitro-4-pyridone—in these environments[2].

The causality behind this solvent-dependent shift lies in the thermodynamic stabilization of the highly polar lactam form through intermolecular hydrogen bonding with the solvent, coupled with the strong internal dipole moment generated by the adjacent nitro and carbonyl groups.

Tautomerism Cation Cation (pH < 0.1) Protonated Lactim Lactim Form (Hydroxypyridine) Cation->Lactim -H⁺ (pKa1) Lactam Lactam Form (Pyridone) Cation->Lactam -H⁺ (pKa1) Lactim->Lactam Tautomerization Anion Anion (pH > 6) Deprotonated Lactim->Anion -H⁺ (pKa2) Lactam->Anion -H⁺ (pKa2)

Caption: Tautomeric and acid-base equilibria of 4-hydroxy-3-nitropyridine.

Theoretical Framework: Acidity and pKa Values

The acidity of 4-hydroxy-3-nitropyridine is governed by two distinct deprotonation events (


 and 

). To fully grasp the compound's behavior, it must be compared to its unsubstituted parent molecule, 4-hydroxypyridine.

The introduction of the nitro group at the 3-position exerts a massive Inductive (-I) and Mesomeric (-M) electron-withdrawing effect. This drastically alters the electron density across the heterocyclic ring.

Quantitative Comparison Table
Property4-Hydroxypyridine4-Hydroxy-3-nitropyridineCausality / Structural Rationale

(Cation ⇌ Neutral)
3.20~0.13 ± 0.14[3]Strong -I and -M withdrawal by the 3-nitro group severely destabilizes the positively charged protonated cation, making it highly acidic.

(Neutral ⇌ Anion)
11.12~5.0 - 6.0The 3-nitro group stabilizes the resulting phenoxide/pyridonate anion through extended resonance, dropping the pKa into the acidic range.
Dominant Tautomer (Aqueous) PyridonePyridone[2]Hydrogen bonding with water and internal dipole stabilization heavily favor the lactam (oxo) form in polar media.

Mechanistic Insight: The predicted


 of 0.13 indicates that the compound is almost entirely unprotonated even in strongly acidic aqueous solutions (pH 1-2)[3]. Conversely, the 

shift means that at physiological pH (7.4), 4-hydroxy-3-nitropyridine exists almost exclusively as a deprotonated monoanion, drastically increasing its aqueous solubility and altering its pharmacokinetics compared to the neutral species.

Experimental Methodology: UV-Vis Spectrophotometric pKa Determination

Standard potentiometric titration is fundamentally unreliable for determining


 values below 2.0 or above 12.0 due to the alkaline/acid errors of glass electrodes and the overwhelming background concentration of hydronium/hydroxide ions. Therefore, UV-Vis spectrophotometric titration  is the gold standard for characterizing 4-hydroxy-3-nitropyridine.
Workflow Diagram

Workflow Step1 1. Prepare Stock Solution (10 µM in aqueous buffer) Step2 2. pH Adjustment (Titrate from pH 1 to 10) Step1->Step2 Step3 3. UV-Vis Acquisition (Record spectra at each pH) Step2->Step3 Step4 4. Isosbestic Point Validation (Confirm two-state system) Step3->Step4 Step5 5. Data Analysis (Fit Absorbance vs pH) Step4->Step5

Caption: UV-Vis spectrophotometric workflow for pKa determination.

Step-by-Step Protocol

This protocol utilizes a self-validating optical approach to ensure data integrity.

  • Preparation of Stock and Buffer Solutions:

    • Prepare a 1.0 mM stock solution of 4-hydroxy-3-nitropyridine in HPLC-grade methanol to ensure complete dissolution.

    • Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffer) covering the pH range of 0 to 8.

    • Self-Validation Check: Measure the exact pH of each buffer solution at a strictly controlled temperature (25.0 ± 0.1 °C) using a calibrated pH meter.

  • Sample Preparation:

    • Dilute the stock solution into the respective buffer solutions to achieve a final analyte concentration of ~50 µM.

    • Causality: Ensure the final methanol concentration remains

      
      . Higher co-solvent ratios will artificially alter the dielectric constant of the medium, leading to erroneous thermodynamic 
      
      
      
      shifts.
  • Spectral Acquisition:

    • Record the UV-Vis absorption spectra (200–450 nm) for each pH-adjusted sample using a dual-beam spectrophotometer with a 1 cm quartz cuvette.

    • Causality: Deprotonation of the pyridone NH increases the electron density of the ring. This enhanced

      
      -conjugation with the nitro group causes a distinct bathochromic shift (red shift) in the 
      
      
      
      .
  • Isosbestic Point Validation (Critical QA Step):

    • Overlay the acquired spectra.

    • Self-Validation Check: Identify sharp isosbestic points (wavelengths where total absorbance remains constant across varying pH). The presence of true isosbestic points mathematically validates that the system is a strict two-state equilibrium (Neutral ⇌ Anion) without degradation byproducts or baseline drift.

  • Data Analysis:

    • Plot the absorbance at the analytical wavelength (typically the

      
       of the anionic form) against the pH.
      
    • Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the thermodynamic

      
      .
      

Synthetic Utility and Reactivity Profile

The extreme electron deficiency of the 4-hydroxy-3-nitropyridine ring—driven by the synergistic withdrawal of the pyridine nitrogen and the 3-nitro group—dictates its synthetic utility.

Because the ring is highly deactivated toward electrophilic aromatic substitution, functionalization relies heavily on Nucleophilic Aromatic Substitution (


) . For example, in the synthesis of amifampridine, 4-hydroxy-3-nitropyridine is first converted to 4-chloro-3-nitropyridine using phosphoryl chloride (

). The resulting intermediate undergoes rapid

with ammonia, followed by catalytic reduction of the nitro group, yielding the final 3,4-diaminopyridine API. The high acidity of the precursor ensures that leaving groups at the 4-position are highly labile under appropriate basic conditions.

Conclusion

The physicochemical profile of 4-hydroxy-3-nitropyridine is a textbook example of how strategically placed functional groups dictate molecular behavior. The 3-nitro group not only forces the molecule into the pyridone tautomer in aqueous media but also drastically lowers its


 values, rendering the protonated cation virtually non-existent in standard aqueous conditions and ensuring the molecule exists as an anion at physiological pH. For process chemists and formulation scientists, leveraging these properties via rigorous UV-Vis characterization is essential for downstream synthetic success.

References

  • AMIFAMPRIDINE PHOSPHATE: AN OVERVIEW - IJSDR International Journal of Scientific Development and Research (IJSDR)[Link]

  • Advances In Heterocyclic Chemistry Vol 91 1st Alan R Katritzky Ed SlideShare / Academic Press[Link]

Sources

Foundational

The Solubility Profile of 4-Hydroxy-3-nitropyridine: A Comprehensive Technical Guide for Solvent Selection and Process Optimization

Executive Summary & Structural Causality 4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a critical heterocyclic building block utilized extensively in pharmaceutical synthesis and agrochemical development (1)[1]. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a critical heterocyclic building block utilized extensively in pharmaceutical synthesis and agrochemical development (1)[1]. Structurally, it features a pyridine ring substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position. As an Application Scientist, I approach the dissolution of this compound not merely as a physical mixing task, but as a thermodynamic challenge of overcoming its robust crystal lattice.

The compound exists as a pale yellow to light brown crystalline solid with a high decomposition temperature (typically around 275–285 °C) (2)[2]. This high thermal stability is a direct consequence of strong intermolecular and intramolecular hydrogen bonding between the hydroxyl proton, the nitro oxygen atoms, and the pyridine nitrogen. Furthermore, tautomerization between the 4-hydroxypyridine and 4-pyridone forms heavily influences its solvation dynamics. To achieve effective dissolution, the chosen organic solvent must possess sufficient hydrogen-bond accepting (HBA) or donating (HBD) capabilities to disrupt this lattice energy.

Solvent Interaction Logic

The solubility of 4-Hydroxy-3-nitropyridine is highly solvent-dependent, dictated by the polarity and protic nature of the medium (3)[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are the optimal solvents. Their high dielectric constants and strong HBA capabilities allow them to effectively solvate the polar functional groups without introducing competing proton-donating dynamics. They rapidly dismantle the crystalline lattice.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound exhibits slight to moderate solubility in these solvents (1)[1]. While alcohols can participate in hydrogen bonding, their solvation energy barely compensates for the high lattice energy of the solid.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is virtually negligible. The lack of dipole interactions or H-bonding capacity means these solvents cannot overcome the solute-solute cohesive forces (3)[3].

G A 4-Hydroxy-3-nitropyridine (High Lattice Energy Solid) B Polar Aprotic Solvents (DMSO, DMF) A->B Dissolution C Polar Protic Solvents (MeOH, EtOH) A->C Dissolution D Non-Polar Solvents (Hexanes, Heptane) A->D Dissolution E High Solubility (Strong Dipole Solvation) B->E Disrupts Crystal Lattice F Slight/Moderate Solubility (Competing H-Bonds) C->F Partial Solvation G Poor/Negligible Solubility (Lattice Energy > Solvation) D->G Inability to break H-bonds

Mechanistic pathways of 4-Hydroxy-3-nitropyridine dissolution across different solvent classes.

Quantitative Solubility Profile

The following table summarizes the expected solubility profile of 4-Hydroxy-3-nitropyridine across standard organic solvents at ambient temperature (20–25 °C), synthesized from structural analogs and chemical safety data[1][3].

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility ProfileRationale for Solvation Behavior
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong HBA capability deeply disrupts the intramolecular H-bond network.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>30 mg/mL)Excellent dipole-dipole interaction with the nitro-aromatic system.
Polar Protic Methanol (MeOH)32.7Slight (1 - 5 mg/mL)Competes with solute H-bonds but limited by the compound's high melting point[1].
Polar Protic Ethanol (EtOH)24.5Slight (<2 mg/mL)Lower dielectric constant than MeOH; weaker solvation capacity[1].
Non-Polar Hexane / Toluene< 3.0Negligible (<0.1 mg/mL)Cannot overcome the strong solute-solute cohesive lattice energy[3].
Aqueous Water (H₂O)80.1Sparingly Soluble High polarity, but hydrophobic aromatic ring restricts total dissolution[1][2].

Standardized Experimental Protocol: Isothermal Shake-Flask Methodology

To empirically validate the solubility of 4-Hydroxy-3-nitropyridine for process scale-up, a self-validating isothermal shake-flask method is required. This protocol ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

Step 1: Preparation of Saturated Solutions

  • Action: Weigh approximately 100 mg of 4-Hydroxy-3-nitropyridine into a 10 mL amber glass vial. Add 5 mL of the target organic solvent.

  • Causality: An excess of solid must be visibly present to guarantee the solution is saturated. Amber glass is used to prevent potential UV-induced degradation of the nitroaromatic compound.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in an orbital shaker incubator set to exactly 25.0 °C (± 0.1 °C). Agitate at 200 RPM for 48 hours.

  • Causality: Solubility is highly temperature-dependent. A 48-hour window ensures the dissolution kinetics have plateaued and true thermodynamic equilibrium is established between the solid and liquid phases.

Step 3: Phase Separation

  • Action: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes at 25.0 °C. Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation followed by sub-micron filtration removes suspended micro-particulates. Any solid carryover would artificially inflate the concentration during analytical quantification.

Step 4: Analytical Quantification (HPLC-UV)

  • Action: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via HPLC using a C18 column and UV detection (typically around 254 nm).

  • Causality: HPLC provides specific, quantitative measurement, isolating the target compound from any potential trace impurities that a simple gravimetric method might falsely include.

Step 5: Data Validation

  • Action: Perform the entire workflow in biological triplicate. Accept the data only if the Relative Standard Deviation (RSD) across the three replicates is < 5%.

  • Causality: This self-validating loop ensures the measured solubility is a reproducible thermodynamic constant rather than an artifact of handling errors.

Workflow Step1 1. Solute & Solvent Mixing (Excess Solid in Amber Vial) Step2 2. Isothermal Equilibration (48h at 25.0 °C, 200 RPM) Step1->Step2 Initiate Dissolution Step3 3. Phase Separation (Centrifugation + 0.22 µm PTFE) Step2->Step3 Thermodynamic Equilibrium Step4 4. HPLC-UV Analysis (Dilution & Quantification) Step3->Step4 Extract Pure Supernatant Step5 5. Data Validation (Triplicate RSD < 5%) Step4->Step5 Calculate Concentration

Step-by-step self-validating workflow for the isothermal shake-flask method.

Safety and Handling Considerations

When handling 4-Hydroxy-3-nitropyridine, standard laboratory safety protocols must be strictly enforced. The compound is classified as a skin and eye irritant and may cause respiratory irritation (4)[4]. It is harmful if swallowed (5)[5]. All dissolution experiments, especially those involving volatile or toxic organic solvents like DMF or Methanol, must be conducted within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE) including nitrile gloves and safety goggles (6)[6].

References

  • Cole-Parmer. "Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine". Cole-Parmer. URL: [Link]

Sources

Exploratory

1H NMR Chemical Shift Assignments and Structural Dynamics of 4-Hydroxy-3-nitropyridine: A Technical Guide

Executive Summary 4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, diacylglycerol lipase α (DAGLα) in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, diacylglycerol lipase α (DAGLα) inhibitors, and complex fused-ring scaffolds. Accurate structural characterization via Proton Nuclear Magnetic Resonance (1H NMR) is essential for confirming purity and monitoring downstream functionalization. This whitepaper provides a comprehensive, mechanistically grounded assignment of the 1H NMR chemical shifts for 4-hydroxy-3-nitropyridine, detailing the causality behind the observed spectral phenomena and outlining self-validating experimental workflows.

Structural Dynamics: Tautomerism and Electronic Effects

Before assigning chemical shifts, one must understand the structural state of the molecule in solution. 4-Hydroxy-3-nitropyridine exists in a dynamic tautomeric equilibrium between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form (1)[1].

In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the equilibrium heavily favors the highly polar 4-pyridone tautomer. The presence of the strong electron-withdrawing nitro (-NO2) group at the C-3 position dramatically alters the local electronic environment. It withdraws electron density via both inductive and resonance effects, while the oxygen at C-4 donates electron density via resonance in the pyridone form. This push-pull electronic system dictates the unique shielding and deshielding environments of the aromatic protons.

Shifts Core 4-Hydroxy-3-nitropyridine (DMSO-d6 Solution) H2 H-2 Proton (δ 8.88, s) Strongly Deshielded Core->H2 H6 H-6 Proton (δ 7.85, d) Moderately Deshielded Core->H6 H5H2 H5H2 Core->H5H2 Eff2 Adjacent to Pyridine N (Inductive Pull) H6->Eff2 H5 H-5 Proton (δ 6.58, d) Shielded Eff3 Ortho to -OH / Keto Carbonyl (Resonance Electron Donation) H5->Eff3 Eff1 Adjacent to -NO2 & Pyridine N (Inductive + Anisotropic) H5H2->Eff1

Fig 1. Logical relationship of electronic effects governing 1H NMR chemical shifts.

1H NMR Chemical Shift Assignments

The 1H NMR spectrum of 4-hydroxy-3-nitropyridine in DMSO-d6 (400 MHz) exhibits three distinct aromatic proton signals (2)[2]. The integration ratio is strictly 1:1:1, corresponding to the protons at the C-2, C-6, and C-5 positions.

Table 1: Quantitative 1H NMR Data Summarization (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
H-2 8.88Singlet (s)N/A1HHighly deshielded by the adjacent electronegative ring nitrogen and the inductive/anisotropic effects of the C-3 nitro group.
H-6 7.85Doublet (d)6.01HDeshielded by the adjacent ring nitrogen; ortho-coupled to H-5.
H-5 6.58Doublet (d)6.01HShielded by the resonance electron donation from the C-4 oxygen (pyridone carbonyl/enol hydroxyl); ortho-coupled to H-6.
Causality of the Spectral Assignments
  • The H-2 Singlet (8.88 ppm): Positioned directly between two highly electronegative moieties—the pyridine nitrogen (N-1) and the nitro-bearing carbon (C-3)—the H-2 proton experiences profound electron depletion. Furthermore, the magnetic anisotropy of the coplanar nitro group's π-system reinforces this downfield shift. Lacking any adjacent protons, it naturally appears as a sharp singlet.

  • The H-5 and H-6 Doublets (6.58 and 7.85 ppm): These protons are ortho to each other, resulting in a characteristic vicinal coupling constant (

    
    ) of 6.0 Hz. H-6 is shifted downfield (7.85 ppm) due to its proximity to the electronegative ring nitrogen. Conversely, H-5 is significantly shielded (6.58 ppm) because it is ortho to the C-4 oxygen. In the predominant 4-pyridone tautomer, resonance structures place a partial negative charge at the C-5 position, driving the signal upfield.
    

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, the following protocol must be adhered to when preparing and analyzing 4-hydroxy-3-nitropyridine. This workflow acts as a self-validating system to prevent misinterpretation of structural integrity.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10–15 mg of high-purity 4-hydroxy-3-nitropyridine.

  • Solvent Selection: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

    • Causality: DMSO-d6 is explicitly chosen because the compound's zwitterionic/pyridone nature renders it poorly soluble in less polar solvents like CDCl3. DMSO also locks the tautomeric equilibrium, preventing signal broadening.

  • Homogenization: Sonicate the NMR tube for 2 minutes to ensure complete dissolution.

    • Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened peaks and loss of the fine 6.0 Hz doublet splitting.

  • Acquisition Parameters:

    • Instrument: 400 MHz NMR Spectrometer.

    • Temperature: 298 K (Standard room temperature).

    • Number of Scans (ns): 16 to 32 (sufficient for a 15 mg sample to achieve a high signal-to-noise ratio).

    • Relaxation Delay (d1): 1.5 to 2.0 seconds to ensure complete relaxation of the rigid aromatic protons, ensuring accurate integration.

  • Self-Validation & Calibration:

    • Chemical Shift Calibration: Set the central quintet of the residual non-deuterated DMSO signal to exactly 2.50 ppm .

    • Integration Check: Verify the integration values; they must strictly follow a 1:1:1 ratio for the three aromatic protons. Any deviation indicates an impurity or incomplete relaxation.

Downstream Applications and Workflows

The confirmed structural integrity of 4-hydroxy-3-nitropyridine paves the way for critical synthetic transformations in drug discovery.

  • Reduction to 3-Amino-4-hydroxypyridine: The nitro group is readily reduced using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere in methanol (3)[3].

    • NMR Validation: The disappearance of the highly deshielded 8.88 ppm singlet and the emergence of upfield aromatic signals (due to the strongly electron-donating amino group) self-validates the reaction's success.

  • Chlorination to 4-Chloro-3-nitropyridine: Treatment with phosphorus oxychloride (POCl3) converts the C-4 hydroxyl group to a chloride (4)[4].

    • NMR Validation: In the NMR spectrum of the product, the H-5 proton shifts significantly downfield due to the loss of the oxygen's resonance donation.

Workflow N1 4-Hydroxy-3-nitropyridine (Solid Starting Material) N2 Sample Preparation Dissolution in DMSO-d6 N1->N2 N3 1H NMR Acquisition (400 MHz, 298 K) N2->N3 N4 Data Processing & Peak Assignment N3->N4 N5 Downstream Synthesis: Reduction to 3-Amino-4-hydroxypyridine N4->N5 Pd/C, H2 N6 Downstream Synthesis: Chlorination to 4-Chloro-3-nitropyridine N4->N6 POCl3

Fig 2. Experimental workflow from NMR validation to downstream synthetic applications.

References

  • ChemicalBook - 4-Hydroxy-3-nitropyridine Properties and Spectra. 2

  • National Institutes of Health (PMC) - Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. 3

  • Echemi - 13091-23-1, 4-Chloro-3-nitropyridine Formula. 4

  • Advances In Heterocyclic Chemistry Vol 91 - Tautomerism in Heterocycles.1

Sources

Foundational

Thermodynamic Stability and Tautomeric Dynamics of 4-Hydroxy-3-nitropyridine Isomers: A Technical Guide

Executive Summary 4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs), inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs), including Bruton's Tyrosine Kinase (BTK) inhibitors 1. A fundamental physicochemical property dictating its reactivity, solubility, and receptor-binding affinity is its ability to undergo lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the 4-hydroxy-3-nitropyridine (enol/lactim) and 3-nitro-4-pyridone (keto/lactam) forms 2.

This whitepaper provides an in-depth analysis of the thermodynamic stability of these isomers, exploring how environmental phases (gas vs. aqueous) and computational modeling dictate our understanding of this tautomeric system.

Mechanistic Framework of Tautomerism

The interconversion between the hydroxypyridine and pyridone isomers occurs via a 1,3-proton shift between the oxygen and the ring nitrogen. This equilibrium is highly sensitive to the dielectric constant of the surrounding medium and the presence of hydrogen-bond donors or acceptors.

The presence of the strongly electron-withdrawing nitro group at the 3-position introduces unique thermodynamic variables:

  • Steric Hindrance: The proximity of the nitro group to the hydroxyl/carbonyl oxygen induces steric strain, which can force the nitro group slightly out of the aromatic plane.

  • Intramolecular Hydrogen Bonding: In the enol form, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the adjacent nitro oxygen, providing localized stabilization.

  • Electrostatic Modulation: The nitro group withdraws electron density from the pyridine ring, increasing the acidity (lowering the pKa) of the hydroxyl proton, thereby facilitating the proton transfer required for tautomerization.

Phase-Dependent Thermodynamic Stability

The relative stability of the tautomers undergoes a complete inversion depending on the physical phase, a phenomenon driven by the stark difference in their dipole moments 3.

  • Gas Phase / Non-Polar Solvents: The enol form (4-hydroxy-3-nitropyridine) is thermodynamically favored. In the absence of solvent stabilization, the molecule seeks to minimize its internal energy by preserving the full aromaticity of the pyridine ring. Furthermore, the enol form possesses a significantly lower dipole moment, minimizing electrostatic self-repulsion 4.

  • Aqueous Solution / Solid State: The keto form (3-nitro-4-pyridone) becomes the dominant species. The highly polar lactam motif acts as a powerful hydrogen bond donor (N-H) and acceptor (C=O). The energy gained from intermolecular hydrogen bonding and the dielectric stabilization from polar solvents (like water or DMSO) far outweighs the energy penalty of partial dearomatization 5.

Quantitative Data Summary

Table 1: Thermodynamic and Physicochemical Properties of Isomers

Property4-Hydroxy-3-nitropyridine (Enol/Lactim)3-Nitro-4-pyridone (Keto/Lactam)
Structural Motif Aromatic Pyridine RingCyclic Amide (Lactam)
Predominant Phase Gas Phase, Non-Polar SolventsAqueous Solution, Solid State
Dipole Moment Lower (~2-3 D)Higher (~6-8 D)
Intermolecular Interaction Weak Dipole-DipoleStrong N-H···O Hydrogen Bonding
Relative Energy (Gas Phase) 0.0 kJ/mol (Reference)+3.0 to +5.0 kJ/mol
Relative Energy (Aqueous) +10.0 to +15.0 kJ/mol0.0 kJ/mol (Reference)

Note: Values are representative approximations derived from analogous hydroxypyridine/pyridone systems and computational models.

TautomericWorkflow Enol 4-Hydroxy-3-nitropyridine (Lactim / Enol Form) Lower Dipole Moment Keto 3-Nitro-4-pyridone (Lactam / Keto Form) High Dipole Moment Enol->Keto Intramolecular Proton Transfer Gas Gas Phase / Non-Polar Dielectric Constant (ε) ≈ 1 Gas->Enol Favors (Minimal Steric Repulsion) Aq Aqueous / Solid State Dielectric Constant (ε) ≈ 80 Aq->Keto Favors (Intermolecular H-Bonding)

Figure 1: Phase-dependent thermodynamic equilibrium of 4-hydroxy-3-nitropyridine tautomers.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every critical step.

Protocol 1: Regioselective Synthesis of 4-Hydroxy-3-nitropyridine

Objective: Synthesize the target compound via electrophilic aromatic substitution while preventing over-nitration or ring degradation.

  • Acidic Activation: Dissolve 4-hydroxypyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

    • Causality: H₂SO₄ acts as both a solvent and a protonating agent. Protonation of the ring nitrogen directs the incoming electrophile to the meta position (3-position) relative to the nitrogen, which is synergistically ortho to the activating hydroxyl group.

  • Nitration: Slowly add fuming nitric acid (HNO₃, 1.1 eq) dropwise while maintaining the temperature strictly below 5 °C.

    • Causality: The hydroxyl group is highly activating. Strict temperature control prevents runaway exothermic reactions and limits the formation of dinitro byproducts.

  • Reaction Maturation: Stir the mixture for 2 hours at room temperature.

    • Causality: Allows the kinetically controlled intermediate to fully convert to the thermodynamically stable 3-nitro isomer.

  • Quenching and Isolation: Pour the reaction mixture over crushed ice.

    • Causality: Rapid quenching halts the reaction. The highly polar 3-nitro-4-pyridone tautomer precipitates out of the cold aqueous solution due to its exceptionally low solubility in cold water.

  • Purification: Filter the yellow precipitate and recrystallize from hot ethanol.

    • Causality: Ethanol disrupts the aqueous hydrogen-bonding network, allowing for the removal of trace inorganic acids and unreacted starting material, yielding a high-purity crystalline product.

  • Self-Validation: Confirm purity via HPLC (UV detection at 254 nm) and structural identity via ¹H-NMR (DMSO-d₆).

    • Causality: The chemical shift of the exchangeable proton (N-H vs O-H) and the coupling constants of the aromatic ring protons provide definitive confirmation of the predominant tautomeric state in solution.

Protocol 2: Computational Determination of Tautomeric Stability

Objective: Quantify the free energy difference (ΔG) between the enol and keto tautomers using Density Functional Theory (DFT) 6.

  • Model Building: Generate initial 3D coordinates for both 4-hydroxy-3-nitropyridine and 3-nitro-4-pyridone using a molecular builder.

  • Gas-Phase Optimization: Perform a full geometry optimization at the M06-2X/6-311++G(d,p) level.

    • Causality: The M06-2X functional is highly accurate for main-group thermochemistry and non-covalent interactions. The diffuse functions (++) in the basis set are critical for accurately modeling the electron density of the highly electronegative oxygen atoms.

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometries.

    • Causality: This confirms that the optimized structures are true local minima (zero imaginary frequencies) and provides the Zero-Point Energy (ZPE) necessary for accurate thermodynamic corrections.

  • Implicit Solvation Modeling: Re-optimize the structures using the Solvation Model based on Density (SMD) with water as the solvent parameter.

    • Causality: The gas-phase model cannot account for the dielectric stabilization of the highly polar pyridone form. SMD accurately simulates the bulk electrostatic effects of the aqueous environment.

  • Energy Extraction: Calculate the relative Gibbs free energy (ΔG) by subtracting the energy of the keto form from the enol form.

DFTWorkflow Start Model Building (Enol vs Keto 3D Coordinates) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt Freq Frequency Calculation (Confirm Local Minima) Opt->Freq Solvent Implicit Solvation Modeling (SMD in Water) Freq->Solvent Energy Thermodynamic Output (ΔG, ΔH, Dipole Moments) Solvent->Energy

Figure 2: Computational workflow for determining tautomeric stability using Density Functional Theory.

Conclusion & Implications for Drug Design

Understanding the thermodynamic stability of 4-hydroxy-3-nitropyridine isomers is not merely an academic exercise; it is a prerequisite for rational drug design. Because the keto (pyridone) form predominates in aqueous biological systems, computational docking studies and pharmacophore modeling must utilize the 3-nitro-4-pyridone geometry to accurately predict receptor-ligand interactions. Failure to account for this tautomeric shift can lead to massive discrepancies in predicted vs. actual binding affinities due to the misassignment of hydrogen bond donors and acceptors.

References

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor - ACS Publications.[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization - MDPI.[Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones - NIH PMC.[Link]

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry - RSC Publishing.[Link]

Sources

Exploratory

Crystal structure analysis of 4-Hydroxy-3-nitropyridine

An In-Depth Technical Guide on the Crystallographic and Structural Analysis of 4-Hydroxy-3-nitropyridine Phase I: Molecular Identity and Tautomeric Dynamics 4-Hydroxy-3-nitropyridine (also referred to as 3-nitro-4-pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystallographic and Structural Analysis of 4-Hydroxy-3-nitropyridine

Phase I: Molecular Identity and Tautomeric Dynamics

4-Hydroxy-3-nitropyridine (also referred to as 3-nitro-4-pyridinol) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of complex pharmaceutical agents, including sn-1-diacylglycerol lipase α (DAGLα) inhibitors[1] and 3-deaza-aristeromycin antiviral derivatives[2].

To understand its behavior in solid-state chemistry and structure-based drug design, one must first analyze its fundamental molecular dynamics. The compound exhibits pronounced prototropic tautomerism, existing in an equilibrium between the pyridinol form (4-hydroxy-3-nitropyridine) and the pyridone form (3-nitro-4-pyridone)[3].

The Causality of Solid-State Conformation: In the gas phase or non-polar solvents, the equilibrium may shift based on dielectric constants. However, during crystallization, the thermodynamic stability of the crystal lattice dictates the dominant tautomer. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly increases the acidity of the C4-hydroxyl proton. This facilitates a proton transfer to the pyridine nitrogen, heavily favoring the zwitterionic or neutral pyridone form in the solid state. This tautomeric shift is the primary driver for the dense intermolecular hydrogen-bonding network observed in its crystal structure, which inherently stabilizes the lattice and increases the compound's thermal stability and density[4].

Tautomerism A 4-Hydroxy-3-nitropyridine (Pyridinol Form) B 3-Nitro-4-pyridone (Pyridone Form) A->B Proton Transfer C Intramolecular H-Bonding (NO2 ··· OH/NH) A->C B->C D Crystal Lattice Packing (High Density) C->D Lattice Stabilization

Logical flow of tautomeric equilibrium and its effect on crystal lattice stabilization.

Phase II: Crystallographic Profiling & Quantitative Data

The structural integrity of 4-hydroxy-3-nitropyridine is defined by its unit cell parameters and hydrogen-bonding geometry. The spatial arrangement of the nitro and hydroxyl/oxo groups allows for both intramolecular (between the C3-nitro oxygen and the C4-hydroxyl/oxo proton) and intermolecular hydrogen bonding[4].

The following table summarizes the theoretical and empirically derived crystallographic parameters typical for 4-hydroxy-3-nitropyridine and its close structural analogs.

Crystallographic ParameterValue / Description
Empirical Formula C₅H₄N₂O₃
Molecular Weight 140.10 g/mol
Crystal System Monoclinic (Optimal for planar aromatic stacking)
Space Group P2₁/c (Centrosymmetric)
Dominant Solid-State Tautomer 3-Nitro-4-pyridone
Primary Intermolecular H-Bond N–H···O (Pyridone nitrogen to adjacent nitro/oxo group)
Primary Intramolecular H-Bond C–H···O (Stabilizing the planar conformation of the NO₂ group)
Packing Density High (Driven by extensive H-bond networks)[4]

Phase III: Experimental Methodologies

To achieve a self-validating crystallographic model, the experimental workflow must be meticulously controlled. The following protocols detail the causality behind the crystallization and X-ray diffraction (XRD) processes.

Protocol 1: Controlled Crystallization of 4-Hydroxy-3-nitropyridine

Objective: To grow diffraction-quality single crystals while allowing the system to reach thermodynamic tautomeric equilibrium. Causality of Solvent Choice: A polar protic solvent system (Methanol/Water) is utilized. The protic nature of the solvent mediates the proton exchange between the pyridinol and pyridone forms, ensuring that the thermodynamically favored tautomer crystallizes uniformly without polymorphic contamination.

Step-by-Step Methodology:

  • Dissolution: Suspend 50 mg of high-purity 4-hydroxy-3-nitropyridine[5] in 5 mL of a 1:1 mixture of HPLC-grade Methanol and deionized Water.

  • Thermal Agitation: Gently heat the mixture to 50°C under continuous stirring until complete dissolution is achieved. Do not exceed 60°C to prevent premature solvent boil-off or thermal degradation.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. This removes nucleation sites (dust/impurities) that cause rapid, poor-quality microcrystallization.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: After 7–14 days, harvest the resulting yellow/orange block-like crystals. Suspend them immediately in a drop of perfluorinated polyether oil to prevent degradation from atmospheric moisture.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Objective: To determine the precise atomic coordinates and resolve the position of the tautomeric hydrogen atom. Causality of Cryogenic Conditions: Data collection is strictly performed at 100K. Cooling the crystal minimizes atomic thermal vibrations (Debye-Waller factors). This is an absolute requirement for accurately locating the low-electron-density hydrogen atom, which definitively proves whether the molecule exists as a pyridinol or a pyridone in the solid state.

Step-by-Step Methodology:

  • Crystal Mounting: Using polarized light microscopy, select a single crystal with uniform extinction (indicating a lack of twinning). Mount the crystal onto a MiTeGen loop using the perfluorinated oil.

  • Cryogenic Transfer: Immediately transfer the loop to the goniometer head of the X-ray diffractometer, bathing it in a 100K nitrogen gas stream.

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Collect full-sphere data utilizing ω and φ scans to ensure high redundancy and completeness (>99%).

  • Data Reduction: Integrate the diffraction frames using appropriate software (e.g., APEX3 or CrysAlisPro). Apply multi-scan absorption corrections to account for the crystal's shape and density.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Atom Treatment (Critical Step): Locate the tautomeric hydrogen atom in the difference Fourier map. Refine its coordinates freely to validate its covalent attachment to either the oxygen (pyridinol) or the nitrogen (pyridone), rather than placing it in a geometrically idealized position.

XRD_Workflow Step1 1. Solvent Evaporation (Methanol/Water) Step2 2. Crystal Harvesting (Polarized Light Microscopy) Step1->Step2 Step3 3. SC-XRD Data Collection (Cryogenic 100K, Mo Kα) Step2->Step3 Step4 4. Structure Solution (Direct Methods / SHELXT) Step3->Step4 Step5 5. Anisotropic Refinement (Least Squares / SHELXL) Step4->Step5

Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Phase IV: Translational Applications in Drug Development

Understanding the exact crystal structure and tautomeric preference of 4-hydroxy-3-nitropyridine is not merely an academic exercise; it is a prerequisite for rational drug design.

For instance, the catalytic reduction of 4-hydroxy-3-nitropyridine yields 3-amino-4-hydroxypyridine[5]. This specific intermediate is the foundational building block for synthesizing oxazolo-4N-pyridines, which are the most potent framework for α-ketoheterocycle inhibitors targeting DAGLα—a crucial enzyme in neuroinflammation and metabolic disorders[1]. If a computational chemist attempts to dock 4-hydroxy-3-nitropyridine (or its derivatives) into a protein active site without accounting for the solid-state preference for the pyridone tautomer, the predicted hydrogen-bonding interactions (donor vs. acceptor roles) will be fundamentally flawed. The crystallographic data ensures that the electrostatic potential maps used in in silico screening reflect physical reality.

References

  • Benchchem. "3-Amino-4-hydroxypyridine | 6320-39-4 - Benchchem". Benchchem.com.
  • National Institutes of Health (NIH) / PMC. "Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors". Nih.gov.
  • Auburn University. "INVESTIGATIONS INTO 5ꞌ-EXTENDED 3-DEAZAARISTEROMYCIN DERIVATIVES by Dana Lashley A dissertation submitted to the Graduate Facu". Auburn.edu.
  • Defense Technical Information Center (DTIC). "2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive." Dtic.mil.
  • Benchchem. "3-Amino-4-hydroxypyridine | 6320-39-4 - Benchchem (Tautomerism Data)". Benchchem.com.

Sources

Foundational

The Electronic Properties of Nitro-Substituted Hydroxypyridines: An In-depth Technical Guide

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, electronic properties, and computational modeling of nitro-substituted hydroxypyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, electronic properties, and computational modeling of nitro-substituted hydroxypyridines. It delves into the profound impact of nitro group substitution on the chemical and physical characteristics of hydroxypyridines, offering insights for the rational design of novel therapeutic agents and functional materials.

Executive Summary

The strategic introduction of a nitro group onto a hydroxypyridine scaffold is a powerful tool in medicinal chemistry for modulating a molecule's electronic properties. This strong electron-withdrawing group significantly alters the acidity, reactivity, and spectroscopic characteristics of the parent molecule. Understanding these electronic perturbations is crucial for the design of new drugs with enhanced efficacy and tailored functionalities. This guide offers a detailed exploration of the synthesis, experimental characterization, and computational analysis of these important compounds, providing a solid foundation for researchers in the field.

Introduction: The Power of Electronic Tuning in Drug Design

Pyridinone structures are valuable in medicinal chemistry as they can act as both hydrogen bond donors and acceptors.[1] The pyridine ring is a common motif in many pharmaceuticals, and its biological activity is intricately linked to its electronic and steric properties.[2] The introduction of substituents allows for the precise tuning of these properties. The nitro group (–NO₂), a potent electron-withdrawing substituent, dramatically alters the electron density distribution within the hydroxypyridine ring through both inductive and resonance effects. This has several important consequences for drug design:

  • Acidity Modulation: The electron-withdrawing nature of the nitro group enhances the acidity of the hydroxyl proton, a critical factor for receptor binding and pharmacokinetic profiles.

  • Reactivity Modification: The pyridine ring becomes more electrophilic, influencing its metabolic stability and potential for covalent interactions with biological targets.

  • Spectroscopic Shifts: The introduction of the nitro group can lead to unique photophysical properties, which can be harnessed for diagnostic and imaging applications.

Synthesis of Nitro-Substituted Hydroxypyridines

The primary method for synthesizing nitro-substituted hydroxypyridines is through the direct nitration of a hydroxypyridine precursor. The position of the incoming nitro group is governed by the directing effects of the existing hydroxyl group and the pyridine nitrogen.

General Nitration Protocol

A standard and effective method involves the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid.[3] Alternative methods, such as using potassium nitrate (KNO₃) in concentrated sulfuric acid, have also been developed to avoid the use of concentrated nitric acid.[3] Another approach utilizes metal nitrates, like copper(II) nitrate trihydrate, in the presence of acetic anhydride, which circumvents the need for strong mineral acids and can lead to higher yields.[4]

Experimental Protocol: Nitration of 3-Hydroxypyridine

  • Reaction Setup: In a flask, dissolve 3-hydroxypyridine in concentrated sulfuric acid and cool the mixture.

  • Nitrating Agent Addition: Slowly add anhydrous potassium nitrate (KNO₃) in portions to the cooled solution while stirring.[3]

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a set period (e.g., 2 hours).[3]

  • Work-up: Pour the reaction mixture into water and neutralize the solution to a pH of 4.5-7.5 using a solid base like sodium bicarbonate.[3]

  • Isolation: The product, 3-hydroxy-2-nitropyridine, will precipitate and can be collected by filtration and then dried.[3]

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst by protonating the nitrating species, increasing its electrophilicity, and also serves as a solvent.

  • Controlled Temperature: Nitration reactions are exothermic. Maintaining a specific temperature is crucial for controlling the reaction rate and preventing unwanted side reactions.[3]

  • Neutralization: Careful adjustment of the pH is necessary to precipitate the product and remove acidic impurities.

A Deep Dive into Electronic Properties

The introduction of a nitro group significantly perturbs the electronic landscape of the hydroxypyridine ring. This section explores the key electronic properties and the methods used to characterize them.

Substituent Effects on Acidity and Reactivity

The electron-withdrawing power of the nitro group is reflected in its Hammett substituent constant. This property leads to a significant increase in the acidity of the hydroxyl group. The delocalization of the negative charge upon deprotonation is enhanced by the nitro group, stabilizing the corresponding anion.

Spectroscopic Signatures

UV-Visible Spectroscopy: Nitro-substituted hydroxypyridines often display characteristic intramolecular charge-transfer (ICT) bands in their UV-Vis spectra. These bands result from the electronic transition from the electron-rich hydroxypyridine ring to the electron-deficient nitro group.

NMR Spectroscopy: In ¹H and ¹³C NMR spectra, the protons and carbons located near the nitro group experience a downfield shift due to the deshielding effect of this electron-withdrawing group. This provides direct evidence of the altered electron distribution.[5]

Electrochemical Behavior

Cyclic voltammetry is a key technique for investigating the redox properties of these molecules. The nitro group is electroactive and can be reduced.[6] The reduction potential is a direct measure of the electron-accepting ability of the molecule and is influenced by the substitution pattern on the pyridine ring.[7] The reduction of nitroaromatic compounds can proceed through the formation of a nitro radical anion.[6]

Table 1: Key Electronic Properties of a Nitro-Substituted Hydroxypyridine

PropertyObservationImplication
Acidity (pKa) Lower pKa compared to the parent hydroxypyridine.Enhanced proton donation at physiological pH, affecting receptor binding.
UV-Vis (λmax) Red-shifted absorption band.Indicates a smaller HOMO-LUMO gap and potential for colorimetric applications.
¹H NMR Downfield chemical shifts for protons near the nitro group.Confirms the electron-withdrawing nature of the nitro group.
Reduction Potential Readily undergoes electrochemical reduction.Susceptible to metabolic reduction and potential for redox-based applications.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for gaining deeper insights into the electronic structure of nitro-substituted hydroxypyridines.[7][8] These computational methods complement experimental data and aid in the rational design of new molecules.

Molecular Orbital Analysis

DFT calculations allow for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nitro-substituted bipyridines, the LUMO is often localized on the nitropyridyl moiety.[9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and spectroscopic properties.[10]

Electrostatic Potential Maps

Electrostatic potential (ESP) maps visually represent the charge distribution on the molecular surface. For nitro-substituted hydroxypyridines, these maps typically show a region of negative potential around the oxygen atoms of the nitro group, highlighting its electron-withdrawing character.

Computational Workflow: A DFT-Based Approach

computational_workflow cluster_input Input Generation cluster_dft DFT Calculation cluster_analysis Data Analysis mol_structure Molecular Structure (3D Coordinates) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum electronic_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_prop orbital_vis Visualize MOs electronic_prop->orbital_vis esp_map Generate ESP Map electronic_prop->esp_map property_correlation Correlate with Experimental Data electronic_prop->property_correlation

Caption: A typical workflow for the computational analysis of the electronic properties of substituted pyridines.[10]

Conclusion and Future Directions

The introduction of a nitro group provides a robust strategy for fine-tuning the electronic properties of hydroxypyridines, with significant implications for drug design and materials science. This guide has provided a comprehensive overview of the synthesis, characterization, and computational modeling of these valuable compounds.

Future research will likely focus on:

  • Exploring diverse substitution patterns to further refine electronic properties.

  • Developing novel and more sustainable synthetic methods .[11]

  • Utilizing advanced computational techniques for more accurate predictions of biological activity.[12]

  • Applying this knowledge to the design of targeted therapies and innovative functional materials.

By continuing to unravel the intricate relationship between structure and electronic properties, the scientific community can unlock the full potential of nitro-substituted hydroxypyridines.

Sources

Protocols & Analytical Methods

Method

Application Note: Deoxychlorination of 4-Hydroxy-3-nitropyridine using a POCl₃/PCl₅ System

Mechanistic Rationale & Reaction Dynamics The conversion of 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine is a foundational transformation in the synthesis of complex heterocycles, including azaindoles and poly(A...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Reaction Dynamics

The conversion of 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine is a foundational transformation in the synthesis of complex heterocycles, including azaindoles and poly(ADP-ribose) polymerase (PARP) inhibitors[1].

From a mechanistic standpoint, 4-hydroxy-3-nitropyridine (CAS 5435-54-1) exists predominantly in its 4-pyridone tautomeric form[2]. The oxygen atom in this tautomer is significantly less nucleophilic than a standard phenolic oxygen. This nucleophilicity is further depleted by the strong electron-withdrawing nature of the adjacent 3-nitro group (via both induction and resonance).

Because of this severe deactivation, phosphorus oxychloride (POCl₃) alone often yields sluggish kinetics and incomplete conversion. The introduction of phosphorus pentachloride (PCl₅) creates a highly robust and aggressive chlorinating mixture[3]. The reaction proceeds via two distinct phases:

  • Electrophilic Activation: The pyridone oxygen attacks the highly electrophilic PCl₅/POCl₃ complex, evolving HCl gas and forming a highly reactive O-phosphorylated (phosphorodichloridate) intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The 3-nitro group, which previously hindered the first step, now becomes a critical asset. It heavily depletes electron density at the C4 position, drastically lowering the activation energy for the addition-elimination SNAr attack by the chloride ion (Cl⁻), ultimately ejecting the phosphate leaving group to yield the chlorinated product.

Process Workflow & Mechanistic Pathway

G N1 4-Hydroxy-3-nitropyridine (Pyridone Tautomer) N2 Electrophilic Activation POCl3 / PCl5 (55-60 °C) N1->N2 Reagent Addition N3 Reactive Intermediate O-Phosphorylated Pyridine N2->N3 HCl Evolution N4 SNAr Displacement Cl⁻ Attack (110 °C) N3->N4 Rate-Determining Step N5 Aqueous Quench & Neutralization Ice / NH4OH (pH 7-8) N4->N5 Vacuum Distillation & Cooling N6 4-Chloro-3-nitropyridine (Target Product) N5->N6 Extraction (DCM/EtOAc)

Workflow and mechanistic sequence for the chlorination of 4-hydroxy-3-nitropyridine.

Quantitative Reaction Parameters

The following parameters are optimized for a ~10-gram scale synthesis, balancing thermal safety with maximum SNAr conversion efficiency.

ParameterValue / SpecificationMechanistic Rationale
Substrate 10.0 g (71.4 mmol)4-Hydroxy-3-nitropyridine starting material.
PCl₅ (Activator) 16.32 g (78.6 mmol, 1.1 eq)Enhances electrophilicity; overcomes the low nucleophilicity of the deactivated pyridone oxygen.
POCl₃ (Reagent/Solvent) 16.2 mL (~2.5 vol)Acts as both the bulk solvent and a secondary chlorinating agent.
Addition Temperature 55–60 °CProvides sufficient energy for initial phosphorylation while controlling the exothermic release of HCl gas.
Reaction Temperature 110 °C (Reflux)Overcomes the activation energy barrier for the SNAr addition-elimination step.
Quench pH Target pH 7–8 (via NH₄OH)Neutralizes phosphoric/hydrochloric acids, preventing product hydrolysis and facilitating organic extraction.
Expected Yield 75% – 85%Typical isolated yield after chromatographic or crystallization purification.

Step-by-Step Experimental Protocol

Safety & Handling Precautions
  • Hazard Profile: POCl₃ and PCl₅ are highly toxic, corrosive, and violently water-reactive. The reaction evolves copious amounts of corrosive HCl gas.

  • Engineering Controls: This protocol must be executed in a high-performance fume hood. An acid-gas scrubber system (e.g., concentrated NaOH trap) must be connected to the reflux condenser to neutralize evolving HCl.

Reagent Preparation & Setup
  • Apparatus Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an internal thermocouple, and a nitrogen inlet.

  • Reagent Mixing: Under a steady nitrogen sweep, charge the flask with PCl₅ (16.32 g, 78.6 mmol) and POCl₃ (16.2 mL).

  • Initial Heating: Begin mechanical stirring and heat the suspension to 55–60 °C using a temperature-controlled oil bath.

    • Causality: Pre-heating ensures the PCl₅ is partially dissolved and highly active before the substrate is introduced, preventing reagent clumping and uneven reaction kinetics.

Reaction Execution
  • Substrate Addition: Remove the nitrogen inlet momentarily and add 4-hydroxy-3-nitropyridine (10.0 g, 71.4 mmol) portionwise over 15–20 minutes.

    • Causality: The phosphorylation step is highly exothermic and releases HCl gas. Portionwise addition prevents thermal runaway and prevents the reaction from foaming over into the condenser[1].

  • Reflux: Once the addition is complete and gas evolution subsides, ramp the internal temperature to 110 °C. Maintain reflux for 3 hours.

    • In-Process Control (Self-Validation): Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The highly polar starting material (baseline) will disappear, replaced by a faster-eluting, less polar spot (the chlorinated product). The solution will typically transition to a dark, homogeneous mixture.

Quenching & Isolation
  • Concentration: Cool the reaction mixture to 50 °C. Equip the flask for short-path distillation and remove the excess POCl₃ under reduced pressure (vacuum).

    • Causality: The reaction mixture contains massive excesses of highly reactive phosphoryl species. Direct addition of water will cause a violent, uncontrollable exothermic hydrolysis. Removing the bulk of POCl₃ minimizes the thermal load of the subsequent quench.

  • Aqueous Quench: Cool the concentrated residue to room temperature, then carefully pour it dropwise into a vigorously stirred beaker containing 200 g of crushed ice and 100 mL of water.

    • Causality: The ice absorbs the massive heat of hydrolysis (POCl₃ + 3H₂O → H₃PO₄ + 3HCl), keeping the temperature near 0 °C and preventing thermal degradation of the product.

  • Neutralization: Slowly add concentrated ammonium hydroxide (NH₄OH) or 6M NaOH to the aqueous mixture until the pH reaches 7–8.

  • Extraction: Extract the neutralized aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude 4-chloro-3-nitropyridine can be used directly in subsequent cross-coupling reactions or purified via silica gel chromatography (eluting with DCM/MeOH)[1].

References

1.3 - Indian Chemical Society 2.1 - Google Patents 3.2 - Vulcanchem

Sources

Application

Catalytic hydrogenation of 4-Hydroxy-3-nitropyridine to 3-amino-4-hydroxypyridine

Executive Summary 3-Amino-4-hydroxypyridine (CAS No: 6320-39-4) is a highly versatile, bifunctional heterocyclic building block crucial for the synthesis of advanced pharmaceutical scaffolds. By virtue of possessing adja...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-hydroxypyridine (CAS No: 6320-39-4) is a highly versatile, bifunctional heterocyclic building block crucial for the synthesis of advanced pharmaceutical scaffolds. By virtue of possessing adjacent amino and hydroxyl moieties, it serves as the primary precursor for complex heterocycles, including pyrido[4,3-b]oxazines and imidazo[1,2-a]pyridines. This application note provides an authoritative, self-validating protocol for the synthesis of 3-amino-4-hydroxypyridine via the catalytic hydrogenation of 4-hydroxy-3-nitropyridine, optimized for researchers and drug development professionals.

Mechanistic Rationale & Catalyst Selection

The reduction of the nitro group at the 3-position of the pyridine ring can be achieved via several pathways, including dissolving metal reductions (e.g., iron/acetic acid) [3]. However, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is established as the industry standard due to its superior atom economy, mild operating conditions, and simplified downstream workup[1].

Causality in Reaction Design:

  • Solvent Selection: Methanol (MeOH) or Ethanol (EtOH) are the preferred primary solvents. They exhibit high hydrogen gas solubility and effectively stabilize the polar transition states during the reduction. For larger-scale syntheses where the starting 4-hydroxy-3-nitropyridine exhibits poor solubility, introducing Dichloromethane (DCM) as a co-solvent (e.g., EtOH:DCM at 14:1) significantly improves mass transfer and reaction kinetics [2].

  • Catalyst Loading: A standardized 10% w/w loading of Pd/C ensures a rapid reaction rate at ambient pressure (1 atm) without incurring excessive catalyst costs or complicating the filtration process [1].

Reaction Pathway & Pharmaceutical Applications

Pathway cluster_apps Downstream Drug Discovery Applications SM 4-Hydroxy-3-nitropyridine (Starting Material) Reaction Catalytic Hydrogenation [10% Pd/C, H₂, Solvent, RT] SM->Reaction Reduction Product 3-Amino-4-hydroxypyridine (Target Product) Reaction->Product >95% Yield App1 Pyrido[4,3-b]oxazines (Antimicrobial / Anticancer) Product->App1 α-halo ketones App2 Imidazo[1,2-a]pyridines (Anti-inflammatory) Product->App2 α-chloroacetophenones

Workflow of 4-Hydroxy-3-nitropyridine reduction and its downstream pharmaceutical applications.

Quantitative Optimization Data

The following table summarizes validated parameters for the catalytic hydrogenation of 4-hydroxy-3-nitropyridine, allowing researchers to scale the reaction based on available infrastructure.

Table 1: Validated Hydrogenation Conditions
Solvent SystemCatalyst & LoadingPressure / TempReaction TimeYieldRef
Methanol (MeOH)10% Pd/C (10 mol%)1 atm H₂ / 25 °C12–24 h> 95%[1]
Ethanol / DCM (14:1)10% Pd/C (10% w/w)1 atm H₂ / 25 °C96 h~ 100%[2]

Experimental Protocol: Self-Validating Catalytic Hydrogenation

This protocol is engineered as a self-validating system , embedding safety heuristics and visual checkpoints directly into the workflow to ensure reproducibility.

Materials Required
  • Substrate: 4-Hydroxy-3-nitropyridine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (0.1 w/w eq)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol/DCM mixture

  • Gas: Hydrogen (H₂) gas supply (balloon or regulated cylinder); Nitrogen (N₂) for inerting

  • Consumables: Celite (diatomaceous earth) for filtration

Step-by-Step Methodology

Step 1: Substrate Dissolution Suspend 4-hydroxy-3-nitropyridine (e.g., 2.8 g, 20.0 mmol) in methanol (150 mL) within a heavy-walled reaction flask [1].

  • Causality Insight: Complete dissolution may not occur immediately. The starting material will gradually dissolve as the reaction progresses and the highly soluble amine product is generated.

Step 2: Vessel Inerting (Critical Safety Step) Seal the reaction flask with a septum and purge the system with Nitrogen (N₂) gas for 5 minutes.

  • Causality Insight: Dry Pd/C is highly active and pyrophoric. Purging removes ambient oxygen, preventing the ignition of flammable methanol vapors upon catalyst introduction.

Step 3: Catalyst Addition Briefly open the flask under a positive stream of N₂ and carefully add the 10% Pd/C catalyst (280 mg). Reseal the flask immediately.

Step 4: Hydrogenation Evacuate the N₂ atmosphere via a vacuum manifold or syringe, and backfill the flask with Hydrogen (H₂) gas. Maintain a constant 1 atm hydrogen atmosphere (a double-layered balloon is sufficient for lab-scale) and stir the mixture vigorously at room temperature [1].

Step 5: Self-Validation & Reaction Monitoring

  • Visual Checkpoint: The starting nitro compound imparts a distinct yellow hue to the suspension. As reduction proceeds, the solution will transition to a paler/clearer state.

  • Chromatographic Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The reaction is complete when the starting material spot is entirely consumed. The 3-amino-4-hydroxypyridine product is highly polar and will exhibit a significantly lower

    
     value than the precursor [2].
    

Step 6: Workup & Catalyst Filtration Once complete, purge the reaction vessel thoroughly with N₂ for 10 minutes to displace all residual H₂ gas. Filter the crude mixture through a tightly packed pad of Celite.

  • Causality Insight: Standard filter paper is insufficient. Celite traps fine, potentially pyrophoric palladium particulates, preventing them from passing into the filtrate and igniting upon solvent evaporation.

Step 7: Isolation Concentrate the filtrate in vacuo using a rotary evaporator to yield 3-amino-4-hydroxypyridine as a solid foam [2]. The product is generally pure enough (>95%) for immediate downstream use.

Downstream Utility in Drug Discovery

The synthesized 3-amino-4-hydroxypyridine is a privileged scaffold in medicinal chemistry. Its vicinal amino and hydroxyl groups make it an ideal candidate for condensation and cyclization reactions. For example, reacting this intermediate with


-halo carbonyl compounds directly yields 2H-pyrido[4,3-b]oxazin-3(4H)-one derivatives, a class of molecules actively investigated for their potent antimicrobial and anticancer properties[3, 4].

References

  • 3-Amino-4-hydroxypyridine | 6320-39-4 - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY_mqHZHrzgz4JUmJqZHTzKov0W3RVgvXxiUsn3vZx4cQcSrg-DFG4HRQS-KVZuWnNm-GD2rFX4MGlbONu8sqxuyV-qYA-R8iNbcFwwdhOFDG7H5ozmvYA9e7_Gxh0qOs5kBci]
  • WO2007019416A1 - Benzimidazole derivatives as sirtuin modulators - Google Patents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK__v83LBxrKy7PHrbZkfe6MsbTT2ofh4SoJHGeOwn0s3aGPWbj0LKwCzXOSJRqMPoZ4gnMVe6BrgoVx8siKCPAhrmnyKtzUHh5xHqC5UqXLKrWyGj6FqYgBKOb1VdqcOZULZJq8wJ2sza-hLY0Q==]
  • WO1997017333A1 - Benzoxazine antimicrobial agents - Google Patents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFpO3kqyigyMCTe9y2mRfxXtolPaUAqrZVEDjW_JjE6MQ9SWbVkadUrQhsV2OmfIEPUCvtdPz9WWx8y-yQPeSJ-5spKzVQEMsM0B6pLEcyjzniwoiwQGh9Vk7mD_jkEzHiXOUM6oQxAgwRn9VO-Q==]
  • Novel Derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one: A Technical Guide for Drug Discovery - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmFLNSd8Q7K03GiDXiyS2iiA90Kf-WpTXniVmDIOQzeKOw6_jolccAc3jZdVQaLTBz-ayD2a5coycCUMPgh15smGahlzVbxENHbEOlFFxT9l0IMtfsNSM0j8DxGJD8aKueu3i-eB5x2Splt9WFuPK2jjD5WKALtPUu8QRVjeK6P2kGNjRzALgkPY5Uy4tCmEynjsIOczVwSqZb6iS8FBTyGp2dcQQCqKm0uj0oNXtMdIvTFQPMUg==]
Method

Application Note: Scalable Synthesis of 3,4-Diaminopyridine (Amifampridine)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Clinical Context 3,4-Diaminopyridine (3,4-DAP), clinically k...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Clinical Context

3,4-Diaminopyridine (3,4-DAP), clinically known as , is a potent voltage-gated potassium channel blocker. It is the first-line symptomatic therapy for Lambert-Eaton Myasthenic Syndrome (LEMS) , a rare autoimmune disorder characterized by impaired neuromuscular transmission[1]. By blocking presynaptic potassium efflux, 3,4-DAP prolongs action potentials, thereby increasing intracellular calcium concentrations and enhancing acetylcholine release[1].

Synthesizing 3,4-DAP requires a highly regioselective approach. The most efficient, industrially relevant route begins with 4-hydroxy-3-nitropyridine . This three-step linear sequence leverages the activating power of the nitro group to facilitate sequential nucleophilic substitutions and concludes with a chemoselective reduction[1].

Mechanistic Rationale & Pathway Visualization

To successfully execute this synthesis, chemists must understand the causality behind the reagent selection at each stage.

SynthesisRoute SM 4-Hydroxy-3-nitropyridine (Starting Material) Int1 4-Chloro-3-nitropyridine (Intermediate 1) SM->Int1 POCl3, Reflux (Deoxychlorination) Int2 4-Amino-3-nitropyridine (Intermediate 2) Int1->Int2 NH3 / MeOH (SNAr) Prod 3,4-Diaminopyridine (Amifampridine) Int2->Prod H2, Pd/C (Nitro Reduction)

Fig 1. Three-step synthetic workflow from 4-hydroxy-3-nitropyridine to 3,4-diaminopyridine.

Step 1: Deoxychlorination

Causality: 4-Hydroxypyridine derivatives exist in a tautomeric equilibrium with their 4-pyridone forms, rendering the C4-oxygen a poor leaving group for direct amination. By utilizing , we execute a deoxychlorination[2]. The highly electron-withdrawing C3-nitro group activates the C4 position, facilitating the formation of a transient phosphorodichloridate intermediate. This intermediate is subsequently displaced by chloride ions to yield 4-chloro-3-nitropyridine[1].

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: The newly installed C4-chloride is highly susceptible to SNAr. The synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-nitro group severely deplete electron density at the C4 position. This lowers the LUMO of the ring, stabilizing the anionic Meisenheimer intermediate during the addition-elimination sequence. Treatment with rapidly displaces the chloride to install the primary amine[3].

Step 3: Chemoselective Nitro Reduction

Causality: The final transformation requires the reduction of the C3-nitro group to an amine without saturating the aromatic pyridine ring. Catalytic hydrogenation using under a hydrogen atmosphere achieves this cleanly[4]. The palladium surface adsorbs both H2 and the nitro group, facilitating a stepwise electron/proton transfer that selectively yields the target 3,4-diaminopyridine[1].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected analytical benchmarks for each step of the workflow.

StepTransformationReagents & SolventsTemp & TimeExpected YieldSelf-Validation / Purity Check
1 DeoxychlorinationPOCl

(Neat)
100 °C, 3–4 h75–85%Complete dissolution of SM; TLC (UV active)
2 SNAr Amination7M NH

in Methanol
60 °C, 4–6 h80–90%TLC (Disappearance of high-R

chloro-spot)
3 Nitro ReductionH

gas, 10% Pd/C, MeOH
25 °C, 2–4 h>90%Cessation of H

uptake; LC-MS [M+H]

110.1

Experimental Protocols

Disclaimer: All procedures must be conducted in a certified fume hood with appropriate PPE. POCl


 is highly corrosive, and Pd/C is pyrophoric.
Protocol A: Synthesis of 4-Chloro-3-nitropyridine
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
    ).
    
  • Reagent Addition: Suspend 10.0 g of 4-hydroxy-3-nitropyridine in 40 mL of phosphorus oxychloride (POCl

    
    ). Note: POCl
    
    
    
    acts as both the chlorinating agent and the solvent.
  • Heating: Heat the mixture to 100 °C using an oil bath. Stir vigorously for 3 to 4 hours. The heterogeneous suspension will gradually turn into a dark, homogeneous solution as the pyridone is consumed.

  • Self-Validating Quench: Cool the reaction mixture to room temperature. Danger: Slowly and dropwise, pour the mixture over 400 g of vigorously stirred crushed ice to hydrolyze the excess POCl

    
    . The quench is validated as complete when the violent evolution of HCl gas ceases, the exotherm subsides, and a pale yellow precipitate fully forms.
    
  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold water until the filtrate is pH neutral, and dry in vacuo to afford 4-chloro-3-nitropyridine.

Protocol B: Synthesis of 4-Amino-3-nitropyridine
  • Reaction Setup: Transfer the dried 4-chloro-3-nitropyridine (approx. 10 g) to a heavy-walled pressure flask or a standard flask equipped with a secure reflux condenser.

  • Amination: Add 100 mL of a 7M solution of ammonia in methanol.

  • Heating: Stir the mixture at 60 °C for 4 to 6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The reaction is complete when the high-R

    
     starting material spot completely disappears, replaced by a bright yellow, highly polar spot near the baseline (4-amino-3-nitropyridine).
    
  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol. Slurry the resulting solid in cold water to remove residual ammonium chloride salts, filter, and dry.

Protocol C: Synthesis of 3,4-Diaminopyridine (Amifampridine)
  • Reaction Setup: In a hydrogenation flask, dissolve 5.0 g of 4-amino-3-nitropyridine in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C.

  • Inerting & Hydrogenation: Purge the flask three times with Nitrogen (N

    
    ) to remove oxygen. Introduce Hydrogen (H
    
    
    
    ) gas via a balloon or a Parr hydrogenator (at 30 psi). Stir vigorously at room temperature (25 °C).
  • Completion Check (Self-Validation): The reaction is strictly self-indicating; it is complete when the volumetric uptake of hydrogen gas completely ceases (typically 2 to 4 hours).

  • Safety Checkpoint & Workup: Purge the flask thoroughly with N

    
     to displace residual H
    
    
    
    . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical Safety: Never allow the Pd/C filter cake to run dry while exposed to air and methanol vapors, as it will spontaneously ignite. Keep the cake wet with water before disposal.
  • Final Isolation: Evaporate the methanolic filtrate under reduced pressure to yield 3,4-diaminopyridine as a crystalline solid. Verify purity via NMR or LC-MS.

References

  • An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Application

Application Note: Nucleophilic Substitution Reactions of 4-Hydroxy-3-nitropyridine Derivatives

Executive Summary & Chemical Landscape 4-Hydroxy-3-nitropyridine derivatives are foundational building blocks in modern medicinal chemistry. They are heavily utilized as precursors for highly functionalized fused heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Landscape

4-Hydroxy-3-nitropyridine derivatives are foundational building blocks in modern medicinal chemistry. They are heavily utilized as precursors for highly functionalized fused heterocyclic scaffolds, such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines, which are critical in the development of kinase inhibitors and antitumor agents[1].

The strategic functionalization of the C4 position relies on Nucleophilic Aromatic Substitution (


). However, the native hydroxyl group is an exceptionally poor leaving group. This application note provides a comprehensive, field-proven guide to overcoming this barrier—detailing the mechanistic rationale, activation strategies, and self-validating experimental protocols required to successfully execute 

on these electron-deficient systems.

Mechanistic Rationale: "Push-Pull" Electronics & Activation

The Tautomeric Barrier

The chemical behavior of 4-hydroxy-3-nitropyridine is governed by a profound electronic "push-pull" dynamic. The pyridine nitrogen and the C3-nitro group act in concert as powerful electron-withdrawing groups, severely depleting electron density at the C2, C4, and C6 positions[1]. While this makes the C4 position electronically "starved" and theoretically susceptible to nucleophilic attack, a structural barrier exists: the compound predominantly exists in a tautomeric equilibrium favoring its lactam form, 3-nitro-4-pyridone[2]. In this state, the C=O bond is highly stable and cannot undergo direct substitution[3].

The Activation Gateway

To unlock the scaffold's reactivity, the C4-oxygen bond must be converted into a hyper-electrophilic leaving group. This is achieved via chlorination using a mixture of phosphorus pentachloride (


) and phosphorus oxychloride (

)[4].

phosphorylates the pyridone oxygen, creating a transient phosphorodichloridate intermediate, which is subsequently displaced by chloride ions to yield 4-chloro-3-nitropyridine[3].

Workflow A 4-Hydroxy-3-nitropyridine (Lactim Tautomer) B 3-Nitro-4-pyridone (Lactam Tautomer) A->B Tautomeric Equilibrium C Activation Reagent (POCl3 / PCl5) B->C O-Phosphorylation D 4-Chloro-3-nitropyridine (Activated Electrophile) C->D Chlorination (-PO2Cl) F 4-Substituted-3-nitropyridine (Target Scaffold) D->F SNAr Reaction E Nucleophile (Nu-H) (Amines, Thiols, Alkoxides) E->F Addition- Elimination

Synthetic workflow from 4-hydroxy-3-nitropyridine to 4-substituted derivatives via activation.

The Addition-Elimination Pathway

Once activated, the


 reaction proceeds rapidly under mild basic conditions. The mechanism follows a two-step addition-elimination pathway. The nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. The exceptional stability of this complex is driven by the C3-nitro group's ability to delocalize the negative charge, drastically lowering the activation energy of the addition step. Subsequent rapid elimination of the chloride ion restores aromaticity, yielding the functionalized product[5].

Mechanism Sub 4-Chloro-3-nitropyridine MC Meisenheimer Complex (Resonance Stabilized Anion) Sub->MC Addition (k1) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Prod 4-Amino-3-nitropyridine + HCl MC->Prod Elimination (k2) Fast

Addition-elimination mechanism (SNAr) via a resonance-stabilized Meisenheimer complex.

Quantitative Reactivity Profiles

Understanding the relative kinetics of leaving groups and nucleophiles is critical for process optimization and minimizing side reactions.

Table 1: Leaving Group Efficacy at the C4 Position | Leaving Group | Relative Reactivity | Activation Energy (


) | Typical Reaction Conditions |
| :--- | :--- | :--- | :--- |
| -OH (Pyridone)  | Negligible | Very High | N/A (Requires pre-activation) |
| -OMe  | Low | High | >100°C, Strong Base (e.g., NaOMe) |
| -Cl  | High | Moderate | RT to 60°C, Mild Base (e.g., DIPEA) |
| -Br  | Very High | Low | RT, Mild Base |

Table 2: Nucleophile Reactivity with 4-Chloro-3-nitropyridine

Nucleophile Class Example Relative Rate Primary Byproduct Risk
Primary Amines Benzylamine, Anilines Fast Low
Secondary Amines Morpholine, Piperidine Very Fast Low
Thiols Aryl thiols, Alkyl thiols Extremely Fast Disulfide formation (requires inert atm)

| Alkoxides | NaOMe, NaOEt | Moderate | Hydrolysis to pyridone (if water present) |

Validated Experimental Protocols

Protocol A: Activation (Synthesis of 4-Chloro-3-nitropyridine)

Objective: Convert the chemically inert 3-nitro-4-pyridone tautomer into a highly reactive electrophile[3].

Reagents:

  • 4-Hydroxy-3-nitropyridine (1.0 eq, limiting reagent)

  • Phosphorus pentachloride (

    
    ) (1.2 eq)
    
  • Phosphorus oxychloride (

    
    ) (5.0 eq, acts as reagent and solvent)
    

Step-by-Step Methodology:

  • Inerting & Setup: Purge a round-bottom flask with

    
    . Moisture must be strictly excluded to prevent the hydrolysis of 
    
    
    
    and
    
    
    .
  • Reagent Addition: Suspend 4-hydroxy-3-nitropyridine in

    
     at room temperature. Slowly add 
    
    
    
    in portions. Causality:
    
    
    accelerates the formation of the reactive Vilsmeier-type intermediate and ensures complete conversion of the tautomeric oxygen.
  • Reflux: Heat the mixture to 100°C for 3-4 hours. The suspension will gradually turn into a homogeneous dark solution as the chlorination proceeds.

  • Concentration: Cool to room temperature and remove excess

    
     under reduced pressure. Causality: Removing 
    
    
    
    before the aqueous quench prevents violent exothermic hydrolysis and minimizes the risk of hydrolyzing the newly formed C-Cl bond back to the pyridone.
  • Quenching: Dissolve the crude residue in anhydrous dichloromethane (DCM) and pour dropwise over crushed ice with vigorous stirring.

  • Extraction & Validation: Extract with DCM, wash with cold saturated

    
    , dry over 
    
    
    
    , and concentrate. Validate via LCMS (Look for
    
    
    corresponding to the chlorine isotope pattern: 3:1 ratio for
    
    
    ).
Protocol B: Amination (Synthesis of 4-Amino-3-nitropyridine Derivatives)

Objective: Displace the C4-chloride with a primary amine to generate a functionalized drug precursor[5].

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-3-nitropyridine in anhydrous THF under

    
    . Causality: Anhydrous solvent is critical. Trace water will act as a competing nucleophile, forming the 3-nitro-4-pyridone byproduct which precipitates and halts the reaction[1].
    
  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Its steric bulk prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Add the primary amine dropwise at 0°C, then allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexanes). The product will typically appear as a bright yellow spot (due to the extended conjugation of the push-pull system) with a lower

    
     than the starting material.
    
  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry, and concentrate. Purify via flash chromatography if necessary.

Troubleshooting & Process Optimization

SymptomRoot CauseCorrective Action
Reaction mixture turns opaque/milky during

Formation of 3-nitro-4-pyridone byproduct due to water contamination.Switch to strictly anhydrous solvents (THF or MeCN). Avoid hygroscopic solvents like DMF/DMSO unless freshly distilled[1].
Incomplete conversion in Protocol A Insufficient

or inactive

(partially hydrolyzed).
Use fresh reagents from a sealed ampoule. Ensure the reaction reaches true reflux.
Multiple spots on TLC during amination Over-alkylation (formation of secondary amine attacking another electrophile) or nucleophilic attack at C2.Lower the reaction temperature to 0°C. Ensure the amine is added slowly to maintain a low localized concentration.

References

  • Benchchem.4-Chloro-3-nitropyridine-2,6-diamine | CAS 40497-64-1.
  • Benchchem.4-Bromo-2-methyl-3-nitropyridine | 23056-49-7.
  • Vulcanchem.4-Hydroxy-3-nitropyridine - 15590-90-6.
  • ResearchGate.(PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines.
  • PMC - NIH.Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

Method

Application Note: High-Yield Reduction of 4-Hydroxy-3-nitropyridine to 3-Amino-4-hydroxypyridine via Modified Béchamp Protocol

Executive Summary & Strategic Rationale The reduction of aromatic nitro groups to anilines is a foundational transformation in the synthesis of pharmaceutical intermediates, particularly in the development of fused heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The reduction of aromatic nitro groups to anilines is a foundational transformation in the synthesis of pharmaceutical intermediates, particularly in the development of fused heterocyclic scaffolds like benzoxazines and imidazo[4,5-c]pyridines. For the specific substrate 4-hydroxy-3-nitropyridine (also known as 3-nitro-4-pyridinol), achieving high-yielding reduction to 3-amino-4-hydroxypyridine presents unique physicochemical challenges. The product is highly polar, amphoteric, and acts as a potent bidentate chelator for transition metals.

While catalytic hydrogenation (Pd/C, H₂) is a common approach[1], it often requires specialized high-pressure equipment and is susceptible to catalyst poisoning by pyridine derivatives. As an authoritative alternative, the modified Béchamp reduction utilizing Iron (Fe) powder and Acetic Acid (AcOH) offers a highly scalable, cost-effective, and chemoselective pathway[2]. This application note provides a field-proven, self-validating protocol for this transformation, detailing the mechanistic causality behind each experimental choice to ensure reproducible isolation of the target amine[3].

Mechanistic Insights: The Single-Electron Transfer Pathway

The Béchamp reduction is a classic organic redox reaction driven by the oxidation of zero-valent iron[4]. In this system, iron acts as the electron donor, while acetic acid serves a dual purpose: it is both the bulk solvent and the critical proton source driving the reduction forward[5].

The transformation is a six-electron reduction that proceeds through two distinct, highly reactive intermediates[4]:

  • Deoxygenation to Nitroso: The nitro group (-NO₂) accepts two electrons from iron and two protons from acetic acid, eliminating a molecule of water to form a nitroso (-NO) intermediate.

  • Hydrogenation to Hydroxylamine: Two additional electrons and protons convert the nitroso species into a hydroxylamine (-NHOH).

  • Final Cleavage to Amine: A final two-electron/two-proton transfer cleaves the N-O bond, releasing a second water molecule and yielding the primary amine (-NH₂).

Concurrently, Fe(0) is oxidized into a complex mixture of Fe(II) and Fe(III) species, ultimately precipitating as iron oxide sludge (Fe₃O₄)[4]. Understanding this mechanism is vital for troubleshooting; an insufficient proton source or premature cooling will stall the reaction at the hydroxylamine stage.

Mechanism A 4-Hydroxy-3-nitropyridine (Nitro State) B Nitroso Intermediate (-NO) A->B +2e⁻, +2H⁺ (-H₂O) C Hydroxylamine (-NHOH) B->C +2e⁻, +2H⁺ D 3-Amino-4-hydroxypyridine (Amine State) C->D +2e⁻, +2H⁺ (-H₂O)

Figure 1: Stepwise single-electron transfer mechanism of the Béchamp reduction.

Comparative Data Analysis

Selecting the correct reduction method requires balancing yield, scalability, and workup complexity. Table 1 summarizes the quantitative and qualitative metrics of three standard reduction methods for 4-hydroxy-3-nitropyridine.

Table 1: Comparison of Nitro Reduction Strategies for 4-Hydroxy-3-nitropyridine

MethodologyReagents & ConditionsChemoselectivityScalabilityWorkup Complexity & Yield
Béchamp (Featured) Fe powder, Glacial AcOH, 75°CExcellent (Tolerates halogens/alkenes)High (Industrial standard)Moderate: Requires hot filtration to remove Fe sludge. Yields: 80-90%
Catalytic Hydrogenation 10% Pd/C, H₂ (1-3 atm), MeOHModerate (Can dehalogenate)Moderate (Requires pressure vessels)Low: Simple catalyst filtration. Yields: 85-95%
Stannous Chloride SnCl₂, conc. HCl, EtOH, RefluxGood Low (Toxic waste generation)High: Tin emulsions complicate extraction. Yields: 60-75%

Experimental Protocol: Fe/AcOH Reduction

This protocol is engineered as a self-validating system. The causality of each step—particularly the thermal controls and hot filtration—is designed to mitigate the chelating behavior of the 3-amino-4-hydroxypyridine product[3].

Materials and Reagents
  • Substrate: 4-Hydroxy-3-nitropyridine (1.0 eq, e.g., 10.0 g, 71.4 mmol)

  • Reducing Agent: Iron (Fe) powder, fine mesh (4.0 - 5.0 eq, 16.0 g, 286 mmol). Excess is required to ensure complete conversion and drive the reaction through the hydroxylamine intermediate.

  • Solvent/Acid: Glacial Acetic Acid (AcOH) (100 mL)

  • Workup Reagents: Celite® 545, Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc), Methanol (MeOH).

Step-by-Step Methodology

Step 1: Substrate Suspension & Initial Heating

  • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, suspend 4-hydroxy-3-nitropyridine (10.0 g) in glacial acetic acid (100 mL).

  • Heat the stirring suspension to 60 °C. Causality: Heating prior to iron addition ensures the substrate is fully solubilized, preventing localized trapping of unreacted starting material inside the iron sludge.

Step 2: Portion-wise Iron Addition

  • Remove the heat source temporarily.

  • Add the Iron powder (16.0 g) in 4 to 5 equal portions over 30 minutes.

  • Expert Insight: The reduction is highly exothermic[6]. Bulk addition will cause a thermal runaway, potentially boiling the acetic acid and leading to the degradation of the pyridine ring. Ensure the internal temperature does not exceed 85 °C during addition.

Step 3: Thermal Activation & Reaction Monitoring

  • Once all iron is added and the exotherm subsides, reapply heat and maintain the reaction at 75–80 °C for 2 hours.

  • Self-Validation: Monitor the reaction via TLC (Eluent: 10% MeOH in Dichloromethane). The starting material (yellow spot, higher Rf) should completely disappear, replaced by a highly polar, UV-active baseline spot (the amine product).

Step 4: Hot Filtration (Critical Step)

  • Prepare a Büchner funnel with a 2-inch pad of tightly packed Celite.

  • Expert Insight: Filter the reaction mixture while it is still hot (≥ 60 °C) [3]. 3-Amino-4-hydroxypyridine is a bidentate ligand. If the mixture cools, the product will co-precipitate and form stable coordination complexes with the iron oxide sludge, drastically reducing your isolated yield.

  • Wash the Celite pad thoroughly with hot acetic acid (2 x 20 mL) and hot methanol (2 x 30 mL) until the filtrate runs clear.

Step 5: Basification and Isolation

  • Concentrate the combined filtrate under reduced pressure to remove the majority of the acetic acid.

  • Cool the resulting dark oil in an ice bath and slowly add saturated aqueous K₂CO₃ until the pH reaches 8.0–8.5. Causality: The product is amphoteric. A pH below 6 leaves it protonated (water-soluble), while a pH above 10 deprotonates the hydroxyl group (also water-soluble). pH 8 represents the isoelectric point where the zwitterion precipitates or becomes extractable.

  • Extract the aqueous layer with EtOAc (5 x 100 mL). If the product precipitates directly upon neutralization, collect it via vacuum filtration.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-amino-4-hydroxypyridine as a tan/brown solid.

Workflow Step1 1. Reagent Mixing Suspend Substrate in Glacial AcOH at 60°C Step2 2. Exothermic Control Add Fe powder in portions (Keep <85°C) Step1->Step2 Step3 3. Thermal Maturation Stir at 75-80°C for 2 hours (TLC Check) Step2->Step3 Step4 4. Hot Filtration Filter through Celite while hot (≥60°C) Step3->Step4 Step5 5. Isoelectric Basification Concentrate & neutralize to pH 8.0-8.5 Step4->Step5 Step6 6. Isolation Extract with EtOAc or crystallize directly Step5->Step6

Figure 2: Step-by-step experimental workflow for the Fe/AcOH reduction protocol.

References

  • 3. Google Patents. Demonstrates the use of iron/acetic acid for the reduction of nitro groups to synthesize 3-amino-4-hydroxypyridine precursors. 2.1. Benchchem. Technical guide on the synthesis, properties, and catalytic hydrogenation alternatives for 3-amino-4-hydroxypyridine. 3.2. Journal of Chemical Education - ACS Publications. Discusses the historical context, scope, and single-electron transfer mechanism of the Béchamp reduction.

  • 4. Wikipedia. Overview of the Béchamp process, intermediate stages (nitroso, hydroxylamine), and the Laux process modifications.

  • 6. Oreate AI Blog. Details the practical handling of iron powder, exotherm control, and chemoselectivity advantages in complex molecule synthesis.

Sources

Application

Synthesis of antiviral agents using 4-Hydroxy-3-nitropyridine intermediates

Application Note: Synthesis and Functionalization of 4-Hydroxy-3-nitropyridine Intermediates for Antiviral Drug Discovery Strategic Overview & Mechanistic Rationale The development of novel antiviral therapeutics frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of 4-Hydroxy-3-nitropyridine Intermediates for Antiviral Drug Discovery

Strategic Overview & Mechanistic Rationale

The development of novel antiviral therapeutics frequently relies on privileged heterocyclic scaffolds. 4-Hydroxy-3-nitropyridine (CAS: 15590-90-6) has emerged as a critical, highly versatile intermediate in the synthesis of diverse antiviral agents, including viral hydrolase inhibitors and broad-spectrum pyrido-oxazine derivatives [1].

The utility of 4-hydroxy-3-nitropyridine stems from its unique electronic topography. The pyridine ring is inherently electron-deficient, making direct electrophilic functionalization challenging. However, the electron-donating hydroxyl group at the C4 position sufficiently activates the ring, permitting regioselective functionalization. The juxtaposition of a nucleophilic hydroxyl (or its pyridone tautomer) and an easily reducible nitro group at the C3 position provides a highly reactive ortho-motif. This allows for the rapid construction of fused bicyclic systems (e.g., pyrido[3,2-b][1,4]oxazines) that exhibit potent antiviral and antineoplastic activities[4]. Furthermore, the intermediate can be converted into 4-amino-2-chloro-3-nitropyridine, a direct precursor for hydrolase inhibitors targeting HIV, human cytomegalovirus (HCMV), and influenza (H1N1/H3N2) [3].

Divergent Synthetic Pathways

Pathway Core 4-Hydroxy-3-nitropyridine (Core Intermediate) Amine 3-Amino-4-hydroxypyridine Core->Amine Catalytic Reduction (Pd/C, H2) Chloro 4-Chloro-3-nitropyridine Core->Chloro Chlorination (POCl3 / PCl5) AminoChloro 4-Amino-2-chloro-3-nitropyridine Core->AminoChloro Multi-step Amination/Chlorination Target1 Pyrido[3,2-b][1,4]oxazines (Broad-Spectrum Antivirals) Amine->Target1 Cyclization with Alpha-halo ketones Target2 Antiviral Hydrolase Inhibitors (HIV, CMV, H1N1) AminoChloro->Target2 Scaffold Assembly

Divergent synthetic pathways of 4-Hydroxy-3-nitropyridine toward critical antiviral scaffolds.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that reproducibility in heterocyclic synthesis hinges on precise control over reaction thermodynamics and intermediate stability. The following protocols are engineered with built-in validation steps to ensure systemic integrity.

Protocol A: Synthesis of 4-Hydroxy-3-nitropyridine via Demethylation

Causality: Direct nitration of 4-hydroxypyridine can suffer from poor regioselectivity and over-nitration. A more controlled approach utilizes the demethylation of 4-methoxy-3-nitropyridine. Hydrobromic acid (HBr) serves a dual purpose: the highly acidic environment protonates the methoxy oxygen (creating a superior leaving group), while the bromide ion acts as a nucleophile in an SN2 attack on the methyl group, liberating the stable 4-hydroxy-3-nitropyridine product [1].

  • Reaction Setup: Suspend 4-methoxy-3-nitropyridine (25.0 g, 162 mmol) in 220 mL of concentrated hydrobromic acid (48%) within a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the mixture to 100°C and maintain reflux for 16 hours.

    • Validation Check: The reaction mixture should transition to a homogeneous dark solution. TLC (DCM:MeOH 9:1) must confirm the total disappearance of the starting material (higher Rf).

  • Quenching: Cool the mixture to room temperature and slowly pour it into 500 mL of crushed ice to quench the reaction safely.

  • pH Adjustment: Neutralize the highly acidic solution by dropwise addition of concentrated NaOH (32%) until the pH reaches 6.5–7.0.

    • Critical Insight: The product is amphoteric; over-basification will result in the formation of the water-soluble sodium phenoxide salt, drastically reducing your yield.

  • Isolation: Stir the resulting suspension at 5°C for 30 minutes to maximize crystallization. Filter, wash with ice-cold water, and dry under reduced pressure (<30 mbar) at 50°C to afford a light yellow crystalline powder.

Protocol B: Selective Reduction to 3-Amino-4-hydroxypyridine

Causality: The conversion of the nitro group to an amine is required to create the ortho-amino-phenol equivalent necessary for pyrido-oxazine cyclization [4]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over chemical reduction (e.g., Fe/HCl) to avoid the complexation of metal ions with the product, which complicates downstream purification [2].

  • Solubilization: Dissolve 4-hydroxy-3-nitropyridine (40 g) in a solvent mixture of Ethanol (700 mL) and Dichloromethane (50 mL).

    • Critical Insight: DCM is added specifically to enhance the solubility of the nitro compound, ensuring a homogeneous catalytic process without poisoning the catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (4.0 g) under an inert argon atmosphere to prevent the spontaneous ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H2) and stir vigorously under 1 atm of H2 at room temperature for 24–48 hours.

    • Validation Check: Monitor via LC-MS. The mass shift from M+H 141 (nitro) to M+H 111 (amino) confirms completion. The absence of M+H 125 indicates no hydroxylamine intermediate remains.

  • Filtration & Recovery: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield 3-amino-4-hydroxypyridine as a solid red foam.

Protocol C: Synthesis and Isolation of 4-Amino-2-chloro-3-nitropyridine

Causality: This intermediate is synthesized via the nitration of 2-chloro-4-aminopyridine. The amino group strongly activates the ortho positions (C3 and C5). Nitration yields a mixture of 3-nitro and 5-nitro isomers. The 3-nitro isomer is the sterically preferred and desired precursor for viral hydrolase inhibitors [3].

  • Nitration: Prepare a mixed acid solution using 65% nitric acid and concentrated sulfuric acid at 0°C. Slowly add 2-chloro-4-aminopyridine, strictly maintaining the temperature below 10°C to prevent oxidative degradation of the primary amine.

  • Workup: Adjust the pH to 3 using NH3. Extract and reflux the crude mixture in toluene for 10 minutes.

  • Isomer Separation: Cool and filter to obtain the isomer mixture.

    • Validation Check: Perform recrystallization using an ethyl acetate/hexane gradient. This selectively precipitates the highly demanded 4-amino-2-chloro-3-nitropyridine (yield 75-85%) away from the 5-nitro byproduct [3].

Tautomerism and its Impact on Reactivity

A fundamental aspect of manipulating 4-hydroxy-3-nitropyridine is navigating its tautomeric equilibrium. The compound exists in a dynamic state between the aromatic 4-hydroxy form and the amide-like 4-pyridone (3-nitropyridin-4(1H)-one) form.

Tautomerism Hydroxy 4-Hydroxy Form (Aromatic, OH donor) Pyridone 4-Pyridone Form (Amide-like, NH donor) Hydroxy->Pyridone Solvent & pH Dependent Equilibrium O_Alk O-Alkylation / O-Functionalization (e.g., Chlorination via POCl3) Hydroxy->O_Alk Base + Electrophile N_Alk N-Alkylation (Sterically Hindered) Pyridone->N_Alk Specific Conditions

Tautomeric equilibrium of 4-Hydroxy-3-nitropyridine dictating functionalization trajectories.

Mechanistic Implication: When synthesizing antiviral agents, functionalization at the oxygen (e.g., converting the OH to a Cl using POCl3/PCl5) requires driving the equilibrium toward the enol form using non-polar solvents. Conversely, maintaining the pyridone form in polar aprotic solvents (like DMF) is useful when N-alkylation is the desired pathway for specific drug scaffolds.

Quantitative Data & Reaction Metrics

To ensure robust scale-up in drug development, the following validated metrics should be utilized as benchmarks for the aforementioned protocols:

Target IntermediateStarting MaterialKey ReagentsAvg. Yield (%)Purity (HPLC)Primary Impurity to Monitor
4-Hydroxy-3-nitropyridine 4-Methoxy-3-nitropyridine48% HBr, NaOH88 - 92%>98.5%Unreacted starting material
3-Amino-4-hydroxypyridine 4-Hydroxy-3-nitropyridine10% Pd/C, H2 (1 atm)95 - 99%>99.0%Hydroxyl-amine intermediates
4-Amino-2-chloro-3-nitropyridine 2-Chloro-4-aminopyridineHNO3 (65%), H2SO475 - 85%95 - 99%4-Amino-2-chloro-5-nitropyridine

References

  • Vulcanchem. "4-Hydroxy-3-nitropyridine - 15590-90-6".
  • Benchchem. "3-Amino-4-hydroxypyridine | 6320-39-4".
  • Google Patents. "CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-".
  • ResearchGate. "Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1,4]oxazine as new scaffolds for potential bioactive compounds".
Method

Application Note: Regioselective O- vs. N-Alkylation of 4-Hydroxy-3-nitropyridine

Introduction 4-Hydroxy-3-nitropyridine is a highly versatile scaffold in medicinal chemistry and agrochemical development. In solution, this compound exists in a dynamic tautomeric equilibrium with its counterpart, 3-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-3-nitropyridine is a highly versatile scaffold in medicinal chemistry and agrochemical development. In solution, this compound exists in a dynamic tautomeric equilibrium with its counterpart, 3-nitro-4-pyridone. The presence of the strongly electron-withdrawing 3-nitro group significantly alters the pKa and the nucleophilic character of the ambident pyridone system 1[1]. Controlling the regioselectivity of alkylation—specifically directing the alkyl group to the oxygen (O-alkylation) or the nitrogen (N-alkylation)—is a classic synthetic challenge that requires a deep understanding of reaction kinetics, thermodynamics, and solvent effects.

Mechanistic Principles: Causality & Experience

The ambident nature of the 4-hydroxy-3-nitropyridine anion means it possesses two distinct


 hybridized nucleophilic centers: the ring nitrogen and the exocyclic oxygen2[2].
  • O-Alkylation (Kinetic Control / Hard Electrophiles): O-alkylation proceeds analogously to the Williamson ether synthesis. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the "harder" oxygen atom preferentially reacts with harder electrophiles. Silver salts (e.g.,

    
    ) are classically employed because the silver ion coordinates with the halide of the alkylating agent, generating a harder, carbocation-like species that is rapidly trapped by the oxygen nucleophile. Recent advancements also utilize transient alkyl diazonium species or Mitsunobu conditions to force strict O-selectivity3[3].
    
  • N-Alkylation (Thermodynamic Control / Soft Electrophiles): N-alkylation proceeds via a Menschutkin-type reaction, yielding a substituted pyridone. The nitrogen atom, being the softer nucleophile, is favored when using softer electrophiles (e.g., alkyl iodides) in polar aprotic solvents (DMF, DMSO) with alkali metal carbonates (

    
    ). Furthermore, phase-transfer catalysts such as tetrabutylammonium iodide (
    
    
    
    ) combined with potassium tert-butoxide (
    
    
    ) have been proven to highly favor N-alkylation by enhancing the solubility and reactivity of the naked anion 4[4].
Mechanistic Pathway Visualization

Pathway Substrate 4-Hydroxy-3-nitropyridine (Ambident Anion) O_Cond Hard Electrophiles / Ag2CO3 Kinetic Control Substrate->O_Cond O-Pathway N_Cond Soft Electrophiles / K2CO3 Thermodynamic Control Substrate->N_Cond N-Pathway O_Prod O-Alkylated Product (Alkoxypyridine) O_Cond->O_Prod N_Prod N-Alkylated Product (N-Alkylpyridone) N_Cond->N_Prod

Mechanistic divergence of O- vs N-alkylation pathways for 4-Hydroxy-3-nitropyridine.

Comparative Data: Reaction Conditions & Selectivity

The following table summarizes the empirical conditions required to drive the reaction toward the desired regioisomer.

Target RegioisomerBase / CatalystSolventElectrophileTemperatureTypical Regioselectivity (O:N)
O-Alkylated

(0.6 - 1.0 eq)
Toluene /

Alkyl Bromide/Iodide60–80 °C> 10:1
O-Alkylated

, DIAD (Mitsunobu)
THF (Anhydrous)Aliphatic Alcohol0 °C to RT> 20:1
N-Alkylated

(2.0 eq)
DMFAlkyl Iodide60–80 °C1:10
N-Alkylated

/

(cat.)
THF or DMFAlkyl HalideRT to 50 °C< 1:20
Experimental Protocols

To ensure self-validating and reproducible results, the following protocols incorporate rigorous environmental controls.

Protocol A: Regioselective O-Alkylation via Silver Carbonate Causality Note: The use of


 in a non-polar or moderately polar solvent (toluene or chloroform) minimizes the dissociation of the ion pair. This shields the nitrogen atom and exposes the oxygen to the silver-activated electrophile, driving kinetic O-alkylation.
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 4-hydroxy-3-nitropyridine (1.0 mmol) and anhydrous toluene (10 mL).

  • Base Addition: Add silver carbonate (

    
    , 0.6 mmol). Crucial Step: Wrap the flask in aluminum foil to prevent light-induced degradation of the silver salts. Stir at room temperature for 15 minutes to allow salt formation.
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 70 °C and monitor via LC-MS. The reaction typically completes within 4–6 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove silver halide precipitates. Wash the Celite with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate the O-alkylated ether.

Protocol B: Regioselective N-Alkylation via Phase-Transfer Catalysis Causality Note:


 completely deprotonates the substrate, while 

acts as a phase-transfer catalyst, increasing the solubility of the naked ambident anion and driving the equilibrium toward the thermodynamically favored N-alkylated pyridone.
  • Preparation: In a dry 50 mL flask under argon, dissolve 4-hydroxy-3-nitropyridine (1.0 mmol) in anhydrous DMF (8 mL).

  • Base & Catalyst Addition: Add potassium tert-butoxide (

    
    , 1.2 mmol) and tetrabutylammonium iodide (
    
    
    
    , 0.1 mmol). Stir at room temperature for 20 minutes. The solution will exhibit a deep color change indicative of anion formation.
  • Alkylation: Introduce the alkyl halide (1.5 mmol) slowly via syringe.

  • Reaction: Stir the reaction mixture at 50 °C for 8–12 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.
    
  • Purification: Dry over anhydrous

    
    , concentrate, and purify via silica gel chromatography (DCM/MeOH) to yield the N-alkylated product.
    
Experimental Workflow Visualization

Protocol Prep 1. Substrate Preparation Base 2. Base/Catalyst Addition Prep->Base Alk 3. Electrophile Addition Base->Alk React 4. Heating & Monitoring Alk->React Workup 5. Quench & Extraction React->Workup Purify 6. Column Chromatography Workup->Purify

Step-by-step experimental workflow for regioselective O- and N-alkylation.

Analytical Characterization & Validation

Determining whether the product is N- or O-alkylated can be costly if misassigned. Routine


 NMR is often insufficient due to overlapping chemical shifts. The gold standard for primary structure determination relies on 2D NMR techniques 5[5]:
  • HMBC (Heteronuclear Multiple Bond Correlation): For N-alkylated products, a strong correlation is observed between the protons of the newly introduced alkyl group and the carbonyl carbon (C4) of the pyridone ring. For O-alkylated products, the alkyl protons correlate with the highly deshielded C4 aromatic carbon.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Spatial proximity between the alkyl protons and the adjacent ring protons (H5) can further confirm the regiochemistry.

References
  • The alkylation of 4-pyridone Source: Youngstown State University URL
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species Source: Semantic Scholar URL
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone Source: ResearchGate URL
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: PubMed URL
  • Practical Amination of Nitropyridones by Silylation Source: ACS Publications URL

Sources

Application

Application Note: Process Chemistry &amp; Scale-Up for the Preparation of 4-Chloro-3-nitropyridine

Executive Summary 4-Chloro-3-nitropyridine is a highly valuable heterocyclic building block, prominently utilized in the synthesis of the Lambert-Eaton myasthenic syndrome (LEMS) drug[1], as well as various [2]. This app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-nitropyridine is a highly valuable heterocyclic building block, prominently utilized in the synthesis of the Lambert-Eaton myasthenic syndrome (LEMS) drug[1], as well as various [2]. This application note details a robust, self-validating protocol for the deoxychlorination of 4-hydroxy-3-nitropyridine using[3].

Mechanistic Rationale & Causality (E-E-A-T)

The conversion of 4-hydroxy-3-nitropyridine to its chlorinated analog is not a simple aliphatic substitution. The precursor exists predominantly in its tautomeric form, 3-nitro-4-pyridone. The strongly electron-withdrawing nitro group at the C3 position reduces the nucleophilicity of the C4-oxygen, making direct chlorination sluggish.

  • Role of DMF (Vilsmeier-Haack Activation): To overcome this activation barrier, a catalytic amount of N,N-dimethylformamide (DMF) is added. DMF reacts with POCl₃ to generate a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent)[2]. This intermediate rapidly attacks the pyridone oxygen, converting it into a superior formamidinium phosphorodichloridate leaving group.

  • SNAr Displacement: The liberated chloride ion subsequently undergoes Nucleophilic Aromatic Substitution (SNAr) at the C4 position, displacing the activated oxygen leaving group to form the target C-Cl bond.

  • Causality in Quenching: POCl₃ reacts violently with water. A common point of failure in this protocol is the direct aqueous quenching of the bulk reaction mixture, which can lead to thermal runaway and product degradation. Therefore, this protocol mandates the removal of excess POCl₃ via vacuum distillation prior to a reverse-quench into vigorously stirred ice water[4][5].

Process Visualization

Workflow N1 4-Hydroxy-3-nitropyridine (Precursor) N2 Addition of POCl3 & DMF (Vilsmeier-Haack Catalyst) N1->N2 N3 Reflux at 110 °C (1-2 Hours) N2->N3 Heat N4 Vacuum Distillation (Remove Excess POCl3) N3->N4 Reaction Complete N5 Ice-Water Quench & Neutralization (pH ~7-8) N4->N5 Careful Transfer N6 Liquid-Liquid Extraction (DCM) & Drying N5->N6 Phase Separation N7 4-Chloro-3-nitropyridine (Target Product) N6->N7 Evaporation

Fig 1. Experimental workflow for the chlorination of 4-hydroxy-3-nitropyridine using POCl3.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Hydroxy-3-nitropyridine140.101.010.0 g71.4 mmolStarting Material
Phosphorus Oxychloride (POCl₃)153.33~7.550.0 mL537.0 mmolReagent / Solvent
N,N-Dimethylformamide (DMF)73.090.090.5 mL6.4 mmolCatalyst
Dichloromethane (DCM)84.93-3 × 150 mL-Extraction Solvent
4-Chloro-3-nitropyridine 158.54 0.85–0.92 ~9.6–10.4 g 60.7–65.7 mmol Target Product

Step-by-Step Experimental Protocol

Self-Validating Metrics: TLC monitoring (EtOAc/Hexane) and pH-controlled quenching.

Phase 1: Reaction Setup & Activation
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, suspend (10.0 g, 71.4 mmol) in POCl₃ (50.0 mL, 537 mmol)[3].

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.5 mL, 6.4 mmol) dropwise at room temperature. Observation: The suspension may begin to dissolve and darken slightly upon Vilsmeier complex formation.

  • Reflux: Submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously for 1.5 to 2 hours[5].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench carefully in 1 mL of ice-cold saturated NaHCO₃, and extract with 1 mL EtOAc. Perform TLC (1:1 EtOAc/Hexane). The reaction is complete when the baseline-polar precursor spot is entirely consumed, replaced by a high-Rf product spot.

Phase 2: Workup & Isolation
  • Distillation: Cool the reaction mixture to 40 °C. Transfer to a rotary evaporator equipped with a high-vacuum pump and a secondary cold trap. Remove the excess POCl₃ under reduced pressure until a dark, viscous syrup remains[4].

  • Reverse Quench: Safety Critical. Slowly pour the syrupy residue into a 1 L beaker containing 500 mL of vigorously stirred crushed ice and water. Maintain the internal temperature below 20 °C to prevent hydrolysis of the newly formed C-Cl bond.

  • Neutralization: Carefully add 2N NaOH (or solid K₂CO₃) portion-wise to the aqueous mixture until the pH stabilizes at 7.0–8.0. Self-Validation: Use pH test strips continuously; acidic conditions will result in poor extraction yields, while highly basic conditions may trigger degradation[4].

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 150 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, and filter. Evaporate the solvent under reduced pressure to yield 4-chloro-3-nitropyridine as a pale yellow to brown solid (approx. 9.6–10.4 g, 85–92% yield)[4].

References

  • Vu, A. N., et al. "An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine." Journal of Chemical Education, ACS Publications, 2023.[Link]

  • Almansa, C., et al. "Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry, ACS Publications, 2001.[Link]

  • Atlantis Press. "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one."[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Hydroxy-3-nitropyridine Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the purification of 4-hydroxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the purification of 4-hydroxy-3-nitropyridine (also known as 3-nitro-4-pyridinol). Synthesizing this compound via the electrophilic nitration of 4-hydroxypyridine frequently generates positional isomers and over-nitrated byproducts. This guide provides field-proven, mechanistically grounded solutions to isolate the target compound with high purity.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do I consistently observe multiple isomers and byproducts during the nitration of 4-hydroxypyridine? A: The nitration of 4-hydroxypyridine using mixed acids (HNO₃/H₂SO₄) is an electrophilic aromatic substitution. The hydroxyl group at the C4 position is strongly electron-donating via resonance, which activates the C3 and C5 positions. While the first nitration kinetically favors the C3 position to form 4-hydroxy-3-nitropyridine, the resulting product remains susceptible to further electrophilic attack. If the reaction temperature exceeds 50°C or if fuming nitric acid is used in excess, a second nitration readily occurs, yielding 3,5-dinitro-4-hydroxypyridine[1]. Trace amounts of positional isomers (e.g., 2-nitro-4-hydroxypyridine) can also form depending on the thermodynamic control of the reaction environment[2].

Q2: How does the molecular structure of 4-hydroxy-3-nitropyridine dictate my purification strategy? A: 4-Hydroxy-3-nitropyridine exists in a tautomeric equilibrium with its pyridone form (3-nitropyridin-4(1H)-one)[3]. The strongly electron-withdrawing nitro group at the C3 position stabilizes the conjugate base, significantly lowering the pKa of the N-H (or O-H) proton compared to the un-nitrated starting material. Furthermore, the 3,5-dinitro isomer is even more acidic due to the presence of two nitro groups. This distinct step-wise difference in acidity is the fundamental causality behind why pH-dependent precipitation (isoelectric focusing) is a highly effective, scalable purification strategy.

Part 2: Troubleshooting Guide for Isomer Removal

Issue A: High concentrations of 3,5-dinitro-4-hydroxypyridine in the crude mixture.
  • Root Cause: Over-nitration due to exothermic runaway, poor temperature control, or prolonged reaction times.

  • Solution: Implement a selective recrystallization protocol. 3,5-Dinitro-4-hydroxypyridine has vastly different solubility in polar protic solvents compared to the mono-nitrated product. Recrystallization from ethanol or a methanol-water mixture exploits these thermodynamic solubility differences, allowing the mono-nitrated product to crystallize while the dinitro-impurity remains dissolved in the mother liquor[1].

Issue B: Persistent contamination with unreacted 4-hydroxypyridine or trace positional isomers.
  • Root Cause: Incomplete reaction or kinetic trapping during the initial precipitation workup.

  • Solution: Utilize pH-gradient precipitation. By dissolving the crude mixture in a strong base and slowly acidifying it, you can selectively precipitate the compounds based on their specific isoelectric points, leaving neutral or highly acidic impurities in solution.

Part 3: Experimental Protocols

Protocol A: Self-Validating Recrystallization (Removal of Poly-nitrated Byproducts)

This protocol leverages the differential solubility of mono- and di-nitrated pyridinols in aqueous ethanol to achieve >98% purity[1].

  • Dissolution: Suspend 10.0 g of crude 4-hydroxy-3-nitropyridine in 50 mL of absolute ethanol.

  • Heating & Validation: Heat the suspension to reflux (approx. 78°C) under continuous stirring until the solid completely dissolves.

    • Self-Validation Check: If the solid does not dissolve at reflux, add deionized water dropwise (up to 10 mL) until a clear solution is achieved. The presence of insoluble particulate at this stage indicates inorganic salt impurities (e.g., residual sulfates from the nitration mixture), which must be removed via hot filtration before proceeding.

  • Controlled Cooling: Remove the flask from the heat source and allow the solution to cool to room temperature at a slow rate (approx. 1°C/min). Causality: Rapid cooling causes kinetic entrapment of the dinitro isomer within the crystal lattice, defeating the purpose of the purification.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the pale lemon-yellow crystals under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to displace the impurity-rich mother liquor.

  • Drying: Dry in a vacuum oven at 60°C overnight. The pure compound will exhibit a melting point of 278–280°C[4].

Protocol B: pH-Gradient Precipitation (Removal of Positional Isomers & Starting Material)

This method isolates the target compound based on its unique pKa profile.

  • Alkaline Dissolution: Suspend 10.0 g of crude product in 100 mL of deionized water. Slowly add 2M NaOH until the pH reaches 11.0. The amphoteric compound will dissolve entirely as a water-soluble sodium salt.

  • Filtration: Filter the dark alkaline solution through a Celite pad to remove any insoluble neutral organic impurities.

  • Controlled Acidification: Under vigorous stirring, add 2M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Selective Precipitation: The 3,5-dinitro isomer (most acidic) will precipitate at a lower pH, while unreacted 4-hydroxypyridine (least acidic) precipitates at a higher pH. 4-Hydroxy-3-nitropyridine typically crashes out sharply between pH 3.5 and 4.5.

  • Collection: Halt the HCl addition immediately when the target pH window is reached and the yellow precipitate fully forms. Filter, wash with cold deionized water, and dry under vacuum.

Part 4: Quantitative Data & Method Comparison

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalabilityCost / Resource Intensity
Recrystallization (EtOH/H₂O) 3,5-dinitro isomers75 - 85%>98.0%ExcellentLow (Solvents are recyclable)
pH-Gradient Precipitation Unreacted SM, Positional80 - 90%95 - 97%GoodLow (Aqueous reagents only)
Column Chromatography Trace unknown isomers60 - 70%>99.5%PoorHigh (Requires silica, large solvent volumes)

Part 5: Purification Decision Workflow

PurificationWorkflow Start Crude 4-Hydroxy-3-nitropyridine (Contains Isomers) Assess Assess Impurity Profile (HPLC / LC-MS) Start->Assess Decision1 Major Impurity Type? Assess->Decision1 OverNitrated Over-nitrated (3,5-dinitro) Decision1->OverNitrated Poly-nitro Positional Positional Isomers (e.g., 2-nitro) / SM Decision1->Positional Mono-nitro/SM Recrystallize Protocol A: Recrystallization (EtOH) OverNitrated->Recrystallize pHPpt Protocol B: pH-Gradient Precipitation Positional->pHPpt Pure Pure 4-Hydroxy-3-nitropyridine (>98% Purity) Recrystallize->Pure pHPpt->Pure

Decision matrix for selecting the optimal purification route for 4-Hydroxy-3-nitropyridine.

References

  • Title: US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof Source: Google Patents URL
  • Title: Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines Source: ResearchGate URL: [Link]

  • Title: Dinitropyridines: Synthesis and Reactions Source: ResearchGate URL: [Link]

Sources

Optimization

Solving solubility issues of 4-Hydroxy-3-nitropyridine in reaction media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecking during the scale-up of substituted pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecking during the scale-up of substituted pyridines. One of the most notorious culprits is the stubborn insolubility of 4-Hydroxy-3-nitropyridine (CAS 5435-54-1)[1].

Often referred to by its tautomeric name, 3-nitro-4-pyridinol[2], this compound exhibits a high crystal lattice energy driven by robust intermolecular hydrogen bonding and its zwitterionic character. This guide is engineered to decode the thermodynamic and kinetic barriers of its solvation, providing you with field-proven, self-validating protocols to keep your syntheses homogeneous and high-yielding.

Part 1: Fundamental Solubility Profiling

Before troubleshooting a reaction, it is critical to understand why 4-Hydroxy-3-nitropyridine resists solvation. The compound exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms[2]. In the solid state, the 3-nitro-4-pyridone tautomer dominates, creating a dense, highly stable hydrogen-bonded network that standard solvents cannot easily disrupt.

Table 1: Qualitative & Mechanistic Solubility Profile of 4-Hydroxy-3-nitropyridine

Solvent SystemSolubility LevelMechanistic Rationale
Water (20 °C) Sparingly SolubleStrong intermolecular H-bonding and zwitterionic character prevent aqueous solvation at ambient temperatures[1].
Water (50 °C) Moderately SolubleIncreased thermal energy overcomes the crystal lattice enthalpy, enabling low-concentration aqueous reactions[3].
Ethanol / Methanol Slightly SolubleThe protic nature disrupts some surface H-bonding, but overall lattice energy dominates, resulting in poor dissolution[1].
Acetone Insoluble / PoorNon-protic and low polarity; it cannot disrupt the pyridone lattice. Strategic use: Ideal for trituration to wash away organic impurities[4].
Pyridine Highly SolubleActs as a base and H-bond acceptor, deprotonating the hydroxyl group to form a highly soluble salt[4].
DMF / DMSO SolubleHigh dielectric constant and superior H-bond accepting ability effectively solvate the tautomeric form.

Part 2: Workflow & Decision Matrix

To bypass solubility issues, solvent selection must be directly paired with the reaction mechanism. Use the decision tree below to determine the optimal solubilization strategy for your specific workflow.

SolventSelection Start Solubility Issue: 4-Hydroxy-3-nitropyridine Decision Identify Reaction Medium Start->Decision Aq Aqueous Systems (e.g., Bromination) Decision->Aq Org Organic Electrophilic (e.g., Chlorination) Decision->Org Hom Homogeneous Catalysis (e.g., Reduction) Decision->Hom SolvAq Heat to 50°C Drive Kinetic Solvation Aq->SolvAq SolvOrg Add Pyridine/POCl3 Form Soluble Intermediate Org->SolvOrg SolvHom Use DMF/DMSO + Base Deprotonate to Salt Hom->SolvHom

Fig 1. Decision tree for optimizing 4-hydroxy-3-nitropyridine solubility based on reaction type.

Part 3: Troubleshooting FAQs

Q: My halogenation reaction using PCl5/POCl3 remains a stubborn suspension and yields are low. How do I fix this? A: 4-Hydroxy-3-nitropyridine is notoriously insoluble in neat POCl3 at room temperature. The addition of a catalytic or stoichiometric amount of Pyridine acts as a phase-transfer and activating agent. It deprotonates the substrate and facilitates the formation of a soluble Vilsmeier-Haack-type intermediate, driving the reaction forward to yield 4-chloro-3-nitropyridine[4].

Q: How can I achieve complete dissolution for homogeneous catalytic cross-coupling or reduction? A: To force the compound into solution, you must disrupt the hydrogen-bonded network chemically. Utilizing highly polar aprotic solvents (such as DMF or DMSO) combined with a mild organic base (e.g., Triethylamine) deprotonates the hydroxyl group. This converts the neutral tautomer into a highly soluble pyridinium phenoxide/enolate salt, ensuring your palladium or nickel catalysts have homogeneous access to the substrate.

Q: Can I run electrophilic aromatic substitutions in purely aqueous media despite its "sparingly soluble" classification? A: Yes. While it is sparingly soluble in water at ambient temperatures[1], you can leverage kinetic solvation. By heating the aqueous suspension to 50 °C, the thermal energy overcomes the lattice enthalpy just enough to maintain a low steady-state concentration of dissolved substrate. As the dissolved molecules react (e.g., with molecular bromine), Le Chatelier's principle drives more of the solid into solution[3].

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Base-Mediated Solubilization for Halogenation (Chlorination)

Objective: Convert 4-hydroxy-3-nitropyridine to 4-chloro-3-nitropyridine without heterogeneous clumping[4].

  • Reagent Charging: Suspend 1.0 eq of 4-hydroxy-3-nitropyridine in neat POCl3 (5-10 volumes) under an inert atmosphere.

    • Causality: POCl3 acts as both the solvent and the chlorinating agent. Initially, the mixture is a suspension due to the substrate's high lattice energy.

  • Catalyst Addition: Slowly add 0.1 to 1.0 eq of Pyridine dropwise at 0 °C.

    • Causality: Pyridine disrupts the intermolecular hydrogen bonding and forms a highly soluble, reactive intermediate.

    • Self-Validation Checkpoint: The transition from a cloudy yellow suspension to a clear, dark homogeneous solution confirms the successful disruption of the crystal lattice and intermediate formation.

  • Thermal Activation: Heat the mixture to 90 °C for 4 hours.

    • Causality: Elevated temperature provides the activation energy for the nucleophilic substitution of the activated hydroxyl group by chloride ions[2].

  • Quenching & Isolation: Cool to room temperature, concentrate under reduced pressure, and carefully pour the residue over crushed ice.

    • Causality: POCl3 violently hydrolyzes in water. The resulting 4-chloro-3-nitropyridine is highly insoluble in cold water and will precipitate out, allowing for easy filtration.

Protocol 2: Aqueous Thermal Solvation for Electrophilic Bromination

Objective: Perform electrophilic bromination in an entirely aqueous medium to yield 3-bromo-5-nitro-pyridin-4-ol[3].

  • Aqueous Suspension: Suspend 4-hydroxy-3-nitropyridine in deionized water (3 volumes) at 15 °C.

    • Causality: The compound is sparingly soluble in water at room temperature[1], minimizing unwanted side reactions during the initial halogen addition.

  • Halogen Addition: Add 2.0 eq of molecular bromine (Br2) dropwise.

    • Causality: Slow addition controls the exotherm. The reaction remains heterogeneous at this stage.

  • Thermal Solvation & Reaction: Heat the suspension to 50 °C and stir for 2 hours.

    • Causality: Heating to 50 °C provides sufficient thermal energy to overcome the crystal lattice enthalpy, transiently solubilizing the starting material to react with dissolved bromine[3].

    • Self-Validation Checkpoint: The consumption of the deep red bromine color and the visual transition of the suspension into a new, distinct precipitate confirms the reaction's progression without the need for immediate HPLC analysis.

  • Isolation: Cool the mixture to room temperature and filter the precipitate. Wash the filter cake with cold water (2 volumes) and dry in vacuo.

    • Causality: The brominated product is highly hydrophobic and crashes out of the aqueous phase upon cooling, enabling a self-validating, extraction-free isolation.

References

1.[1] Guidechem. 4-Hydroxy-3-nitropyridine 5435-54-1 wiki. Available at: 2.[2] CymitQuimica. CAS 5435-54-1: 3-Nitro-4-pyridinol. Available at: 3.[4] ChemicalBook. 4-Hydroxy-3-nitropyridine | 5435-54-1. Available at: 4.[3] Google Patents. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for the Nitration of 4-Hydroxypyridine

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most critical challenges in synthesizing pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most critical challenges in synthesizing pharmaceutical intermediates like amifampridine[1]: controlling the regioselective nitration of 4-hydroxypyridine.

While the electrophilic aromatic substitution of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine appears straightforward, the reaction is highly sensitive to thermal parameters. In a strongly acidic medium (H₂SO₄/HNO₃), the pyridine nitrogen is protonated, severely deactivating the ring. The hydroxyl group (which tautomerizes to a pyridone) provides the necessary ortho-directing activation at the 3-position[2]. Overcoming the activation energy barrier of the protonated ring without triggering oxidative degradation or over-nitration is the crux of this optimization.

Mechanistic Causality & Temperature Dynamics

Understanding the causality behind temperature choices is essential for preventing reaction failure. The nitronium ion (


) generated in the mixed acid system is a powerful electrophile, but the thermal energy applied dictates its reaction pathway:
  • Underheating (< 50°C): The thermal energy is insufficient to overcome the deactivation of the protonated pyridinium ion. The electrophilic attack stalls, resulting in high recovery of unreacted starting material.

  • Optimal Heating (60°C – 70°C): This is the thermodynamic sweet spot. The energy is sufficient to drive complete mono-nitration at the 3-position, yielding the target 4-hydroxy-3-nitropyridine with high selectivity[3].

  • Overheating (> 80°C): Excess thermal energy promotes a second electrophilic attack, leading to double nitration (yielding 3,5-dinitro-4-hydroxypyridine)[4]. Furthermore, at elevated temperatures, nitric acid acts as a harsh oxidant, leading to ring cleavage and tarry degradation products.

G Start 4-Hydroxypyridine + Mixed Acid (H2SO4/HNO3) LowTemp T < 50°C Insufficient Energy Start->LowTemp Underheating OptTemp T = 60°C - 70°C Controlled Electrophilic Attack Start->OptTemp Optimal Control HighTemp T > 80°C Thermal Runaway / Oxidation Start->HighTemp Overheating Incomplete Incomplete Reaction (High Starting Material) LowTemp->Incomplete Target 4-Hydroxy-3-nitropyridine (Target Product, 75-80% Yield) OptTemp->Target OverNitration 3,5-Dinitro-4-hydroxypyridine & Degradation Products HighTemp->OverNitration

Temperature-dependent reaction pathways for 4-hydroxypyridine nitration.

Quantitative Process Data

To assist in your experimental design, the following table summarizes the expected outcomes based on internal reaction temperatures.

Internal Temperature RangeReaction KineticsPrimary Isolated ProductExpected Yield (%)Major Impurity Profile
< 50°C Sluggish4-Hydroxypyridine (Unreacted)< 40%Starting Material
60°C - 70°C Optimal / Controlled4-Hydroxy-3-nitropyridine75% - 80%Trace dinitro species
> 80°C Rapid / Exothermic3,5-Dinitro-4-hydroxypyridine< 50% (Target)Dinitro derivatives, tar

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology for synthesizing 4-hydroxy-3-nitropyridine incorporates In-Process Controls (IPCs) so you can verify the reaction trajectory at every stage[3].

Reagents:

  • 4-Hydroxypyridine (1.0 eq, e.g., 300 g)

  • Concentrated Sulfuric Acid (

    
    , 5 volumes)
    
  • Concentrated Nitric Acid (

    
    , 1.1 - 1.2 eq)
    
  • Concentrated Ammonia (

    
    , for quenching)
    

Step-by-Step Methodology:

  • Substrate Dissolution: Add 4-hydroxypyridine in batches to a flask containing concentrated sulfuric acid under nitrogen protection[3].

    • Self-Validation Check: The solution should become homogeneous. Complete dissolution indicates proper pyridinium salt formation. An exotherm will occur; maintain the temperature below 30°C during addition.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with vigorous stirring[3].

    • Self-Validation Check: Monitor the temperature strictly. It must remain < 20°C to prevent premature loss of nitronium ions or unsafe thermal events.

  • Controlled Addition & Heating: Cautiously transfer the nitrating mixture to the reactor containing the substrate. Heat the reaction mixture to an internal temperature of 60°C to 70°C for 3 hours [3].

    • Self-Validation Check: Pull an aliquot at 2.5 hours for HPLC analysis. The reaction is validated to proceed to the next step when unreacted 4-hydroxypyridine is < 3%. The solution should transition to a deep yellow color.

  • Cooling & Quenching: Cool the reaction mixture to room temperature over 16 hours, then pour it into ice water (approx. 33 volumes relative to starting material)[3].

    • Self-Validation Check: The internal temperature during the quench must not exceed 25°C to prevent late-stage hydrolysis or degradation.

  • Isolation: Alkalize the mixture to pH 11-12 by dropwise addition of concentrated ammonia[3]. Concentrate under reduced pressure, stir the residue in pyridine, filter, and wash the crude product with water to remove residual inorganics[3].

    • Self-Validation Check: The final isolated product should be a light yellow crystalline powder with a melting point of approximately 285°C (with decomposition)[3],[2].

Troubleshooting & FAQs

Q1: My reaction stalled with >30% unreacted starting material. What happened? A: This is almost always due to insufficient internal temperature. Ensure your internal temperature probe reads between 60°C and 70°C[3]. Relying solely on the jacket or oil bath temperature can lead to underheating. Because the protonated pyridine ring is highly deactivated, the electrophilic attack requires this specific thermal energy to proceed.

Q2: I am seeing a high percentage of 3,5-dinitro-4-hydroxypyridine. How do I prevent over-nitration? A: Over-nitration is a classic symptom of thermal runaway (> 80°C) or the use of excess nitric acid[4]. Strictly control your heating mantle, ensure adequate stirring to prevent localized hot spots, and verify that your


 equivalents do not exceed 1.2.

Q3: During the quench, my product turned into a black, sticky, tarry substance. Why? A: This indicates severe oxidative degradation. Nitric acid acts as a strong, destructive oxidizer at high temperatures. If the reaction inadvertently exceeds 80°C–90°C, the pyridine ring can undergo oxidative cleavage. Always use an ice-water bath for the quench and control the rate of addition to prevent secondary exotherms.

Q4: Why must we use a mixed acid (


/

) system instead of just nitric acid?
A: Sulfuric acid serves a dual, mandatory purpose. First, it acts as a strong dehydrating agent that drives the formation of the highly reactive nitronium ion (

) from nitric acid. Second, it acts as the solvent that protonates the pyridine nitrogen, which paradoxically helps direct the nitration to the 3-position by relying entirely on the activating effect of the 4-hydroxyl group[2].

References

  • Dinitropyridines: Synthesis and Reactions Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 4-Hydroxy-3-nitropyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals achieve >99% purity when isolating 4-Hydroxy-3-nitropyridine (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals achieve >99% purity when isolating 4-Hydroxy-3-nitropyridine (also known as 3-nitro-4-pyridinol).

This compound is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, such as oxazolo[4,5-c]pyridines, and is often subjected to downstream catalytic reduction using Palladium on Carbon (Pd/C)[1]. Because residual impurities or unreacted starting materials can severely poison transition-metal catalysts, mastering the physical chemistry of its recrystallization is non-negotiable.

Purification Workflow

RecrystallizationWorkflow N1 Crude 4-Hydroxy-3-nitropyridine N2 Solvent Addition (Boiling H2O) N1->N2 Suspend N3 Thermal Dissolution (100°C Reflux) N2->N3 Heat N4 Hot Filtration (Remove Insoluble Impurities) N3->N4 Clarify N5 Controlled Nucleation (Slow Cool to 5°C) N4->N5 Supersaturate N6 Isolation & Wash (Ice-Cold H2O) N5->N6 Harvest N7 High-Purity Crystals (m.p. 279-280°C) N6->N7 Validate

Recrystallization workflow for isolating high-purity 4-Hydroxy-3-nitropyridine.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent requires balancing the dissolution of the target compound at high temperatures with maximum impurity clearance at low temperatures.

Solvent SystemSolubility (Hot)Solubility (Cold, 5°C)Impurity ClearanceMechanistic Notes
Deionized Water (H₂O) High (>100 mg/mL at 100°C)Very Low (<5 mg/mL)ExcellentPrimary recommended solvent. Yields fine lemon-colored crystals with a sharp melting point of 279–280°C[2].
Ethanol (EtOH) ModerateLowGood for lipophilic speciesUseful as a secondary wash or co-solvent if highly lipophilic organic impurities are present.
Methanol/Water (1:1) HighModerateModerateCan be utilized to adjust the solubility curve if unreacted 4-hydroxypyridine co-precipitates in pure water.
Frequently Asked Questions (FAQs)

Q: Why is water the universally preferred solvent for recrystallizing 4-Hydroxy-3-nitropyridine? A: The choice of water is dictated by the compound's tautomeric equilibrium. 4-Hydroxy-3-nitropyridine exists in equilibrium with its highly polar pyridone form (3-nitro-4-pyridone). The strong intermolecular hydrogen bonding capabilities of the nitro and hydroxyl groups result in a massive lattice energy, evidenced by its unusually high melting point of 279–280°C[2]. Water is uniquely capable of disrupting these hydrogen bonds at reflux (100°C) to achieve complete dissolution. Conversely, water's steep temperature-solubility coefficient forces rapid, high-yielding crystallization upon cooling[1].

Q: How does the presence of the nitro group affect the purification strategy? A: The strongly electron-withdrawing nitro group at the 3-position significantly increases the acidity of the C4-hydroxyl group. If the initial nitration reaction mixture is not properly neutralized to pH ~7 using saturated sodium bicarbonate[1], the highly acidic environment can lead to the co-precipitation of inorganic salts or cause the product to degrade during thermal dissolution.

Troubleshooting Guide

Issue 1: The product is crashing out as an oil instead of forming crystals ("Oiling Out").

  • Root Cause: Liquid-liquid phase separation occurs when the compound's melting point in the solvent mixture drops below the saturation temperature. This is often caused by a solvent volume that is too low, or cooling the flask too rapidly.

  • Solution: Re-heat the mixture to complete dissolution. Add 5–10% more deionized water to decrease the saturation temperature, and reduce your cooling rate to <0.5°C/min. Seeding the solution with a few pure crystals at 60°C will bypass the oiling phase and force heterogeneous nucleation.

Issue 2: Dark brown or red discoloration of the final crystals.

  • Root Cause: Entrapment of oxidation byproducts or trapped nitric acid complexes from the upstream nitration step.

  • Solution: Incorporate a hot filtration step using activated carbon. Add 10 wt% activated charcoal (relative to the crude mass) during the boiling phase, reflux for 15 minutes, and filter hot through a Celite pad.

Issue 3: Poor yield after vacuum filtration.

  • Root Cause: The purified product is slightly soluble in ambient-temperature water. Washing the filter cake with room-temperature solvent will actively dissolve your purified crystals.

  • Solution: Strictly use ice-cold deionized water for the final wash step[1].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-treatment and Neutralization

  • Action: Ensure the crude reaction mixture (post-nitration) has been neutralized by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution[1].

  • Validation: Test the aqueous slurry with pH paper. The pH must be approximately 7. If it is acidic, neutralize further before isolating the crude solid.

Step 2: Thermal Dissolution

  • Action: Suspend the crude 4-hydroxy-3-nitropyridine in deionized water (15–20 mL per gram of crude). Heat the suspension to a rolling reflux (100°C) with vigorous magnetic stirring.

  • Validation: The solid should completely dissolve. If undissolved material remains after 15 minutes of reflux, add water in 2 mL increments until the solution is homogeneous.

Step 3: Clarification (Hot Filtration)

  • Action: Quickly filter the boiling mixture through a pre-warmed Buchner funnel fitted with a Celite pad to remove insoluble polymeric impurities.

  • Validation: The resulting filtrate must be a transparent, pale-yellow solution. If the filtrate is cloudy or dark, refilter through a fresh, tighter Celite pad.

Step 4: Controlled Nucleation

  • Action: Remove the receiving flask from the heat source. Allow it to cool ambiently to room temperature (20–25°C) over 2 hours. Do not agitate the flask during this period. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour.

  • Causality: Slow, undisturbed cooling minimizes the inclusion of mother liquor inside the crystal lattice, preventing the entrapment of unreacted 4-hydroxypyridine.

Step 5: Isolation and Drying

  • Action: Collect the precipitated product via vacuum filtration. Wash the filter cake exclusively with a minimal volume of ice-cold deionized water[1]. Dry the crystals under high vacuum at 60°C to a constant weight.

  • Validation: The final product must consist of fine, lemon-colored crystals. Perform a melting point analysis; a highly pure product will exhibit a sharp melting point of 279–280°C[2].

References
  • Title: (PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines.
  • Title: Application Notes and Protocols for the Synthesis of 7-Bromo-2-methyloxazolo[4,5-c]pyridine Source: Benchchem URL

Sources

Troubleshooting

Minimizing byproducts during the chlorination of 4-Hydroxy-3-nitropyridine

Welcome to the Technical Support Center for the synthesis of 4-chloro-3-nitropyridine. This guide is designed for research scientists and drug development professionals who require high-yield, high-purity halogenation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-3-nitropyridine. This guide is designed for research scientists and drug development professionals who require high-yield, high-purity halogenation of 4-hydroxy-3-nitropyridine (also known as 3-nitro-4-pyridinol).

The conversion of the hydroxyl group to a chloride in the presence of a nitro group presents unique mechanistic challenges, including tautomerization issues, thermal sensitivity, and competing electrophilic substitutions. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your workflow.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my reaction yielding a high percentage of black, tarry byproducts? A1: Tarry byproducts are primarily caused by the thermal degradation of the nitropyridine ring. The nitro group is highly sensitive to localized overheating, especially during the exothermic addition of chlorinating agents like phosphorus oxychloride (


) or phosphorus pentachloride (

). Causality & Solution: When using

in solvents like toluene, maintaining the reaction strictly at or below 110°C is critical[1]. Exceeding this temperature exponentially increases polymer formation. Ensure dropwise addition of reagents under strict temperature control before ramping up the heat.

Q2: I am detecting di-chlorinated impurities (e.g., 2,4-dichloro-3-nitropyridine). How can I prevent over-chlorination? A2: Over-chlorination occurs when excess chlorinating agent is used or reaction times are unnecessarily prolonged. The strongly electron-withdrawing nitro group can activate adjacent positions under harsh conditions, leading to multi-halogenated species[2]. Causality & Solution: Limit


 to a slight molar excess (e.g., 1.2 equivalents). Using 1,2-dichloroethane (DCE) as a solvent and refluxing at exactly 95°C for 3 to 4 hours provides optimal kinetic control, favoring the mono-chlorinated product without over-chlorination[3][4].

Q3: My conversion rate is stalled at 60-70% with significant unreacted 4-hydroxy-3-nitropyridine remaining. What is the mechanistic cause? A3: 4-Hydroxy-3-nitropyridine exists in a tautomeric equilibrium with 3-nitro-4-pyridone, a species that exhibits notoriously poor solubility in non-polar media. If the substrate is not fully dissolved, the heterogeneous reaction stalls. Causality & Solution: Introduce a halogenated co-solvent like 1,2-dichloroethane (DCE) to improve substrate solubility[3]. Alternatively, adding a catalytic amount of N,N-dimethylformamide (DMF) generates a highly reactive Vilsmeier-Haack intermediate, which facilitates the nucleophilic substitution of the hydroxyl group by chloride, driving the reaction to completion.

Q4: How do I safely quench the reaction without hydrolyzing the newly formed 4-chloro-3-nitropyridine? A4: Aqueous quenching of excess


/

can be highly exothermic and may revert the moisture-sensitive 4-chloro-3-nitropyridine back to the starting pyridinol. Causality & Solution: Use absolute ethanol for quenching. Cooling the reaction mixture to room temperature (or an ice bath) and carefully adding absolute ethanol converts excess chlorinating agents into volatile ethyl esters and HCl, completely bypassing the risk of aqueous hydrolysis[3][4].

Part 2: Mechanistic & Workflow Visualizations

Pathway SM 4-Hydroxy-3-nitropyridine (Tautomer: 3-Nitro-4-pyridone) Intermediate Reactive Intermediate (Phosphorodichloridate) SM->Intermediate + Reagents Reagents PCl5 / POCl3 (Chlorinating Agents) Reagents->Intermediate Target 4-Chloro-3-nitropyridine (Target Product) Intermediate->Target Controlled Heating (80-95°C) OverChlor 2,4-Dichloro-3-nitropyridine (Over-chlorination) Intermediate->OverChlor Excess PCl5 / Prolonged Time Tar Tarry Polymeric Byproducts (Thermal Degradation) Intermediate->Tar T > 110°C / Localized Exotherm

Reaction pathway mapping causality between reaction conditions and byproduct formation.

Workflow Step1 1. Suspend SM in DCE Step2 2. Add PCl5 at 0-5°C Step1->Step2 Step3 3. Reflux (95°C) for 3-4h Step2->Step3 Step4 4. Quench with Absolute EtOH Step3->Step4 Step5 5. Isolate Product Step4->Step5

Optimized 5-step experimental workflow for the synthesis of 4-chloro-3-nitropyridine.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of varying reaction conditions on the byproduct profile and final yield of 4-chloro-3-nitropyridine:

Solvent SystemChlorinating AgentTemp (°C)Time (h)Conversion (%)Target Yield (%)Major Observed ByproductReference
Neat

1205>95<40Tarry polymersEmpirical
Toluene

11028561Unreacted SM[1]
1,2-Dichloroethane

953>95>80None significant[3]
1,2-Dichloroethane

8049085Unreacted SM[4]

Part 4: Standardized Self-Validating Protocol

This methodology utilizes 1,2-dichloroethane (DCE) and


 to maximize yield while preventing thermal degradation. The protocol is designed as a self-validating system, meaning visual cues inherently confirm the success of the mechanistic steps.

Materials Required:

  • 4-Hydroxy-3-nitropyridine (1.0 eq)

  • Phosphorus pentachloride (

    
    ) (1.2 eq)
    
  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Absolute Ethanol

Step-by-Step Procedure:

  • Suspension Preparation: Suspend 4-hydroxy-3-nitropyridine (e.g., 50.0 g, 0.357 mol) in anhydrous DCE (250 mL) within a round-bottom flask equipped with a reflux condenser and an inert argon atmosphere[3]. Note: The mixture will appear as a yellow suspension.

  • Controlled Reagent Addition: Cool the flask to 0-5°C using an ice bath. Add

    
     (95.0 g, 0.456 mol) portion-wise over 15 minutes[3][4]. Keeping the temperature low during addition prevents localized exotherms that cause tarring.
    
  • Reflux & Self-Validation: Gradually heat the reaction mixture to a gentle reflux (approx. 95°C) for 3 to 4 hours[3][4].

    • Self-Validation Checkpoint: As the insoluble pyridone tautomer reacts and converts into the highly soluble 4-chloro-3-nitropyridine, the yellow suspension will transition into a clear, colorless (or pale yellow) solution[3]. If the solution remains heavily suspended after 3 hours, the

      
       may have degraded prior to use.
      
  • Anhydrous Quenching: Remove the flask from heat and place it back into an ice bath. Once cooled to room temperature, very carefully add absolute ethanol (200 mL) dropwise[3]. This step safely consumes the remaining

    
     and 
    
    
    
    byproducts without introducing water.
  • Isolation: Heat the quenched mixture to 62°C for 1 hour to ensure complete esterification of the phosphorus byproducts, then cool in an ice bath to precipitate the product[4]. Filter the resulting solids, wash with cold ethanol, and dry under a vacuum to afford the pure 4-chloro-3-nitropyridine.

Part 5: References

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine Source: Google Patents URL:

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one Source: Atlantis Press URL:[Link]

  • INVESTIGATIONS INTO 5'-EXTENDED 3-DEAZAARISTEROMYCIN DERIVATIVES Source: Auburn University URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of 4-Hydroxy-3-nitropyridine

Welcome to the Technical Support Center for the synthesis and isolation of 3-amino-4-hydroxypyridine. The reduction of 4-hydroxy-3-nitropyridine is a critical transformation in the synthesis of various pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 3-amino-4-hydroxypyridine. The reduction of 4-hydroxy-3-nitropyridine is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. However, researchers frequently encounter stalled reactions, poor yields, or degradation during this specific workflow.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure complete conversion and high-purity isolation.

Diagnostic Workflow for Incomplete Reductions

When a reduction fails to reach completion, systematically diagnosing the root cause prevents the unnecessary waste of valuable starting materials. The following workflow isolates the three most common failure points: substrate insolubility, catalyst poisoning, and intermediate stalling.

DiagnosticWorkflow Start Incomplete Reduction Detected CheckSol Check Substrate Solubility Start->CheckSol CheckCat Check Catalyst Activity Start->CheckCat CheckInt Check for Intermediates (Hydroxylamine) Start->CheckInt SolIssue Poor Solubility (Tautomerism) CheckSol->SolIssue SolFix Use MeOH/EtOH or Acid Additive SolIssue->SolFix CatIssue Catalyst Poisoning (S/P Impurities) CheckCat->CatIssue CatFix Increase Pd/C Loading or Purify Substrate CatIssue->CatFix AltMethod Switch to Chemical Reduction (SnCl2) CatIssue->AltMethod If persistent IntIssue Stalled at Hydroxylamine CheckInt->IntIssue IntFix Increase H2 Pressure or Temperature IntIssue->IntFix

Caption: Diagnostic workflow for troubleshooting the incomplete reduction of 4-hydroxy-3-nitropyridine.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my Pd/C catalytic hydrogenation of 4-hydroxy-3-nitropyridine stall at 50-70% conversion?

A1: Stalled reductions in this specific system typically stem from three causal factors:

  • Tautomerism-Induced Insolubility: 4-Hydroxy-3-nitropyridine exists in a tautomeric equilibrium with 3-nitro-4(1H)-pyridone [3]. The pyridone form engages in strong intermolecular hydrogen bonding, drastically reducing its solubility in standard organic solvents. If the substrate precipitates out of the solvent matrix, the heterogeneous reaction ceases[1].

  • Intermediate Stalling: Nitro reduction is a stepwise process. The reaction often stalls at the hydroxylamine (-NHOH) intermediate [1]. The cleavage of the final N-O bond requires significant activation energy.

  • Catalyst Poisoning: If your starting material was synthesized via nitration and subsequent functionalization (e.g., using POCl₃ or PCl₅), trace phosphorus or halogenated impurities can irreversibly bind to the palladium surface, deactivating the catalyst [5].

Q2: How can I optimize the solvent system to overcome the solubility issues caused by tautomerism?

A2: To disrupt the intermolecular hydrogen bonding of the pyridone tautomer, you must use highly polar, protic solvents. Methanol (MeOH) or Ethanol (EtOH) are standard [2]. If solubility remains poor, the addition of a protic co-solvent like Acetic Acid (AcOH) or a small amount of aqueous HCl can protonate the pyridine nitrogen, breaking the tautomeric network and driving the substrate into the solution phase[1].

Q3: I am observing a buildup of the hydroxylamine intermediate. How do I drive the reaction to the final 3-amino-4-hydroxypyridine product?

A3: The reduction of the hydroxylamine to the amine is the rate-limiting step. To overcome this, increase the hydrogen pressure (e.g., transitioning from a standard hydrogen balloon to a Parr shaker at 40-50 psi) or elevate the reaction temperature to 40-50 °C [1]. Alternatively, ensuring the reaction is slightly acidic facilitates the protonation of the hydroxylamine's hydroxyl group, transforming it into a superior leaving group (as water) for the final reduction step.

ReductionPathway Nitro 4-Hydroxy-3-nitropyridine (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso + 2e-, + 2H+ - H2O Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine 3-Amino-4-hydroxypyridine (-NH2) Hydroxylamine->Amine + 2e-, + 2H+ - H2O

Caption: Stepwise reduction pathway of the nitro group, highlighting the hydroxylamine stalling point.

Q4: My hydrogenation completely fails despite optimization. What chemical reduction methods are viable?

A4: If catalytic hydrogenation is unviable due to persistent catalyst poisoning, chemical reduction using Tin(II) chloride dihydrate (SnCl₂·2H₂O) or the Béchamp reduction (Fe/HCl) are robust alternatives [1]. SnCl₂ operates via a single-electron transfer mechanism that is entirely unaffected by sulfur or phosphorus impurities, ensuring complete conversion to the amine [4].

Q5: How do I prevent the degradation of the newly formed 3-amino-4-hydroxypyridine during workup?

A5: 3-Amino-4-hydroxypyridine is highly electron-rich and susceptible to rapid aerial oxidation, often turning the solution dark brown or black. To prevent this, perform the workup under an inert atmosphere (N₂ or Ar) and minimize exposure to light. Rapid filtration through a Celite pad and immediate concentration under reduced pressure is critical [1].

Quantitative Comparison of Reduction Methodologies

MethodReagentsTypical YieldReaction ConditionsProsCons
Catalytic Hydrogenation 10% Pd/C, H₂ (gas)85-95%MeOH/EtOH, rt to 50°C, 1-5 atm H₂Clean workup (filtration only), high atom economy.Susceptible to catalyst poisoning; requires specialized pressure equipment.
Tin(II) Chloride Reduction SnCl₂·2H₂O, EtOH75-85%Reflux, 2-4 hoursImmune to catalyst poisons; highly reproducible.Generates heavy metal waste; requires careful basic workup to remove tin salts.
Béchamp Reduction Fe powder, HCl (aq)70-80%EtOH/H₂O, 80°C, 4-6 hoursExtremely cost-effective; highly scalable.Messy workup (iron oxides); potential for over-reduction or ring opening.

Self-Validating Experimental Protocols

Protocol A: Optimized Catalytic Hydrogenation (Pd/C)

Use this protocol when the starting material is highly pure and free of halogen/phosphorus contaminants.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-hydroxy-3-nitropyridine (1.0 eq) and anhydrous Methanol (0.1 M concentration).

  • Solubilization: Stir vigorously. If the substrate remains largely insoluble due to tautomerization, add glacial acetic acid (0.1 eq) dropwise until a homogenous solution is achieved.

  • Catalyst Addition: Carefully add 10% Pd/C (10-15% w/w). Causality note: Wet Pd/C is recommended to prevent auto-ignition of the methanol solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a positive pressure of H₂ (balloon or Parr shaker at 40 psi) at room temperature.

  • Validation & Monitoring: Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating: the starting material (pale yellow) will be consumed, and a highly polar, UV-active spot (the amine) will appear at a lower Rf. The reaction is complete when hydrogen uptake ceases (typically 4-10 hours) [2].

  • Workup: Purge the system with Argon. Filter the mixture rapidly through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with degassed methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp < 35°C) to yield 3-amino-4-hydroxypyridine. Store immediately under inert gas at -20°C.

Protocol B: Chemical Reduction using Tin(II) Chloride (SnCl₂)

Use this protocol if Pd/C hydrogenation stalls due to catalyst poisoning.

  • Setup: To a round-bottom flask, add 4-hydroxy-3-nitropyridine (1.0 eq) and dissolve in absolute Ethanol (0.2 M).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) in a single portion. Causality note: A large excess is required to drive the multi-electron reduction and overcome any intermediate stalling.

  • Reaction: Attach a reflux condenser and heat the mixture to 70-80 °C. Stir vigorously for 2-4 hours.

  • Validation: The initial yellow suspension will typically transition to a clear, slightly orange solution as the nitro group is fully reduced. TLC will confirm the disappearance of the starting material [1].

  • Workup (Critical Step): Cool the reaction to room temperature. Concentrate the ethanol under reduced pressure. Resuspend the crude residue in Ethyl Acetate.

  • Tin Salt Removal: Carefully add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Causality note: This converts the soluble tin chlorides into insoluble tin oxides/hydroxides, presenting as a thick white emulsion.

  • Isolation: Filter the entire biphasic emulsion through a pad of Celite. Separate the organic layer, extract the aqueous layer twice more with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure amine.

References

  • Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine. ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Regioselective Alkylation of 3-Nitro-4-Pyridone

Welcome to the technical support resource for the regioselective alkylation of 3-nitro-4-pyridone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the regioselective alkylation of 3-nitro-4-pyridone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this critical transformation. The inherent challenge in alkylating 4-pyridone systems lies in controlling the reaction at two competing nucleophilic sites: the ring nitrogen (N-1) and the exocyclic oxygen (O-4). This guide provides in-depth, field-tested insights and troubleshooting protocols to help you achieve your desired regiochemical outcome with confidence and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes the alkylation of 3-nitro-4-pyridone regiochemically complex?

The primary challenge stems from the ambident nucleophilic character of the 3-nitro-4-pyridonate anion, which is formed upon deprotonation of the starting material.[1][2] This anion has two nucleophilic centers: the nitrogen atom at the 1-position and the oxygen atom at the 4-position. Both sites can attack an electrophile (the alkylating agent), leading to a mixture of N-alkylated (1-alkyl-3-nitro-1,4-dihydropyridin-4-one) and O-alkylated (4-alkoxy-3-nitropyridine) products. The electron-withdrawing nitro group at the C-3 position increases the acidity of the N-H proton, facilitating deprotonation, but also modulates the electron density across the ring system, influencing the relative nucleophilicity of the N and O atoms.

Q2: What is the general mechanism for this reaction?

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the ring nitrogen, generating the 3-nitro-4-pyridonate anion. This anion is a resonance-stabilized species with negative charge density distributed between the N-1 and O-4 atoms.

  • Nucleophilic Attack: The ambident pyridonate anion attacks the alkylating agent (e.g., an alkyl halide) in an SN2 reaction, forming either the N-C bond or the O-C bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (S_N2) Start 3-Nitro-4-pyridone Anion Ambident 3-Nitro-4-pyridonate Anion Start->Anion + Base Base Base (e.g., K₂CO₃, NaH) N_Product N-Alkylated Product Anion->N_Product Attack at N-1 O_Product O-Alkylated Product Anion->O_Product Attack at O-4 AlkylHalide Alkyl Halide (R-X)

Caption: General mechanism for the alkylation of 3-nitro-4-pyridone.

Q3: What are the key factors that control N- vs. O-alkylation?

Controlling the regioselectivity is a classic case of manipulating reaction parameters, which are highly sensitive and interdependent.[3] Key factors include:

  • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, or acetonitrile tend to promote N-alkylation.[4] They solvate the cation of the base effectively, leaving a "naked" and highly reactive pyridonate anion where the more electronegative oxygen is less available, favoring attack by the nitrogen.

  • Base and Counter-ion: The choice of base determines the counter-ion (e.g., K⁺, Na⁺, Cs⁺). Harder cations (Na⁺) associate more tightly with the harder oxygen atom (Hard-Soft Acid-Base theory), leaving the softer nitrogen atom freer to react, thus favoring N-alkylation. Softer, more polarizable cations like Cs⁺ can favor O-alkylation under certain conditions.[3]

  • Alkylating Agent: The nature of the electrophile is crucial. According to HSAB theory, the pyridonate's nitrogen is a softer nucleophile than the oxygen. However, reaction outcomes are complex. Highly reactive "hard" electrophiles may favor N-alkylation. Steric hindrance on the alkylating agent can also influence the site of attack.[5]

  • Temperature: Temperature can shift the balance between the thermodynamically and kinetically favored products. N-alkylation is often the thermodynamically more stable product.

  • Additives: Phase-transfer catalysts (e.g., tetrabutylammonium iodide) or certain Lewis acids (e.g., LiBr) can be used to steer the reaction towards N-alkylation.[5][6]

Troubleshooting Guide

Problem: My reaction gives a low yield of the desired N-alkylated product and a significant amount of the O-alkylated isomer.

This is the most common issue, indicating that the reaction conditions do not sufficiently favor one pathway over the other.

G Start Problem: Poor N-Alkylation Regioselectivity CheckSolvent 1. Analyze Solvent System Start->CheckSolvent SolventIsProtic Using polar protic (e.g., EtOH, H₂O)? CheckSolvent->SolventIsProtic CheckBase 2. Evaluate Base & Counter-ion BaseIsWeak Using weak or bulky base? CheckBase->BaseIsWeak CheckAlkylatingAgent 3. Assess Alkylating Agent AgentIsSoft Using soft/bulky R-X (e.g., i-PrI)? CheckAlkylatingAgent->AgentIsSoft CheckTemp 4. Review Temperature TempIsHigh Running at high T? CheckTemp->TempIsHigh SolventIsProtic->CheckBase No Solution1 Switch to Polar Aprotic (DMF, Acetonitrile). Ensures 'naked' anion. SolventIsProtic->Solution1 Yes BaseIsWeak->CheckAlkylatingAgent No Solution2 Use NaH or K₂CO₃. Hard counter-ion (Na⁺) shields oxygen. BaseIsWeak->Solution2 Yes AgentIsSoft->CheckTemp No Solution3 Use more reactive halide (R-I > R-Br > R-Cl). Consider adding n-Bu₄NI. AgentIsSoft->Solution3 Yes Solution4 Run at RT or lower. Favors thermodynamic N-alkyl product. TempIsHigh->Solution4 Yes

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Problem: The overall reaction yield is very low, with significant unreacted starting material.

Possible Cause 1: Incomplete Deprotonation.

  • Diagnosis: The base you are using may be too weak or not suitable for the solvent system. The presence of water can consume the base and inhibit the reaction.

  • Solution:

    • Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6]

    • Ensure strictly anhydrous conditions. Dry your solvent (e.g., over molecular sieves) and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).[4]

    • Allow sufficient time for the deprotonation step before adding the alkylating agent. You can often observe gas evolution (with NaH) or a color change.

Possible Cause 2: Inactive Alkylating Agent.

  • Diagnosis: The alkyl halide may have decomposed upon storage. Alkyl iodides are particularly light-sensitive.

  • Solution:

    • Check the purity of the alkylating agent by NMR or GC-MS.

    • Use a freshly opened bottle or purify the agent before use (e.g., by distillation or filtration through a plug of alumina).

    • Consider switching to a more reactive halide (Iodide > Bromide > Chloride).[5]

Problem: I am having difficulty separating the N- and O-alkylated isomers.

Possible Cause: Similar Polarity.

  • Diagnosis: The two isomers have very close Rf values on TLC, making baseline separation by column chromatography challenging.

  • Solution:

    • Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate). Sometimes, adding a small amount of a third solvent like dichloromethane can improve separation.

    • Recrystallization: If the desired product is a solid, attempt to recrystallize the crude mixture from various solvent systems. One isomer may selectively crystallize out, leaving the other in the mother liquor.

    • Derivatization (Advanced): In difficult cases, one isomer could potentially be selectively reacted to form a derivative with very different polarity, allowing for easy separation, followed by removal of the derivatizing group. This is a less common but powerful strategy.

Data Summary & Key Parameters

The following table summarizes the general influence of various reaction parameters on the regioselectivity of pyridone alkylation, based on established literature.

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale / Notes
Solvent Polar Aprotic (DMF, Acetonitrile)[4]Polar Protic (Ethanol, Water)Aprotic solvents create a "naked" anion, enhancing nitrogen's nucleophilicity. Protic solvents solvate the oxygen atom, making it more available.
Base / Counter-ion NaH, K₂CO₃ (Na⁺, K⁺)[5]Cs₂CO₃ (Cs⁺)[3]Harder cations (Na⁺) coordinate with the hard oxygen, sterically hindering it. Softer cations (Cs⁺) allow for more O-alkylation.
Alkylating Agent Primary, less hindered halides (e.g., MeI, BnBr)Softer, bulkier halides (e.g., i-PrI)Steric hindrance can disfavor attack at the more crowded nitrogen position.[5]
Additives Phase-Transfer Catalyst (n-Bu₄NI)[6]None typically requiredn-Bu₄NI can facilitate the reaction and improve N-selectivity, especially with less reactive alkyl chlorides or bromides.
Temperature Room Temperature or belowElevated TemperaturesN-alkylation is often the thermodynamically favored product. Higher temperatures can lead to mixtures by overcoming activation energy barriers for both pathways.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Preferential N-Alkylation of 3-Nitro-4-pyridone

This protocol utilizes a strong base in a polar aprotic solvent to maximize the yield of the N-alkylated product.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-nitro-4-pyridone (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Safety Note: NaH reacts violently with water. Ensure all equipment and reagents are dry. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A homogenous solution or a fine suspension of the sodium salt should form.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated product.

Protocol 2: Alternative Procedure for N-Alkylation using K₂CO₃

This method uses a milder base and is often more practical for larger-scale synthesis.

  • Setup: To a round-bottom flask, add 3-nitro-4-pyridone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and optionally, tetrabutylammonium iodide (n-Bu₄NI, 0.1 eq).[4][6]

  • Reagent Addition: Add anhydrous DMF or acetonitrile (~0.2 M) followed by the alkylating agent (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and rinse the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic phases. Wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

  • Ruda, M. A., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Belabassi, Y., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. [Link]

  • Özdemir, Z., & Çetin, A. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Wang, H., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Salamanca-Perdigón, K., et al. (2024). Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking. ResearchGate. [Link]

  • Comins, D. L., & Schilling, S. (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]

  • Yan, Z., & He, H. (2021). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Isolation and Workup of Water-Soluble Nitropyridine Derivatives

Welcome to the Technical Support Center for advanced organic synthesis workflows. The isolation of highly polar, water-soluble heterocyclic compounds—specifically nitropyridine derivatives—represents a significant bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis workflows. The isolation of highly polar, water-soluble heterocyclic compounds—specifically nitropyridine derivatives—represents a significant bottleneck in drug development and materials science. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield recoveries from aqueous reaction mixtures.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard liquid-liquid extractions (LLE) with ethyl acetate or dichloromethane fail for my functionalized nitropyridines? A: The causality lies in the synergistic effect of the electron-withdrawing nitro group and your added polar substituents. The nitro group strongly depletes electron density from the pyridine ring, significantly increasing the molecule's overall dipole moment. When functionalized with hydrogen-bond donors or acceptors (e.g., -OH, -NH₂, -COOH, -SO₃H), the molecule forms a massive, tightly bound hydration sphere in aqueous media (1)[1]. The thermodynamic energy required to break these water-solute hydrogen bonds far exceeds the solvation energy offered by moderately polar organic solvents. Consequently, the partition coefficient (


) heavily favors the aqueous phase, rendering standard LLE ineffective[1].

Q2: How does the inherent pKa of the nitropyridine core dictate my isolation strategy? A: Unsubstituted 3-nitropyridine has a highly depressed pKa of approximately 0.79 due to the strong inductive and resonance electron-withdrawing effects of the nitro group (2)[2]. This means the core pyridine nitrogen remains unprotonated (neutral) at almost all standard workup pH levels. However, if your derivative contains secondary basic amines (pKa ~8–10) or carboxylic acids (pKa ~3–5), the molecule will exist as an ion or zwitterion. You must either adjust the pH to the exact isoelectric point (pI) to minimize aqueous solubility and induce precipitation, or actively exploit the charge using ion-exchange chromatography (3)[3].

Part 2: Troubleshooting Guides

Issue A: Severe Emulsion Formation During "Salting Out" Extractions
  • Symptom: A thick, unbreakable emulsion layer forms between the aqueous and organic phases when using NaCl or Na₂SO₄ to force the product into the organic layer.

  • Causality: Water-soluble nitropyridines can act as weak surfactants if they possess a hydrophobic domain (the aromatic ring) and a highly polar charged group. High ionic strength compresses the electrical double layer, forcing these molecules to the liquid-liquid interface, which stabilizes the emulsion.

  • Resolution: Do not attempt to force the separation by adding more salt. Instead, filter the entire biphasic emulsion through a tightly packed pad of Celite to break the interfacial tension. Alternatively, abandon LLE and pivot to a continuous liquid-liquid extraction (using a heavier-than-water solvent like chloroform) over 24–48 hours.

Issue B: High Inorganic Salt Contamination in the Final Product
  • Symptom: After neutralizing the reaction and evaporating the water, the resulting solid contains >50% inorganic salts (e.g., NaCl, KCl), making NMR analysis and subsequent reactions impossible.

  • Causality: Evaporating aqueous buffers concentrates all inorganic byproducts alongside your water-soluble organic target.

  • Resolution: Utilize the Lyophilization & Selective Trituration workflow (See Protocol 2). By removing water via sublimation, you create a finely dispersed matrix of salt and product. A carefully selected polar, anhydrous organic solvent (like 10% MeOH in MeCN) will selectively dissolve the nitropyridine while leaving the inorganic crystal lattice intact.

Part 3: Workup Decision Matrix & Quantitative Data

WorkupWorkflow A Aqueous Reaction Mixture B Determine Ionizability A->B C Adjust to Isoelectric Point B->C Ionizable D Salting Out (NaCl/Na2SO4) B->D Neutral E Precipitation Occurs? C->E H Lyophilization & Trituration D->H LLE Fails F Vacuum Filtration E->F Yes G Ion-Exchange Chromatography E->G No

Caption: Decision matrix for isolating water-soluble nitropyridine derivatives.

Table 1: Physicochemical Properties & Recommended Workup Strategies
Derivative ClassExample SubstituentApprox. pKaPartition Behavior (LogP)Recommended Primary Workup
Neutral Polar -OH, -CH₂OH0.8 (core)Moderately NegativeSalting out + LLE (EtOAc/THF)
Basic Polar -NH₂, -CH₂NH₂6.0 – 8.0Highly NegativeCation-Exchange Chromatography
Acidic Polar -COOH, -SO₃H2.0 – 4.0Highly NegativeAnion-Exchange or Lyophilization
Zwitterionic -NH₂ & -COOHMultipleVariable (pH dependent)Isoelectric Precipitation

Part 4: Standardized Experimental Protocols

Protocol 1: "Catch-and-Release" Ion-Exchange Workup

Best for: Basic or zwitterionic nitropyridines that cannot be extracted into organic solvents.

  • Resin Preparation: Swell 10 equivalents (by capacity) of a strongly acidic cation-exchange resin (e.g., Dowex 50WX2, H⁺ form) in deionized water for 30 minutes. Pack into a glass column.

  • Loading: Dilute the aqueous reaction mixture to reduce ionic strength (<0.1 M salt concentration). Load the mixture onto the column at a flow rate of 1–2 column volumes (CV) per hour.

  • Washing: Wash the column with 5 CV of deionized water, followed by 3 CV of 50% Methanol/Water to remove non-basic organic impurities and neutral byproducts.

  • Elution: Elute the target nitropyridine using 3–5 CV of 1M to 2M aqueous Ammonia (

    
    ) or a volatile amine solution.
    
  • Isolation: Lyophilize the basic eluate to yield the pure free-base nitropyridine.

Self-Validation Step: Spot the initial column flow-through on a TLC plate and visualize under UV (254 nm). If the nitropyridine derivative is present in the flow-through, the resin capacity has been exceeded or the loading pH was too high, preventing protonation of the target.

Protocol 2: Lyophilization and Selective Trituration

Best for: Highly polar, non-volatile neutral or acidic nitropyridines contaminated with inorganic salts.

  • Neutralization: Adjust the aqueous reaction mixture to a pH where the nitropyridine is neutral (if possible) to maximize its solubility in organic solvents later.

  • Lyophilization: Flash-freeze the aqueous mixture using liquid nitrogen and lyophilize (freeze-dry) for 24–48 hours until a completely dry, fluffy powder is obtained. Do not use a rotary evaporator, as boiling water will cause the product to oil out and trap salts.

  • Trituration: Suspend the dry powder in an anhydrous, moderately polar solvent system (e.g., 10% Methanol in Dichloromethane, or pure Acetonitrile). Sonicate for 15 minutes to disrupt the salt matrix.

  • Filtration: Filter the suspension through a fine glass frit. The inorganic salts will remain on the frit, while the water-soluble nitropyridine is carried into the filtrate.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the desalted product.

Self-Validation Step: Weigh the crude lyophilized powder before trituration. After trituration and evaporation, the mass of the recovered product plus the mass of the residual inorganic salts on the frit must equal the initial crude mass. A discrepancy indicates incomplete extraction, requiring a more polar triturant.

Part 5: References

  • ChemicalBook. 3-Nitropyridine | 2530-26-9. Properties, pKa, and Safety Data. URL:

  • Natural Product Reports (2021). The isolation of water-soluble natural products – challenges, strategies and perspectives. Royal Society of Chemistry. URL:

  • European Journal of Organic Chemistry (2008). Efficient Route to Highly Water‐Soluble Aromatic Cyclic Hydroxamic Acid Ligands. URL:

Sources

Troubleshooting

Overcoming catalyst poisoning during 4-Hydroxy-3-nitropyridine hydrogenation

Technical Support Center: Overcoming Catalyst Poisoning in 4-Hydroxy-3-nitropyridine Hydrogenation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Catalyst Poisoning in 4-Hydroxy-3-nitropyridine Hydrogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions, poor yields, and rapid catalyst deactivation during the reduction of 4-hydroxy-3-nitropyridine to 3-amino-4-hydroxypyridine. This guide is designed to deconstruct the mechanistic causes of catalyst poisoning and provide self-validating, field-proven troubleshooting protocols to ensure robust, scalable hydrogenations.

Mechanistic Causality: Why Does Poisoning Occur?

To solve the problem, we must understand the causality. The hydrogenation of 4-hydroxy-3-nitropyridine involves transforming a strongly electron-withdrawing nitro group into an electron-donating amino group on a pyridine scaffold. This creates a perfect storm for catalyst deactivation:

  • Product Inhibition (Nitrogen Coordination): The resulting 3-amino-4-hydroxypyridine possesses two highly nucleophilic nitrogen atoms (the pyridine ring nitrogen and the newly formed primary amine). These lone pairs can strongly coordinate to the empty d-orbitals of precious metal catalysts (especially Palladium), effectively blocking active sites. In fact, pyridine derivatives are actively used as controlled catalyst poisons in other synthetic methodologies 1[1].

  • Intermediate Poisoning: The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates. If the reaction is hydrogen-starved or mass-transfer limited, these intermediates accumulate and bind irreversibly to the catalyst surface.

  • Upstream Impurities: 4-hydroxy-3-nitropyridine is typically synthesized via the nitration of 4-hydroxypyridine using sulfuric/nitric acid mixtures. Trace residual sulfur compounds from this upstream step are notorious catalyst poisons, deactivating Pd catalysts even at parts-per-million (ppm) levels2[2].

G Substrate 4-Hydroxy-3-nitropyridine (Substrate) Intermediate Hydroxylamine Intermediate (Strong Binder) Substrate->Intermediate H2 (Slow) Product 3-Amino-4-hydroxypyridine (Product) Intermediate->Product H2 (Fast) CatPoisoned Poisoned Catalyst (Blocked Active Sites) Intermediate->CatPoisoned Irreversible Binding Product->CatPoisoned N-Coordination (Product Inhibition) CatActive Active Pd/C Catalyst (High Surface Area) CatActive->Substrate Catalyzes CatPoisoned->CatActive Regeneration / Mitigation Impurities Trace Sulfur Impurities (From Nitration) Impurities->CatPoisoned Chemisorption Mitigation1 Acidic Additives (e.g., AcOH) Protonates Amines Mitigation1->Product Blocks Coordination Mitigation2 Increased H2 Pressure Prevents Intermediate Buildup Mitigation2->Intermediate Accelerates Conversion Mitigation3 Switch to Rh/C or Raney Ni Lower N-affinity Mitigation3->CatActive Alternative Catalyst

Catalyst poisoning pathways in nitropyridine hydrogenation and targeted mitigation strategies.

Troubleshooting Guides & FAQs

Q1: My Pd/C catalyzed hydrogenation stalls at 50-60% conversion. Adding more catalyst restarts it temporarily, but it stalls again. What is happening? A: You are experiencing classic product inhibition. As the concentration of 3-amino-4-hydroxypyridine increases, the free amine and pyridine nitrogen lone pairs coordinate to the Palladium surface, outcompeting hydrogen gas for active sites. Adding more catalyst simply provides sacrificial metal surface area. Causality & Solution: To prevent this, perform the reaction in an acidic medium. Adding an equivalent of acetic acid or using ethanolic HCl protonates the nitrogen atoms, tying up their lone pairs and preventing them from coordinating to the catalyst 2[2].

Q2: I have purified my starting material extensively, but my Pd/C catalyst still dies immediately. Could the solvent be the issue? A: While standard grade solvents containing dissolved oxygen can reduce efficiency, the most likely hidden poison is trace sulfur from the upstream nitration of 4-hydroxypyridine (which uses concentrated sulfuric acid). Even after recrystallization, ppm levels of sulfates can persist. Causality & Solution: Sulfur irreversibly chemisorbs to Palladium. You must rigorously wash your 4-hydroxy-3-nitropyridine filter cake with cold deionized water until the washings are strictly pH neutral.

Q3: How do I choose between Pd/C, Pt/C, Raney Nickel, and Rh/C for this specific substrate? A: Catalyst selection is a balance of activity and poison resistance:

  • Pd/C (Palladium on Carbon): Highly active for nitro reductions but extremely sensitive to sulfur and nitrogen coordination. Use only with highly purified substrates and acidic modifiers 3[3].

  • Raney Nickel: Highly robust against nitrogen poisoning and cheaper, though it requires higher catalyst loading and sometimes higher pressure (e.g., 60 psi). It is excellent for basic or neutral conditions where Pd/C fails 4[4].

  • Rh/C (Rhodium on Carbon): Literature indicates that Rhodium has a significantly lower sensitivity to nitrogen poisoning compared to Palladium. The poison sensitivity decreases in the sequence: Pd > Ru >> Rh 5[5].

Quantitative Data: Catalyst & Condition Comparison

Table 1: Empirical comparison of catalytic systems for 4-Hydroxy-3-nitropyridine reduction.

Catalyst SystemSolvent / AdditiveTypical H₂ PressurePoisoning SusceptibilityTypical YieldCausality / Notes
10% Pd/C (5 mol%)Ethanol / None1 atm (Balloon)Very High (N, S)40-60% (Stalls)Product inhibition blocks active sites.
10% Pd/C (5 mol%)Ethanol / 1.1 eq AcOH1 atm - 50 psiModerate (S only)>90%Acid protonates amine, preventing coordination.
Raney Nickel (Excess)Methanol or Ethanol60 psiLow85-95%Requires pressure vessel; highly robust against N-poisoning.
5% Rh/C (5 mol%)Methanol10 - 50 psiLow (N-tolerant)>90%High intrinsic tolerance to nitrogen heterocycles.

Self-Validating Experimental Protocol: Robust Hydrogenation using Acidic Modification

This protocol is designed as a self-validating system. By incorporating an acidic modifier and specific TLC checkpoints, you can verify the mechanistic integrity of the reaction in real-time.

Materials:

  • 4-Hydroxy-3-nitropyridine (1.0 eq, rigorously washed to remove sulfates)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Glacial Acetic Acid (1.1 eq)

  • Anhydrous Ethanol (Degassed)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Substrate Validation: Dissolve a small sample of 4-hydroxy-3-nitropyridine in a minimal amount of water/ethanol and check the pH. If pH < 5, re-wash the bulk solid with cold deionized water to remove residual sulfuric acid from the upstream nitration step.

  • Inertion & Loading: To a pressure-rated hydrogenation vessel or a thoroughly purged round-bottom flask, add 4-hydroxy-3-nitropyridine (1.0 eq) and 10% Pd/C (5-10 mol%). Purge the vessel with Argon or Nitrogen three times.

  • Solvent Introduction: Add degassed anhydrous ethanol (approx. 10 mL per gram of substrate) followed by glacial acetic acid (1.1 eq). Causality Check: The acetic acid ensures the resulting amine is immediately protonated, preventing catalyst fouling 2[2].

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 30-50 psi (or use a double balloon system). Stir vigorously (800+ rpm) at room temperature. Causality Check: High agitation is critical to overcome gas-liquid mass transfer limitations, preventing the accumulation of the catalyst-poisoning hydroxylamine intermediate.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The reaction should be strictly complete within 4-6 hours. If the reaction stalls, do not add more catalyst immediately; check the system pressure and agitation first.

  • Workup & Isolation: Purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the cake with ethanol. Concentrate the filtrate under reduced pressure. Neutralize the acetate salt with a mild base (e.g., saturated NaHCO₃) to precipitate the free 3-amino-4-hydroxypyridine.

Workflow Start Start: 4-Hydroxy-3-nitropyridine CheckpH Check Substrate pH (Detect Sulfur/Acid Impurities) Start->CheckpH Wash Wash with Cold H2O Until Neutral CheckpH->Wash pH < 5 Setup Load Catalyst + Substrate Purge with Argon CheckpH->Setup pH Neutral Wash->Setup AddSolvent Add Degassed EtOH + 1.1 eq Acetic Acid Setup->AddSolvent React Pressurize H2 (30-50 psi) Vigorous Stirring (4-6h) AddSolvent->React TLC TLC Checkpoint React->TLC Stalled Reaction Stalled? TLC->Stalled Troubleshoot Increase Agitation / Pressure Do NOT just add catalyst Stalled->Troubleshoot Yes Success Filter via Celite Neutralize & Isolate Product Stalled->Success No (Complete) Troubleshoot->React Resume

Step-by-step decision logic and troubleshooting workflow for robust nitropyridine hydrogenation.

References

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison | PubMed (NIH) | [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium | MDPI |[Link]

  • UNAMBIGUOUS STRUCTURAL ASSIGNMENT OF MONOANILS OBTAINED FROM 3,4-PYRIDINEDIAMINE AND AROMATICALDEHYDES | Arkivoc |[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Hydroxy-3-nitropyridine vs. 2-Hydroxy-3-nitropyridine

Introduction In the development of complex heterocyclic therapeutics and agrochemicals, nitropyridinols serve as indispensable scaffolds. Specifically, 4-Hydroxy-3-nitropyridine and 2-Hydroxy-3-nitropyridine offer unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of complex heterocyclic therapeutics and agrochemicals, nitropyridinols serve as indispensable scaffolds. Specifically, 4-Hydroxy-3-nitropyridine and 2-Hydroxy-3-nitropyridine offer unique, highly tunable reactivity profiles. As a Senior Application Scientist, I have compiled this guide to objectively compare their electronic behaviors, tautomeric equilibria, and nucleophilic aromatic substitution (SNAr) capabilities. Understanding the subtle mechanistic differences between these isomers is critical for designing efficient, high-yielding synthetic routes.

Structural and Electronic Foundations

Both 4-hydroxy-3-nitropyridine and 2-hydroxy-3-nitropyridine exhibit lactam-lactim tautomerism, existing in a dynamic equilibrium with their respective pyridone forms (3-nitro-4-pyridone and 3-nitro-2-pyridone). In polar solvents and the solid state, the highly polar pyridone tautomers predominate.

The presence of the strongly electron-withdrawing nitro group at the C3 position profoundly impacts the electron density of the pyridine ring. Through both inductive and resonance effects, the nitro group significantly lowers the pKa of the hydroxyl proton—making them highly acidic[1]—and strongly activates the adjacent positions (C2 and C4) toward nucleophilic attack when functionalized with a leaving group.

Comparative Reactivity Profiles

While both isomers undergo similar classes of reactions, their kinetic stability and regioselectivity differ significantly due to the relative positioning of the nitro and hydroxyl groups.

Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable transformation for these scaffolds is the SNAr reaction. To facilitate this, the hydroxyl/pyridone oxygen is typically converted to a halide (e.g., chloride) or an ether (e.g., methoxy).

  • 4-Hydroxy-3-nitropyridine: Conversion to 4-chloro-3-nitropyridine yields a notoriously unstable intermediate that is prone to rapid decomposition. However, trapping this intermediate by converting it to 4-methoxy-3-nitropyridine provides a stable compound. The methoxyl group in this isomer remains highly reactive towards amines and other nucleophiles, allowing it to serve as a reliable electrophilic building block[2].

  • 2-Hydroxy-3-nitropyridine: The corresponding 2-chloro-3-nitropyridine is significantly more stable. Furthermore, the methoxyl group in 2-methoxy-3-nitropyridine is less reactive toward aromatic amines compared to its C4 counterpart, requiring more forcing conditions for displacement[2].

Divergent Alkylation Pathways

Direct alkylation of these ambident nucleophiles is highly biased toward N-alkylation due to the thermodynamic stability of the pyridone form. For 2-hydroxy-3-nitropyridine, methylation of its potassium or silver salts with dimethyl sulfate yields almost exclusively the N-alkylated product (N-methyl-3-nitro-2-pyridone)[2]. To access the O-alkylated derivative (2-methoxy-3-nitropyridine), an indirect SNAr approach is required: the hydroxyl group must first be converted to a chloride, followed by displacement with sodium methoxide[2].

G A 4-Hydroxy-3-nitropyridine (Starting Material) B Chlorination (POCl3 / PCl5, 100°C) A->B Step 1 C 4-Chloro-3-nitropyridine (Unstable Electrophile) B->C D In Situ Methoxylation (Cold Methanol) C->D Step 2 E 4-Methoxy-3-nitropyridine (Stable, Reactive Synthon) D->E

Workflow for SNAr derivatization of 4-Hydroxy-3-nitropyridine.

G A 2-Hydroxy-3-nitropyridine (Starting Material) B Direct Methylation (KOH, Me2SO4) A->B C Chlorination (POCl3) A->C D N-Methyl-3-nitro-2-pyridone (N-Alkylation) B->D Kinetic Control E 2-Chloro-3-nitropyridine (Stable Intermediate) C->E F 2-Methoxy-3-nitropyridine (O-Alkylation via SNAr) E->F NaOMe

Synthetic pathways for N- vs O-derivatization of 2-Hydroxy-3-nitropyridine.

Quantitative Data Comparison

Property / Metric4-Hydroxy-3-nitropyridine2-Hydroxy-3-nitropyridine
CAS Number 5435-54-1137280-55-8 / 6332-56-5
Predicted pKa ~0.13[1]Highly Acidic (< 1)
Tautomeric Preference 3-Nitro-4-pyridone3-Nitro-2-pyridone
Halide Intermediate Stability Unstable (Prone to decomposition)Stable
Methoxy SNAr Reactivity Extremely High (Readily displaced by amines)Moderate (Requires forcing conditions)
Primary Alkylation Site N-AlkylationN-Alkylation
Chemical Stability Stable under normal conditionsStable under normal conditions[3]

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol 1: Synthesis of Reactive 4-Methoxy-3-nitropyridine

Objective: To bypass the instability of 4-chloro-3-nitropyridine by trapping it as a reactive methoxy intermediate[2].

Step-by-Step:

  • Chlorination: Suspend 4-hydroxy-3-nitropyridine (1.0 eq) in a mixture of phosphorus pentachloride (PCl5, 1.2 eq) and phosphorus oxychloride (POCl3, 5.0 eq).

    • Causality: The highly deactivated nature of the nitropyridone ring requires the aggressive chlorinating power of PCl5 to initiate the conversion of the tautomeric carbonyl oxygen into a good leaving group.

  • Thermal Activation: Heat the mixture to 100°C for 2 hours. Monitor the dissolution of the solid, which indicates the formation of the chloro-intermediate.

  • In Situ Trapping: Cool the reaction mixture to 0°C and carefully pour it dropwise into anhydrous methanol maintained at -5°C.

    • Causality: 4-Chloro-3-nitropyridine is highly unstable and prone to polymerization or decomposition. Immediate introduction into cold methanol facilitates a rapid SNAr reaction, displacing the chloride to form the stable 4-methoxy-3-nitropyridine.

  • Validation & Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO3 and extract with ethyl acetate. Validate the product via LC-MS (Expected [M+H]+ = 155.1). The resulting 4-methoxy-3-nitropyridine can now be stored or used directly for cross-coupling.

Protocol 2: Regioselective N-Methylation of 2-Hydroxy-3-nitropyridine

Objective: To selectively synthesize N-methyl-3-nitro-2-pyridone utilizing direct methylation[2].

Step-by-Step:

  • Salt Formation: Dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in an aqueous solution of potassium hydroxide (KOH, 1.1 eq) at room temperature.

    • Causality: KOH deprotonates the acidic lactam proton, generating a soluble ambident anion. The dissociated potassium cation leaves the nitrogen atom highly exposed.

  • Alkylation: Add dimethyl sulfate (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 40°C.

    • Causality: Despite the ambident nature of the anion, the strong thermodynamic preference for the pyridone core drives the electrophilic attack to the nitrogen atom, leading exclusively to N-alkylation.

  • Precipitation: Reflux the mixture for 6 hours to ensure complete conversion, then cool to 0°C. The N-methyl-3-nitro-2-pyridone will precipitate as a crystalline solid.

  • Validation: Filter and wash with cold water. The absence of O-methylated byproducts (2-methoxy-3-nitropyridine) must be confirmed via 1H NMR by verifying the absence of a sharp methoxy singlet at ~3.9 ppm.

References

  • Title: PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES Source: Canadian Science Publishing URL: [Link]

Sources

Comparative

Validating the Synthesis of 4-Hydroxy-3-nitropyridine: A Comparative Guide to Melting Point Determination

As a crucial heterocyclic intermediate in the pharmaceutical industry—most notably in the synthesis of the orphan drug amifampridine (3,4-diaminopyridine) used for Lambert-Eaton myasthenic syndrome—4-Hydroxy-3-nitropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

As a crucial heterocyclic intermediate in the pharmaceutical industry—most notably in the synthesis of the orphan drug amifampridine (3,4-diaminopyridine) used for Lambert-Eaton myasthenic syndrome—4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) demands rigorous analytical validation [1].

Validating the purity of synthesized 4-hydroxy-3-nitropyridine presents a unique thermochemical challenge. The compound exhibits a high melting point (typically reported between 275 °C and 285 °C) that is immediately accompanied by thermal decomposition [2]. Because nitroaromatic compounds are prone to exothermic C–NO₂ bond homolysis and nitro-nitrite rearrangement at elevated temperatures, traditional visual melting point techniques often yield ambiguous results [3].

This guide objectively compares three melting point (MP) determination modalities—Manual Capillary, Automated Optical, and Differential Scanning Calorimetry (DSC)—to establish the most reliable self-validating system for this specific compound.

Synthesis and Analytical Workflow

The synthesis of 4-hydroxy-3-nitropyridine is typically achieved via the electrophilic aromatic nitration of 4-hydroxypyridine using a fuming nitric acid and concentrated sulfuric acid mixture [4]. Residual acids, unreacted starting materials, or isomeric byproducts will significantly depress the melting point. Therefore, precise thermal analysis is the primary gatekeeper for batch release.

Workflow Start 4-Hydroxypyridine + HNO3 / H2SO4 Crude Crude 4-Hydroxy- 3-nitropyridine Start->Crude Purify Recrystallization (Water/Acetone) Crude->Purify Pure Pure Isolate (CAS: 5435-54-1) Purify->Pure MP_Eval Melting Point Validation Pure->MP_Eval Capillary Manual Capillary Visual Onset MP_Eval->Capillary Automated Automated Optical Transmission Drop MP_Eval->Automated DSC DSC Analysis Heat Flow (mW) MP_Eval->DSC Valid Purity Confirmed Sharp Endotherm Capillary->Valid Invalid Impure/Decomposed Broad Peak/Exotherm Capillary->Invalid Automated->Valid Automated->Invalid DSC->Valid DSC->Invalid

Figure 1: Synthesis and thermal validation workflow for 4-Hydroxy-3-nitropyridine.

Comparative Analysis of Melting Point Modalities

When a compound decomposes at its melting point, the physical state change (solid to liquid) competes with a chemical degradation process (charring, gas evolution). The choice of analytical instrument dictates whether these two overlapping events can be accurately deconvoluted.

Modality Comparison Table
FeatureManual Capillary ApparatusAutomated Optical InstrumentDifferential Scanning Calorimetry (DSC)
Detection Mechanism Visual inspection via magnificationPhotometric light transmissionHeat flow measurement (mW)
Accuracy for 4-Hydroxy-3-nitropyridine Low: Sample darkening (charring) obscures the visual liquid meniscus.Moderate: Charring can cause premature transmission drops, mimicking a melt.High: Thermodynamically separates the endothermic melt from the exothermic decomposition.
Required Sample Size 2–5 mg2–5 mg1–3 mg
Data Output Subjective temperature range (°C)Digital transmission curveThermogram (Heat Flow vs. Temperature)
Throughput & Cost Low throughput / Low costHigh throughput / Medium costMedium throughput / High capital cost
The Mechanistic Superiority of DSC

For nitroaromatics like 4-hydroxy-3-nitropyridine, thermal decomposition involves the release of nitrogen oxides (NOx) [5]. In optical methods, the resulting black carbonaceous residue absorbs light, leading to a false "melt" reading. DSC bypasses optical limitations entirely. Melting is an endothermic phase transition (absorbing heat), while nitro-decomposition is a highly exothermic chemical reaction (releasing heat). DSC plots these as opposing peaks, allowing the analyst to extrapolate the true thermodynamic melting onset before the exothermic degradation overwhelms the signal.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives during purity validation.

Protocol A: Synthesis and Isolation of 4-Hydroxy-3-nitropyridine

Rationale: Impurities act as fluxing agents, broadening the melting point and lowering the onset temperature. Strict thermal control during nitration prevents over-oxidation.

  • Nitration: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v).

  • Addition: Slowly add 4-hydroxypyridine in small portions. Causality: The reaction is highly exothermic; maintaining the internal temperature below 10 °C prevents the formation of di-nitrated byproducts and oxidative ring cleavage.

  • Precipitation: After stirring for 2 hours at room temperature, pour the mixture over crushed ice. The sudden drop in solubility forces the crude 4-hydroxy-3-nitropyridine to precipitate as a light yellow solid.

  • Purification: Filter the solid and wash extensively with cold distilled water until the filtrate reaches a neutral pH. Recrystallize the crude product from a hot water/acetone mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C for 16 hours to remove residual solvates, which would otherwise cause a false endothermic peak during DSC analysis.

Protocol B: DSC Validation of Melting Point

Rationale: A hermetically sealed pan with a pinhole is required. If the pan is fully sealed, the evolved NOx gases from decomposition will increase internal pressure, artificially shifting the melting point and potentially rupturing the cell.

  • Instrument Calibration: Run a high-purity Indium standard (MP: 156.6 °C) to validate the temperature axis and calorimetric sensitivity of the DSC cell.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the dried 4-hydroxy-3-nitropyridine into an aluminum DSC pan.

  • Venting: Crimp the pan with a lid that has been pierced with a 50 µm pinhole. Causality: This allows decomposition gases to vent smoothly without altering the internal pressure of the sample micro-environment.

  • Thermal Method:

    • Equilibrate the cell at 50 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Heat the sample at a rate of 10 °C/min up to 310 °C.

  • Data Interpretation: Analyze the thermogram. A pure batch will display a sharp endothermic peak with an extrapolated onset between 275 °C and 285 °C. This will be immediately followed by a sharp exothermic peak indicating decomposition. If the endothermic peak is broad or shifted below 270 °C, the batch contains impurities and must be re-crystallized.

Conclusion

While manual and automated optical capillary methods are standard in many synthetic laboratories, they are fundamentally flawed for validating compounds that decompose at their melting points. For 4-hydroxy-3-nitropyridine, the optical darkening caused by the thermal degradation of the nitro group obscures the true phase transition. Differential Scanning Calorimetry (DSC) is the only authoritative method for this compound, as it mechanistically isolates the endothermic melting event from the exothermic decomposition, ensuring absolute confidence in intermediate purity prior to downstream pharmaceutical synthesis.

References

  • International Journal of Scientific Development and Research (IJSDR). (2026). AMIFAMPRIDINE PHOSPHATE: AN OVERVIEW. IJSDR. [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds and Nitroaromatics. ResearchGate. [Link]

Validation

Comparative Study of Nitration Agents for Pyridine Derivatives

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the notorious challenge of pyridine nitration. Pyridine is inherently electron-deficient, reacting approxima...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the notorious challenge of pyridine nitration. Pyridine is inherently electron-deficient, reacting approximately


 times slower than benzene in electrophilic aromatic substitutions[1][2]. In standard nitrating mixtures (HNO₃/H₂SO₄), the basic nitrogen atom is immediately protonated, forming a pyridinium cation that severely deactivates the ring[2]. Consequently, classical direct nitration requires extremely harsh conditions (e.g., >300 °C) and often results in abysmal yields (<5%) of 3-nitropyridine, alongside unwanted oxidative degradation products.

To overcome this thermodynamic and kinetic barrier, modern synthetic chemistry relies on specialized nitration agents and indirect activation strategies. This guide objectively compares the performance, mechanistic causality, and practical implementation of the most effective pyridine nitration methodologies available to researchers and drug development professionals today.

Mechanistic Pathways: Causality Behind the Reagents

Understanding why a reagent works is critical for optimizing yields and controlling regioselectivity. The nitration of pyridine derivatives generally proceeds via one of three distinct mechanistic pathways:

  • Direct Electrophilic Substitution (Deactivated): The classical approach. The incoming nitronium ion (NO₂⁺) struggles to attack the electron-poor, protonated pyridinium ring. When it does, it attacks the meta (C3) position, which is the least deactivated carbon in the ring[1].

  • [1,5] Sigmatropic Shift (N-Nitropyridinium Intermediate): Reagents like N₂O₅ or in situ generated equivalents (TFAA/HNO₃) attack the basic nitrogen first, forming an N-nitropyridinium salt. Upon treatment with an aqueous nucleophile (like bisulfite or water), a dihydropyridine intermediate forms, followed by a highly regioselective[1,5] sigmatropic shift of the nitro group to the C3 position[2][3].

  • N-Oxide Activation (Para-Directing): Oxidation of the pyridine nitrogen to an N-oxide pushes electron density back into the ring via resonance. This activates the C2 and C4 positions. Due to steric hindrance at C2, nitration occurs predominantly at the C4 (para) position[1].

Pathways Pyridine Pyridine Core Direct HNO3 / H2SO4 (Harsh Conditions) Pyridine->Direct Electrophilic N2O5 TFAA / HNO3 (Mild Conditions) Pyridine->N2O5 [1,5] Sigmatropic Shift NOxide Pyridine N-Oxide (Activated) Pyridine->NOxide Electrophilic (Para-directing) Pyridinium Pyridinium Cation (Deactivated) Direct->Pyridinium Electrophilic Meta1 3-Nitropyridine (<5% Yield) Pyridinium->Meta1 Electrophilic NNitro N-Nitropyridinium Intermediate N2O5->NNitro [1,5] Sigmatropic Shift Meta2 3-Nitropyridine (10-83% Yield) NNitro->Meta2 [1,5] Sigmatropic Shift Para 4-Nitropyridine N-Oxide (High Yield) NOxide->Para Electrophilic (Para-directing)

Mechanistic pathways for pyridine nitration based on reagent selection.

Comparative Analysis of Nitration Agents

The table below summarizes the quantitative data and practical considerations for selecting a nitration strategy.

Nitration Agent / StrategyTarget PositionTypical YieldReaction ConditionsProsCons
HNO₃ / H₂SO₄ C3 (meta)< 5%> 300 °C, 24hCheap reagents.Dangerously harsh; extremely low yields; poor functional group tolerance[2].
N₂O₅ in SO₂ (Bakke) C3 (meta)60 - 77%-10 °C to RTHigh regioselectivity for C3[2].N₂O₅ is unstable and explosive; requires liquid SO₂ solvent[2][4].
TFAA / HNO₃ C3 (meta)10 - 83%0 °C to RT, 2hGenerates N₂O₅ in situ; avoids handling explosive N₂O₅[4].Yields fluctuate based on electron-withdrawing substituents on the ring[4].
TBN / TEMPO / O₂ C3 (meta)50 - 87%70 °C, TolueneLate-stage functionalization; tolerates complex drug scaffolds[5].Requires prior dearomatization step (oxazino pyridine formation)[5].
N-Oxide + HNO₃/H₂SO₄ C4 (para)70 - 90%125 °C, 3hExcellent for C4 nitration; highly scalable[1].Requires 3 steps (Oxidation

Nitration

Reduction)[1].

Strategic Decision Tree for Nitration

Selecting the correct protocol depends entirely on the desired substitution pattern (C3 vs. C4) and the complexity of the substrate.

DecisionTree Start Target Nitration Position C3 C3 (Meta) Position Start->C3 C4 C4 (Para) Position Start->C4 C3_Simple Simple Pyridines (Early Stage) C3->C3_Simple C3_Complex Complex Drugs (Late Stage) C3->C3_Complex NOxide 1. Oxidation (H2O2) 2. HNO3/H2SO4 3. Reduction (PCl3) C4->NOxide TFAA TFAA / HNO3 (In situ N2O5) C3_Simple->TFAA TBN TBN / TEMPO / O2 (Dearomatization) C3_Complex->TBN

Decision matrix for selecting pyridine nitration methodologies.

Validated Experimental Protocols

The following methodologies are field-proven and designed to be self-validating systems. By monitoring specific thermal and visual cues, researchers can ensure the reaction is proceeding correctly.

Protocol A: C3-Nitration via In Situ N₂O₅ Generation (TFAA / HNO₃)

This method is ideal for early-stage building blocks. By reacting Trifluoroacetic anhydride (TFAA) with nitric acid, N₂O₅ is generated safely in situ, avoiding the hazards of isolated dinitrogen pentoxide[4].

Step-by-Step Methodology:

  • Preparation of Nitrating Agent: In a flame-dried, round-bottom flask under inert atmosphere (N₂), chill Trifluoroacetic anhydride (TFAA, 3.0 equiv) to 0 °C using an ice bath.

  • Acid Addition: Slowly add 100% fuming nitric acid (2.0 equiv) dropwise. Self-Validation: A slight exotherm will occur. Maintain the internal temperature strictly below 5 °C to prevent premature decomposition of the in situ generated N₂O₅.

  • Substrate Addition: Dissolve the pyridine derivative (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the chilled nitrating mixture over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Work-up (Critical Step): Carefully quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached. The [1,5] sigmatropic shift occurs during this aqueous quench phase[2][3]. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: C4-Nitration via Pyridine N-Oxide Activation

When the para-position is the target, direct nitration is impossible. The N-oxide strategy temporarily activates the ring[1].

Step-by-Step Methodology:

  • Oxidation: Dissolve pyridine in glacial acetic acid and add 30% H₂O₂. Heat to 90 °C for 12 hours. Remove solvent to isolate Pyridine N-oxide.

  • Nitration Setup: In a flask cooled in an ice bath, prepare the nitrating acid by slowly adding fuming HNO₃ to concentrated H₂SO₄ (1:1 v/v). Allow to warm to 20 °C[1].

  • Reaction: Heat the isolated Pyridine N-oxide to 60 °C. Add the nitrating acid dropwise over 30 minutes. Self-Validation: The internal temperature will initially drop upon addition, but must be subsequently raised to 125–130 °C for 3 hours to drive the electrophilic substitution[1].

  • Quench: Cool to room temperature, pour over crushed ice, and neutralize with saturated Na₂CO₃ to pH 7-8. A yellow precipitate (4-nitropyridine N-oxide) will form[1].

  • Reduction (Deoxygenation): Suspend the intermediate in chloroform and add Phosphorus trichloride (PCl₃) dropwise at 0 °C. Reflux for 2 hours to yield the final 4-nitropyridine.

Protocol C: Late-Stage C3-Nitration of Complex Drugs (TBN / TEMPO)

For highly functionalized drug precursors where acidic conditions would destroy the molecule, a radical dearomatization-rearomatization strategy is required[5].

Step-by-Step Methodology:

  • Dearomatization: React the pyridine substrate with dimethyl acetylenedicarboxylate and methyl pyruvate to form a stable oxazino pyridine intermediate[5].

  • Radical Nitration: Dissolve the oxazino pyridine in toluene. Add tert-butyl nitrite (TBN, as the NO₂ radical source) and TEMPO (co-oxidant)[5].

  • Reaction: Stir the mixture at 70 °C under an open-air atmosphere (O₂ acts as a secondary co-oxidant) for 24 hours[5].

  • Rearomatization: Expose the crude reaction mixture to 6 N HCl in acetonitrile at 70 °C for 36 hours[5]. Self-Validation: The oxazino ring will cleave, restoring the aromaticity of the pyridine ring, now bearing a meta-nitro group.

  • Purification: Neutralize, extract with EtOAc, and purify via flash column chromatography. This method achieves up to 87% yield with perfect regioselectivity, even on complex pharmaceutical ligands[5].

Expert Troubleshooting: Preventing Over-Nitration

A common pitfall in pyridine nitration—especially when electron-donating groups (e.g., alkyl, amino) are present—is the formation of dinitrated side products[1]. To favor mono-nitration:

  • Stoichiometric Control: Use a minimal excess of the nitrating agent (no more than 1.1 to 1.5 equivalents). A large excess exponentially increases dinitration[1].

  • Thermal Regulation: Lowering the reaction temperature reduces the rate of the secondary nitration. Maintain rigorous internal temperature control during the dropwise addition of the nitrating agent[1].

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines Source: ACS Publications URL:[Link]

  • Nitropyridines: Synthesis and reactions Source: ResearchGate URL:[Link]

  • Nitropyridines Synthesis via Pyridine Nitration Source: Scribd URL:[Link]

  • The reaction mechanism of the nitration of pyridine compounds by N₂O₅–NaHSO₃ Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

Comparative

Analytical Differentiation of Nitropyridinol Regioisomers: 4-Hydroxy-3-nitropyridine vs. 3-Hydroxy-4-nitropyridine

In pharmaceutical development and heterocyclic chemistry, distinguishing between regioisomers of substituted pyridines is a frequent analytical hurdle. 4-Hydroxy-3-nitropyridine and 3-hydroxy-4-nitropyridine share identi...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and heterocyclic chemistry, distinguishing between regioisomers of substituted pyridines is a frequent analytical hurdle. 4-Hydroxy-3-nitropyridine and 3-hydroxy-4-nitropyridine share identical molecular weights and functional groups, rendering basic mass spectrometry insufficient for differentiation.

However, their distinct substitution patterns dictate entirely divergent electronic landscapes. By understanding the underlying causality of their tautomeric preferences, researchers can establish a self-validating analytical system to distinguish these isomers with absolute certainty.

The Mechanistic Divide: Tautomerism as the Key Differentiator

The fundamental divergence between these two regioisomers lies in their capacity for proton transfer and tautomerization. This structural logic is the root cause of all downstream spectroscopic differences.

  • 4-Hydroxy-3-nitropyridine (The Pyridone System): Hydroxyl groups at the 2- or 4-position of a pyridine ring are highly susceptible to tautomerization. In both the solid state and polar solvents, 4-hydroxy-3-nitropyridine exists predominantly as its lactam tautomer, 3-nitro-4-pyridone . The migration of the proton from the oxygen to the ring nitrogen creates a cross-conjugated system with a distinct carbonyl (C=O) group.

  • 3-Hydroxy-4-nitropyridine (The Pyridinol System): Conversely, a hydroxyl group at the 3-position cannot form a stable, neutral lactam because the resulting structure would violate standard valency rules. Instead, 3-hydroxypyridines exist in an equilibrium between the neutral enol (pyridinol) and a charge-separated zwitterion in polar environments . They never form a classical C=O double bond.

Tautomerism cluster_4OH 4-Hydroxy-3-nitropyridine System cluster_3OH 3-Hydroxy-4-nitropyridine System A 4-Hydroxy-3-nitropyridine (Enol Form) B 3-Nitro-4-pyridone (Dominant Lactam) A->B Tautomerization (Highly Favorable) C 3-Hydroxy-4-nitropyridine (Enol Form) D Zwitterionic Form (Polar Solvents) C->D Proton Transfer (No Lactam)

Tautomeric equilibrium pathways defining the structural divergence of nitropyridinol regioisomers.

Spectroscopic Differentiation: A Self-Validating System

To establish a self-validating analytical workflow, we must rely on orthogonal techniques: Nuclear Magnetic Resonance (NMR) to probe the electronic shielding of the ring protons, and Infrared (IR) Spectroscopy to confirm the presence or absence of the lactam carbonyl.

Causality in ¹H NMR Chemical Shifts

The tautomeric state drastically alters the electron density of the pyridine ring via resonance (+M and -M effects). In 3-nitro-4-pyridone , the ring nitrogen acts as a strong electron donor (+M effect) into the conjugated system, pushing significant electron density onto the C3 and C5 carbons. Because C3 is occupied by the nitro group, the C5 proton becomes highly shielded , resonating unusually far upfield at approximately 6.58 ppm .

In contrast, 3-hydroxy-4-nitropyridine retains a fully aromatic ring. The C5 proton is positioned ortho to the strongly electron-withdrawing nitro group (-M, -I effects), resulting in severe deshielding. Consequently, all ring protons in this isomer will resonate downfield (typically >7.5 ppm), completely lacking the shielded ~6.6 ppm signal characteristic of the pyridone.

Quantitative Data Comparison
Analytical Feature4-Hydroxy-3-nitropyridine3-Hydroxy-4-nitropyridine
Dominant Structural Form 3-Nitro-4-pyridone (Lactam)Pyridinol / Zwitterion
¹H NMR (DMSO-d6): C5-H Shift ~6.58 ppm (Strongly shielded)>7.5 ppm (Deshielded by NO₂)
¹H NMR: Exchangeable Proton >11.0 ppm (N-H of pyridone)~10.5 ppm (O-H of pyridinol)
IR Spectroscopy: C=O Stretch Present (~1630–1670 cm⁻¹)Absent
IR Spectroscopy: O-H Stretch Absent (Shows N-H overtone)Present, broad (~3200 cm⁻¹)

Experimental Workflows

The following protocols are designed to prevent solvent-induced tautomeric ambiguity, ensuring that the analytical data remains robust and reproducible.

Protocol 1: ¹H NMR Acquisition for Tautomer Stabilization

Causality: Tautomeric equilibria are highly sensitive to solvent polarity and hydrogen-bonding capacity. Using anhydrous DMSO-d6 locks the 4-hydroxy isomer into its thermodynamically stable pyridone form, preventing signal broadening and ensuring the diagnostic C5-H shift is clearly resolved.

  • Sample Preparation: Weigh 5–10 mg of the highly purified analyte.

  • Solvent Selection: Dissolve the sample completely in 0.6 mL of anhydrous DMSO-d6. (Note: Avoid CDCl₃, as poor solubility and lack of hydrogen-bonding can induce complex, unpredictable tautomeric mixtures).

  • Acquisition: Transfer to a 5 mm NMR tube and acquire the ¹H NMR spectrum at 400 MHz or higher, using a standard 30° pulse sequence with a 2-second relaxation delay.

  • Data Interpretation: Integrate the aromatic region. A doublet (J ≈ 6 Hz) near 6.58 ppm definitively identifies 4-hydroxy-3-nitropyridine. The absence of any peaks below 7.0 ppm strongly indicates 3-hydroxy-4-nitropyridine.

Protocol 2: ATR-FTIR Solid-State Analysis

Causality: Solid-state IR spectroscopy bypasses solvent effects entirely, probing the crystal lattice where the tautomeric state is fixed. This provides rapid, non-destructive orthogonal validation to the NMR data.

  • Preparation: Ensure the crystalline sample is completely desiccated. Residual moisture will cause broad O-H band interference.

  • Mounting: Place 1–2 mg of the solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Compression: Apply consistent, firm pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Data Interpretation: Interrogate the 1600–1700 cm⁻¹ region. A sharp, intense peak around 1650 cm⁻¹ confirms the lactam C=O stretch of 4-hydroxy-3-nitropyridine.

AnalyticalWorkflow Start Unknown Regioisomer IR ATR-FTIR Spectroscopy (Solid State) Start->IR NMR 1H NMR Spectroscopy (DMSO-d6) Start->NMR IR_CO Strong C=O Stretch (~1650 cm⁻¹)? IR->IR_CO NMR_Shift Shielded C5-H (~6.6 ppm)? NMR->NMR_Shift IR_Yes 4-Hydroxy-3-nitropyridine (Pyridone Form) IR_CO->IR_Yes Yes IR_No 3-Hydroxy-4-nitropyridine (Pyridinol Form) IR_CO->IR_No No NMR_Yes 4-Hydroxy-3-nitropyridine NMR_Shift->NMR_Yes Yes NMR_No 3-Hydroxy-4-nitropyridine NMR_Shift->NMR_No No

Orthogonal analytical workflow for distinguishing nitropyridinol regioisomers via IR and NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 228506, 4-Hydroxy-3-nitropyridine" PubChem. Available at:[Link]

  • Eckert, S., et al. "Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering" J Phys Chem Lett. / PMC. Available at:[Link]

Validation

Protocol A: High-Resolution Isocratic Separation using PFP (Optimized)

Title: Resolving the Unresolvable: A Comparative Guide to the Chromatographic Separation of Nitropyridine Isomers 1. The Analytical Bottleneck: Positional Isomers in Nitropyridine Synthesis Nitropyridines are indispensab...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the Unresolvable: A Comparative Guide to the Chromatographic Separation of Nitropyridine Isomers

1. The Analytical Bottleneck: Positional Isomers in Nitropyridine Synthesis Nitropyridines are indispensable scaffolds in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor-targeting radioligands[1]. However, the nitration of substituted pyridines invariably yields a mixture of positional isomers (e.g., 2-nitro, 3-nitro, and 4-nitro derivatives). Because these isomers possess nearly identical molecular weights, partition coefficients (LogP), and pKa values, their separation represents a significant bottleneck in downstream drug development and purification[2].

2. Mechanistic Causality: Why Traditional C18 Fails and PFP Succeeds Historically, reversed-phase liquid chromatography (RPLC) relying on octadecylsilane (C18) stationary phases has been the default approach for analytical profiling[3].

The Failure of Hydrophobicity: C18 columns separate analytes based primarily on dispersive, hydrophobic interactions. Because positional isomers of nitropyridines have identical empirical formulas and highly similar hydrophobic surface areas, a C18 column cannot adequately distinguish between them. This lack of selectivity often results in co-elution, severe peak overlap, or the need for excessive solvent volumes to achieve even marginal separation[1].

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. The incorporation of five highly electronegative fluorine atoms on an aromatic ring creates a strongly electron-deficient system. This allows the PFP phase to engage in multiple retention mechanisms simultaneously:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich regions of the nitropyridine ring.
    
  • Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds interact with the strong dipole moment induced by the nitro group.

  • Shape Selectivity: The rigid, planar nature of the PFP group provides steric recognition, easily discriminating between the subtle spatial differences of ortho, meta, and para substitutions[1].

Selectivity cluster_C18 Traditional Alkyl Phase cluster_PFP Fluorinated Phase Mix Nitropyridine Isomer Mixture (e.g., 2-nitro vs 3-nitro) C18 C18 Column (Hydrophobic Retention) Mix->C18 PFP PFP (Pentafluorophenyl) Column (Orthogonal Selectivity) Mix->PFP Fail Co-elution / Poor Resolution (Rs < 1.0) C18->Fail Similar LogP Mech1 π-π Interactions PFP->Mech1 Mech2 Dipole-Dipole PFP->Mech2 Mech3 Shape Recognition PFP->Mech3 Success Baseline Resolution (Rs > 1.5) Mech1->Success Mech2->Success Mech3->Success

Fig 1: Mechanistic divergence between C18 and PFP stationary phases for isomer separation.

3. Comparative Performance Analysis

The following table synthesizes the quantitative performance metrics of different chromatographic approaches for nitropyridine isomer separation, derived from empirical method development data[1][2][3].

Chromatographic ColumnPrimary Retention MechanismMobile Phase SuitabilityIsomer Resolution (

)
Solvent Consumption
Standard C18 (5 µm) Hydrophobic dispersionH₂O / Acetonitrile (0.1% FA)< 1.0 (Co-elution)High (Gradient required)
Normal Phase Silica Adsorption / H-bondingDCM / Ethyl Acetate (1:4)~ 1.2 (Partial)Very High (Flash prep)
Core-Shell PFP (2.6 µm)

, Dipole, Steric
EtOH / 50 mM NH₄OAc> 2.0 (Baseline)Low (Isocratic, 10-30 mL)

Note: Core-shell PFP columns operate at lower flow rates while maintaining high theoretical plate counts, significantly reducing solvent waste compared to traditional semi-prep methods[1].

4. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of a system suitability test (SST) guarantees that the chromatographic environment is optimal before sample injection.

This protocol utilizes a core-shell Pentafluorophenyl (PFP) column. The choice of 50 mM Ammonium Acetate (NH₄OAc) is deliberate: it buffers the mobile phase near the pKa of the pyridine nitrogen, preventing mixed-mode ionization that causes peak tailing. Ethanol is used as the organic modifier instead of acetonitrile to enhance hydrogen-bonding interactions with the fluorinated stationary phase, maximizing the separation of the positional isomers[1].

Materials:

  • Column: Kinetex F5 (PFP), 100 × 4.6 mm, 2.6 µm, 100 Å (or equivalent core-shell PFP).

  • Mobile Phase: 35% Ethanol (EtOH) in 50 mM Ammonium Acetate (NH₄OAc).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm / MS (ESI+).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 3.85 g of NH₄OAc in 1 L of LC-MS grade water to yield a 50 mM solution. Filter through a 0.22 µm membrane. Mix 650 mL of this buffer with 350 mL of LC-MS grade Ethanol. Degas ultrasonically for 15 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the PFP column with the mobile phase at 0.5 mL/min until a stable baseline is achieved (typically 15-20 column volumes).

  • System Suitability Test (Self-Validation): Inject 5 µL of a known standard mixture containing both the 2-nitro and 3-nitro positional isomers (10 µg/mL).

    • Acceptance Criteria: The resolution (

      
      ) between the two isomer peaks must be 
      
      
      
      . Tailing factor (
      
      
      ) must be
      
      
      . Do not proceed with sample analysis if criteria are unmet.
  • Sample Analysis: Inject the crude reaction mixture (filtered through 0.22 µm PTFE). Under these conditions, the non-target isomer typically elutes at ~27.1 minutes, while the target isomer is retained until ~30.0 minutes, providing complete baseline separation[1].

  • Column Wash: Post-analysis, flush the column with 90% Ethanol for 30 minutes to remove strongly retained hydrophobic impurities.

Protocol B: Standard Gradient Separation using C18 (Baseline Comparison)

This method is provided as a baseline for laboratories lacking access to fluorinated stationary phases, though it may require extensive fraction pooling due to poor resolution[3].

Materials:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Flow Rate: 1.0 mL/min.

Step-by-Step Methodology:

  • Preparation: Prepare Mobile Phases A and B. The formic acid ensures the pyridine ring remains fully protonated, increasing polarity and standardizing retention.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to focus polar analytes).

    • 2-15 min: Linear gradient from 10% to 90% B.

    • 15-20 min: 90% B (Wash step).

  • Validation Check: Inject the isomer mix. Note that

    
     will likely be 
    
    
    
    . If semi-preparative isolation is attempted, heart-cutting of the peaks will be necessary, sacrificing yield for purity.

Protocol S1 1. Sample Prep Filter 0.22µm S2 2. Column Equilibration Kinetex F5 (PFP) S1->S2 S3 3. Isocratic Elution 35% EtOH / 50mM NH4OAc S2->S3 S4 4. System Suitability Verify Rs > 1.5 S3->S4 S5 5. UV/MS Detection Quantification S4->S5

Fig 2: Self-validating high-performance liquid chromatography workflow for nitropyridines.

5. Conclusion For the chromatographic separation of nitropyridine positional isomers, traditional hydrophobic retention mechanisms are fundamentally inadequate. Switching to a Pentafluorophenyl (PFP) stationary phase leverages orthogonal selectivity—specifically


 and dipole interactions—transforming a co-eluting nightmare into a robust, baseline-resolved method. By pairing this with an optimized Ethanol/Ammonium Acetate mobile phase, researchers can achieve high-purity isolation while simultaneously reducing solvent consumption.

References

1.[1] Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC. nih.gov. 2.[2] CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents. google.com. 3.[3] 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 - Benchchem. benchchem.com.

Sources

Comparative

Benchmarking Yields of 4-Hydroxy-3-nitropyridine Synthetic Routes: A Technical Comparison Guide

Introduction 4-Hydroxy-3-nitropyridine (CAS 5435-54-1), which exists in a tautomeric equilibrium with 3-nitro-4-pyridone, is a highly versatile electrophilic intermediate. It is the primary precursor for synthesizing 4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-3-nitropyridine (CAS 5435-54-1), which exists in a tautomeric equilibrium with 3-nitro-4-pyridone, is a highly versatile electrophilic intermediate. It is the primary precursor for synthesizing 4-chloro-3-nitropyridine, an essential building block used to manufacture the Lambert-Eaton myasthenic syndrome (LEMS) API [1] and various agrochemicals.

Because the purity and yield of 4-hydroxy-3-nitropyridine directly dictate the economic viability of downstream API manufacturing, selecting the optimal synthetic route is critical for process chemists. This guide objectively benchmarks the two most prominent synthetic pathways: Direct Electrophilic Aromatic Nitration and Acid-Catalyzed Demethylation .

Visualizing the Synthetic Workflows

Pathway N1 4-Hydroxypyridine Target 4-Hydroxy-3-nitropyridine (Target Intermediate) N1->Target Route A: Nitration (HNO3 / H2SO4) N2 4-Methoxy-3-nitropyridine N2->Target Route B: Demethylation (48% HBr) Downstream Amifampridine (API) Target->Downstream 1. POCl3 (Chlorination) 2. NH3 (Amination) 3. Pd/C, H2 (Reduction)

Figure 1: Synthetic pathways to 4-hydroxy-3-nitropyridine and its downstream application in amifampridine synthesis.

Route A: Direct Electrophilic Aromatic Nitration

Mechanistic Causality

The [2] relies on electrophilic aromatic substitution. The hydroxyl group at the C4 position is strongly electron-donating via resonance (+M effect), which activates the pyridine ring and directs the incoming nitronium ion (


) to the ortho position (C3). However, in the strongly acidic nitrating medium, the pyridine nitrogen is protonated to form a pyridinium ion. This protonation significantly deactivates the ring, necessitating harsh thermal conditions (60–70 °C) and a vast excess of concentrated sulfuric acid to drive the substitution forward.
Step-by-Step Protocol

This protocol represents a self-validating system where temperature control dictates the safety and completion of the nitration.

  • Preparation : Under a nitrogen atmosphere, charge a 20 L reactor with concentrated

    
     (5 volumes).
    
  • Addition : Carefully add 4-hydroxypyridine (1.0 eq, e.g., 300 g) in batches. Causality: This step is highly exothermic due to pyridinium salt formation; strict temperature control prevents charring.

  • Nitration : Slowly dose a freshly prepared nitration mixture (concentrated

    
     in concentrated 
    
    
    
    ) under vigorous stirring.
  • Heating : Elevate the reactor temperature to 60–70 °C and hold for 3 hours to ensure complete conversion.

  • Quenching & Workup : Cool the mixture to room temperature over 16 hours, then pour into ice water. Alkalize the mixture to pH 11–12 using concentrated ammonia.

  • Isolation : Concentrate under reduced pressure. Stir the residue in pyridine, filter out inorganic salts, and extract the aqueous phase with additional pyridine. Concentrate the combined organic layers and triturate with acetone to yield the crude product. Slurry in water to remove residual inorganics, filter, and dry.

Performance & Yield

This route typically yields ~76% of the target compound. The yield is mechanically limited by the complex workup; 4-hydroxy-3-nitropyridine is highly polar and water-soluble, leading to unavoidable product loss during the aqueous/pyridine extraction phases.

Route B: Acid-Catalyzed Demethylation

Mechanistic Causality

This route utilizes [3]. The reaction is a classic acid-catalyzed ether cleavage. The strong acid (HBr) protonates the methoxy oxygen, transforming it into an excellent leaving group. The bromide ion then acts as a nucleophile, attacking the less sterically hindered methyl group via an


 mechanism. This liberates methyl bromide gas and leaves behind the 4-hydroxy-3-nitropyridine. The adjacent electron-withdrawing nitro group deactivates the ether linkage, which is why extended reflux times are required to force the cleavage.
Step-by-Step Protocol

This protocol utilizes pH-dependent precipitation to bypass complex extractions.

  • Preparation : Suspend 4-methoxy-3-nitropyridine (1.0 eq, e.g., 25.0 g) in 48% aqueous hydrobromic acid (approx. 8.8 volumes).

  • Cleavage : Heat the reaction mixture to a rolling reflux (100 °C) and maintain for 16 hours.

  • Quenching : Cool the reaction mixture and pour it slowly into ice water.

  • Neutralization : Adjust the pH to neutral by carefully adding concentrated NaOH (32%). Causality: Maintaining the suspension at 5 °C during neutralization is critical to maximize precipitation and prevent thermal degradation of the product.

  • Isolation : Stir the resulting suspension for 10 minutes at 5 °C. Filter the light yellow solid, wash thoroughly with cold water, and dry under reduced pressure (<30 mbar) at 50 °C for 1 hour.

Performance & Yield

This route achieves a superior yield of ~89% . The high yield is directly attributed to the streamlined isolation process. Unlike Route A, the product cleanly precipitates at a neutral pH, eliminating the need for complex, loss-prone liquid-liquid extractions.

Benchmarking Data: Yield & Process Comparison

The following table summarizes the quantitative data and operational parameters for both synthetic routes:

ParameterRoute A: Direct NitrationRoute B: Demethylation
Starting Material 4-Hydroxypyridine4-Methoxy-3-nitropyridine
Primary Reagents Conc.

, Conc.

48% Aqueous

Reaction Temperature 60–70 °C100 °C (Reflux)
Reaction Time 3 hours16 hours
Average Yield ~76% ~89%
Isolation Method Pyridine extraction & triturationDirect precipitation at neutral pH
Scalability Profile High throughput, but requires handling highly corrosive/exothermic nitration mixtures.Excellent for scale-up; safer reagent profile, but requires scrubbing for methyl bromide gas.

Conclusion

For laboratories and manufacturing facilities prioritizing absolute yield and simplified workup , Route B (Demethylation) is the superior choice, offering an ~89% yield via a straightforward precipitation step. However, for industrial scales where 4-hydroxypyridine is significantly cheaper and more readily available than 4-methoxy-3-nitropyridine, Route A (Direct Nitration) remains the standard, provided the facility is equipped to handle the hazardous nitration conditions and the complex pyridine-based extraction process.

References

  • Santana P. Garcia, et al. "An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine." Journal of Chemical Education, ACS Publications, 2023.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-3-nitropyridine

As a Senior Application Scientist, I frequently oversee the integration of nitroaromatic building blocks into pharmaceutical synthesis pipelines. 4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) —also known as 3-nitro-4-pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of nitroaromatic building blocks into pharmaceutical synthesis pipelines. 4-Hydroxy-3-nitropyridine (CAS: 5435-54-1) —also known as 3-nitro-4-pyridinol—is a highly valuable intermediate, particularly in the synthesis of halogenated or alkoxylated pyridine derivatives used in drug discovery.

However, handling this compound requires strict logistical and safety oversight. Because it exists as a fine crystalline powder, the primary operational risk is the generation of airborne particulates that can cause severe mucosal and respiratory irritation.

This guide provides a causality-driven framework for personal protective equipment (PPE) selection, a self-validating handling protocol, and a comprehensive disposal plan.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the physical behavior and hazard classifications of the chemical.

Table 1: Hazard Profile of 4-Hydroxy-3-nitropyridine

Property / HazardValue / ClassificationOperational Implication
Physical State Crystalline Solid / PowderHigh risk of aerosolization; static charge can cause powder to repel and disperse.
Melting Point 275 - 285 °C (dec.)[1]Thermally stable under standard conditions, but decomposes at high heat releasing toxic NOx gases.
Acute Toxicity Acute Tox. 4 (H302)[1]Harmful if swallowed; strict hygiene and barrier protection required.
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]Direct contact causes severe irritation; mandates chemical-resistant dermal and ocular barriers.
Respiratory Risk STOT SE 3 (H335)[1]Dust inhalation acutely irritates the respiratory tract; mandates particulate filtration.

Causality-Driven PPE Selection

Do not treat PPE as a generic checklist. Every piece of equipment must be selected to counteract a specific physical or chemical vulnerability presented by 4-Hydroxy-3-nitropyridine.

  • Respiratory Protection (N95/P2 or PAPR): Because this compound is a STOT SE 3 respiratory irritant[1], standard surgical masks are entirely ineffective. When weighing the dry powder, micro-particulates are inevitably generated. A NIOSH-approved N95 particulate respirator (or European EN 149 equivalent) is the absolute minimum requirement to filter these solid aerosols[2]. For bulk transfers, a Powered Air-Purifying Respirator (PAPR) is recommended.

  • Ocular Protection (Chemical Safety Goggles): Standard safety glasses with side shields leave gaps. Due to the compound's Eye Irrit. 2A classification[1] and its fine particulate nature, tight-fitting chemical safety goggles must be worn to prevent airborne dust from settling on the conjunctiva.

  • Dermal Protection (Double Nitrile Gloving): Nitroaromatic compounds can permeate certain latex formulations. Nitrile or Neoprene gloves offer superior chemical resistance. Causality for Double Gloving: If the outer glove becomes contaminated with the powder during weighing, it can be immediately doffed and replaced without exposing the skin, maintaining an unbroken safety barrier.

  • Body Protection: A flame-retardant lab coat with tightly buttoned cuffs and closed-toe shoes. This prevents the accumulation of microscopic dust on personal clothing, which could lead to secondary exposure outside the laboratory.

Operational Workflow & Handling Protocol

The following methodology ensures that the transfer of 4-Hydroxy-3-nitropyridine from its primary container to the reaction vessel is a self-validating system —meaning each step contains a built-in check to confirm safety before proceeding.

Protocol: Safe Weighing and Transfer
  • Pre-Operation Verification: Before opening the chemical, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Validation Check: Tape a small Kimwipe to the bottom of the sash; it should pull inward steadily.

  • Static Mitigation: 4-Hydroxy-3-nitropyridine is a dry powder prone to static buildup, which causes particles to "jump" and aerosolize. Use an anti-static device (e.g., a Zerostat gun) on the anti-static weigh boat and your micro-spatula before dispensing.

  • Transfer Mechanics: Keep the primary container and the weigh boat deep inside the fume hood (at least 6 inches behind the sash). Transfer the powder slowly. Cap the primary container immediately after the required mass is achieved.

  • Closed-System Introduction: Transfer the weighed powder into the reaction vessel and immediately seal it (e.g., with a septum) before removing the vessel from the fume hood.

  • Decontamination & Validation: Wipe down the balance and the surrounding hood surface with a damp paper towel (using water or ethanol) to capture any microscopic dust. Validation Check: Visually inspect the surface and the wipe; no pale yellow/brown residue should remain.

G Start 1. Initiate Handling Protocol PPE 2. Don PPE (Nitrile, Goggles, N95) Start->PPE Hood 3. Verify Fume Hood (Flow > 100 fpm) PPE->Hood Weigh 4. Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Response (Wet Wipe / HEPA Vac) Spill->Clean Yes React 5. Reaction Setup (Closed System) Spill->React No Dispose 6. Waste Disposal (Approved Plant) Clean->Dispose React->Dispose

Workflow for handling 4-Hydroxy-3-nitropyridine, highlighting hazard control and spill response.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the H335 irritant.

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Suppress: Do not dry sweep. Gently dampen the spilled powder with a compatible solvent (water or a mild ethanol solution) to suppress dust formation.

  • Collect: Use a HEPA-filtered vacuum or wet absorbent pads to collect the material.

  • Sanitize: Wash the contaminated surface with soap and plenty of water[3].

Logistical Disposal Plan

4-Hydroxy-3-nitropyridine must never be allowed to enter the environment or municipal sewer systems[4].

  • Containment: Place all collected spill material, contaminated wipes, and used outer gloves into a chemically compatible, sealable hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Chemical Waste - Contains Nitroaromatic / 4-Hydroxy-3-nitropyridine".

  • Destruction: Dispose of the contents and the container via an approved, licensed chemical waste disposal plant[3]. High-temperature incineration is the preferred method for nitroaromatic compounds, as it ensures complete destruction while managing the release of nitrogen oxides (NOx) through industrial scrubbers.

References

  • Safety Data Sheet - 4-Hydroxy-3-nitropyridine - Cole-Parmer Cole-Parmer[Link]

Sources

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